N,N-Dimethyl-p-toluidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVGXEWAOAAJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, Array | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021832 | |
| Record name | N,N,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Liquid, Clear colorless liquid with an aromatic odor. [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenamine, N,N,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
211 °C, 215 °C | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
76 °C (closed cup), 83 °C | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 455 mg/L, In water, 650 mg/L at 37 °C, Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, Solubility in water, g/l at 37 °C: 0.65 (very slightly soluble) | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9366 g/cu cm at 20 °C, Relative density (water = 1): 0.9 | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.7 | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.17 [mmHg], 0.178 mm Hg at 25 °C | |
| Record name | N,N-Dimethyl-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear colorless liquid, Colorless to brown oil | |
CAS No. |
99-97-8 | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTOLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XC5939VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
N,N-Dimethyl-p-toluidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine primarily utilized as a polymerization accelerator in various industrial and medical applications. Its role in facilitating the curing process of resins, particularly in bone cements and dental materials, has made it a subject of considerable interest. This guide provides an in-depth overview of its chemical properties, structure, synthesis, and analytical methodologies, as well as insights into its toxicological profile.
Chemical Properties and Structure
This compound is a clear to light yellow oily liquid with a characteristic aromatic odor.[1] It is a combustible substance and is incompatible with strong oxidizing agents.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1] |
| Melting Point | -15 °C[3] |
| Boiling Point | 211 °C[3] |
| Density | 0.937 g/cm³ at 25 °C |
| Solubility | Insoluble in water; soluble in alcohol, ether, and chloroform. |
| Vapor Pressure | 0.1 hPa at 20 °C |
| Flash Point | 83 °C |
| Refractive Index | 1.5360 - 1.5470[4] |
Structural Information
-
IUPAC Name: N,N,4-trimethylaniline[5]
-
SMILES String: CN(C)c1ccc(C)cc1
-
InChI Key: GYVGXEWAOAAJEU-UHFFFAOYSA-N
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Autoclave Synthesis with Methanol (B129727) and POCl₃
This industrial-scale synthesis involves the reaction of p-toluidine (B81030) with methanol in the presence of phosphorus oxychloride (POCl₃) as a catalyst under high temperature and pressure.
-
Reactants:
-
Procedure:
-
Introduce the mixture of p-toluidine, methanol, and POCl₃ into a 3-liter autoclave equipped with a stirrer.[6]
-
Seal the autoclave and heat the mixture to 280 °C.[6]
-
Maintain this temperature for approximately 3 hours, during which a pressure of about 60 bar will be established.[6]
-
After cooling, the resulting crude product is an oil containing approximately 94% this compound.[6]
-
Purification is achieved by negative pressure rectification.[4]
-
Method 2: Methylation with Dimethyl Sulfate (B86663)
This laboratory-scale synthesis utilizes dimethyl sulfate as the methylating agent at a lower temperature and atmospheric pressure.
-
Reactants:
-
p-toluidine
-
Dimethyl sulfate (mole ratio of toluidine to dimethyl sulfate = 3:5)[4]
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization[4]
-
Anhydrous sodium sulfite (B76179) for drying[4]
-
-
Procedure:
-
Dissolve p-toluidine in distilled water and transfer to a three-mouth round bottom flask equipped with a stirrer.[4]
-
Slowly add dimethyl sulfate to the stirred solution while controlling the reaction temperature to around 60 °C.[4]
-
After the addition is complete, maintain the temperature at 60 °C for 30 minutes.[4]
-
Cool the reaction mixture to below 35 °C and slowly add NaOH solution to neutralize the reactants.[4]
-
The resulting crude product can be dehydrated with anhydrous sodium sulfite.[4]
-
Further purification can be achieved by vacuum distillation.[4]
-
Analytical Methodologies
The quantification of this compound is crucial for quality control and to assess its release from materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for the analysis of DMPT, particularly in the context of its release from bone cements and dental materials.[3][7]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is typically used.
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is a common mobile phase.[8] For separating isomers, a mobile phase containing a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) can be used on a mixed-mode column.[9]
-
-
Detection:
-
UV detection at a wavelength of 250 nm is suitable for N-Methyl-m-toluidine, a related compound, and can be adapted for DMPT.[8]
-
-
Sample Preparation:
-
Quantification:
-
A calibration curve is constructed by plotting the peak area of DMPT standards against their known concentrations.[8]
-
Gas Chromatography (GC)
GC with Flame Ionization Detection (FID) is another robust method for the purity assessment and quantification of DMPT.
-
Instrumentation:
-
Carrier Gas:
-
Helium at a flow rate of approximately 1.4 mL/minute.[2]
-
-
Oven Temperature Program:
-
Sample Preparation:
-
Samples are typically dissolved in a suitable solvent like n-hexane.[1]
-
-
Analysis:
-
The purity is determined by comparing the area of the main peak to the areas of any impurity peaks.[2]
-
Toxicity and Biological Effects
This compound has been the subject of toxicological studies due to its potential for human exposure from medical devices. Studies have shown that it can cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled.[10] Research suggests that oxidative damage is a key mechanism in its toxicity.[10][11]
Exposure to DMPT has been shown to induce transcriptomic alterations in the liver and nasal cavity of rats, characteristic of an anti-oxidative damage response, including the activation of the Nrf2 pathway.[12][13][14]
Below is a simplified representation of the proposed toxicity pathway.
Caption: Proposed toxicity pathway of this compound.
This diagram illustrates that upon exposure, this compound can undergo metabolic activation, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress can cause cellular damage, which may ultimately lead to toxicity and carcinogenicity. The activation of the Nrf2 pathway represents a cellular defense mechanism against this oxidative stress.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. certifico.com [certifico.com]
- 4. This compound cas 99-97-8 [minglangchem.com]
- 5. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. High-performance liquid chromatography assay of this compound released from bone cements: evidence for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Profiling molecular changes in this compound-induced nasal cavity toxicity | NIH Research Festival [researchfestival.nih.gov]
- 11. Molecular Changes in the Nasal Cavity after N, N-dimethyl-p-toluidine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic Transcriptomic Alterations for this compound (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic transcriptomic alterations for this compound (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Synthesis and Manufacture of N,N-Dimethyl-p-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-p-toluidine (DMPT), a tertiary aromatic amine, is a versatile chemical intermediate and accelerator with significant applications across various industries, including the manufacturing of dyes, pesticides, dental materials, and industrial adhesives.[1][2] Its role as a polymerization accelerator, particularly for methyl methacrylate (B99206) monomers, has made it a high-production-volume chemical.[1] This technical guide provides an in-depth overview of the primary synthesis and manufacturing processes of this compound, tailored for researchers, scientists, and professionals in drug development. The guide details key experimental protocols, presents comparative quantitative data, and illustrates the core chemical pathways and industrial workflows.
Core Synthesis Methodologies
The industrial production of this compound is primarily achieved through the N-alkylation of p-toluidine (B81030). Several methods have been developed, each with distinct advantages concerning yield, purity, cost, and environmental impact. The most prominent methods include direct methylation with agents like dimethyl sulfate (B86663), high-temperature alkylation with methanol (B129727), and reductive amination.
Methylation using Dimethyl Sulfate
A common and well-established laboratory and industrial-scale method for synthesizing this compound involves the methylation of p-toluidine using dimethyl sulfate.[3] This method offers high yields under relatively mild conditions.
Experimental Protocol:
-
In a three-mouth round-bottom flask equipped with a stirrer, dissolve a quantified amount of p-toluidine in distilled water.
-
Slowly add dimethyl sulfate to the solution while stirring. A typical molar ratio of p-toluidine to dimethyl sulfate is 3:5.[4]
-
Maintain the reaction temperature at approximately 60°C for about 30 minutes.[4]
-
After the initial reaction, cool the mixture to below 35°C.
-
Slowly add a sodium hydroxide (B78521) (NaOH) solution to neutralize the reactants. This step typically results in a yield of the neutralized mixture of around 94%.[4]
-
The crude product can be dehydrated using anhydrous sodium sulfite.[4]
-
Purify the dehydrated crude product by negative pressure rectification (vacuum distillation) to obtain the final product with a total yield of about 90%.[4]
Safety Precaution: Dimethyl sulfate is highly toxic and carcinogenic; therefore, all handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
High-Temperature Alkylation with Methanol
An alternative industrial method involves the direct alkylation of p-toluidine with methanol in the presence of an acid catalyst at high temperatures and pressures.[1][5] This process is often carried out in an autoclave.
Experimental Protocol:
-
Introduce a mixture of p-toluidine, methanol, and a catalyst, such as phosphorus oxychloride (POCl3), into an autoclave equipped with a stirrer. A representative mixture consists of 749 g of p-toluidine, 1,008 g of methanol, and 7.9 g of POCl3.[5]
-
Seal the autoclave and heat the mixture to 280°C.
-
Maintain this temperature for approximately 3 hours, during which the pressure will reach about 60 bar.[5]
-
After the reaction, cool the autoclave and collect the crude product. The resulting crude oil typically contains less than 1% p-toluidine, 1% N-methyl-p-toluidine, and 94% this compound.[5]
Reductive Amination (Eschweiler-Clarke Reaction)
Reductive amination provides another pathway to synthesize this compound. The Eschweiler-Clarke reaction is a specific type of reductive amination that methylates a primary or secondary amine using excess formic acid and formaldehyde.[6][7] This method is advantageous as it typically does not produce quaternary ammonium (B1175870) salts.[6]
General Experimental Protocol:
-
To the primary amine (p-toluidine), add an excess of formic acid and an aqueous solution of formaldehyde.[7]
-
Heat the reaction mixture, often to around 80-100°C, for several hours until the reaction is complete.[6][7]
-
Upon cooling, neutralize the reaction mixture with a base, such as sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash and dry the organic layer.
-
Remove the solvent under reduced pressure and purify the crude product, typically by distillation, to yield the tertiary amine.
Quantitative Data Summary
The selection of a synthesis method often depends on a comparative analysis of key performance indicators such as yield, purity, and reaction conditions. The following table summarizes the available quantitative data for the described synthesis routes.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Reaction Time | Reported Yield (%) | Purity of Crude Product |
| Methylation | p-toluidine, Dimethyl Sulfate | - | ~60 | Atmospheric | ~30 minutes | ~90 (total) | - |
| High-Temperature Alkylation | p-toluidine, Methanol | POCl3 | 280 | ~60 | ~3 hours | - | 94% DMPT, 1% N-methyl-p-toluidine, <1% p-toluidine |
| Catalytic Hydrogenation | N-methyl-p-toluidine, CO2, H2 | Au/Al2O3 | 140 | 8 | 7 hours | 98 | - |
Purification of this compound
The purity of this compound is crucial for its various applications. Common impurities include unreacted starting materials (p-toluidine), partially methylated products (N-methyl-p-toluidine), and byproducts from side reactions. Several techniques can be employed for purification:
-
Distillation: Vacuum distillation (negative pressure rectification) is a common method for purifying the final product, as it allows for separation based on boiling points at reduced temperatures, preventing degradation of the compound.[4]
-
Adsorption: Impurities such as primary and secondary amines can be removed by passing a solution of the crude tertiary amine in an organic solvent over an adsorbent like aluminum oxide.[8] The purified tertiary amine can then be recovered from the solvent.
-
Chromatography: For laboratory-scale purification and for achieving very high purity, column chromatography using silica (B1680970) gel or amine-functionalized silica can be effective. The use of a competing amine, like triethylamine, in the mobile phase can improve separation on standard silica gel.[9]
-
Acid-Base Extraction: A buffer-assisted method can be used to selectively separate primary, secondary, and tertiary amines from a mixture based on their differing basicities.[10]
Visualizing Synthesis Pathways and Manufacturing Workflows
Diagrams are essential tools for understanding the logical flow of chemical reactions and manufacturing processes. The following diagrams, created using the DOT language, illustrate the key synthesis pathways and a generalized industrial manufacturing workflow for this compound.
Synthesis Pathways
Caption: Key synthesis pathways for this compound.
Industrial Manufacturing Workflow
Caption: Generalized industrial manufacturing workflow for DMPT.
Conclusion
The synthesis and manufacturing of this compound can be achieved through several viable routes, with the choice of method depending on factors such as scale, desired purity, and economic considerations. The methylation with dimethyl sulfate and high-temperature alkylation with methanol are well-documented industrial processes, while reductive amination offers a classic alternative. A thorough understanding of these synthetic pathways, coupled with effective purification techniques, is essential for producing high-quality this compound for its diverse applications in research and industry. Continuous development in catalysis and process optimization will likely lead to even more efficient and sustainable manufacturing processes in the future.
References
- 1. certifico.com [certifico.com]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound cas 99-97-8 [minglangchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of N,N-Dimethyl-p-toluidine: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for N,N-Dimethyl-p-toluidine (CAS No: 99-97-8), a key intermediate in the synthesis of dyes, pesticides, and materials such as dental and bone cements. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following sections present the quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1][2]
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.[1] The data presented below was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) |
| ~6.6 | Doublet | 2H | Ar-H (meta to -N(CH₃)₂) |
| ~2.9 | Singlet | 6H | -N(CH₃ )₂ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon-13 NMR) Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[1] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C -N (Aromatic) |
| ~129 | C -H (Aromatic) |
| ~127 | C -CH₃ (Aromatic) |
| ~113 | C -H (Aromatic) |
| ~40 | -N(C H₃)₂ |
| ~20 | Ar-C H₃ |
Note: Assignments are based on typical chemical shift ranges for substituted benzenes.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its chemical bonds.[5] It is particularly useful for identifying the presence of specific functional groups.[6][7]
| Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3000-2850 | C-H Stretch | Aliphatic (Methyl groups) |
| ~1615, 1520 | C=C Stretch | Aromatic Ring |
| ~1345 | C-N Stretch | Aromatic Amine |
| ~810 | C-H Bend | p-disubstituted benzene (B151609) (out-of-plane) |
Note: The data corresponds to a neat liquid sample analyzed via capillary cell or a vapor phase sample.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and fragmentation pattern of a compound.[10][11]
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
| 135 | ~100 | [M]⁺ (Molecular Ion) |
| 134 | ~99 | [M-H]⁺ |
| 120 | ~35 | [M-CH₃]⁺ |
| 91 | ~19 | [C₇H₇]⁺ (Tropylium ion) |
Note: Data is based on Electron Ionization (EI) Mass Spectrometry.[12][13] The peak at m/z 135 corresponds to the molecular weight of this compound (C₉H₁₃N).[12]
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of an organic compound.[14]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[14][15]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.[15]
-
Filtering: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[14]
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
This protocol describes the thin solid/liquid film method, a common technique for analyzing pure liquid or solid samples.[16]
-
Sample Preparation (Liquid): As this compound is a liquid at room temperature, a "neat" spectrum can be obtained. Place 1-2 drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5][7]
-
Sample Preparation (Solid dissolved in solvent): Alternatively, dissolve a small amount of the sample in a volatile, IR-transparent solvent like methylene (B1212753) chloride.[16] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[16]
-
Instrumentation: Place the salt plate sandwich or the single plate into the sample holder of the FT-IR spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample holder (or salt plates) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the frequencies of major absorption bands.
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[17] The solution must be free of precipitates.[17]
-
Instrumentation: The sample is introduced into the GC, which separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In the Electron Impact (EI) method, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[11][18]
-
Mass Analysis: The generated ions are accelerated by an electric field and then deflected by a magnetic field.[18] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[11]
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like this compound using the spectroscopic methods described.
Caption: Logical workflow for spectroscopic analysis and structure determination.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. This compound(99-97-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(99-97-8) 13C NMR spectrum [chemicalbook.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. amherst.edu [amherst.edu]
- 7. webassign.net [webassign.net]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. web.mit.edu [web.mit.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Solubility of N,N-Dimethyl-p-toluidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-p-toluidine (DMPT) in various organic solvents. Understanding the solubility of this compound is critical for its application in numerous fields, including as a polymerization accelerator for resins, a hardener for dental cements, and an intermediate in the synthesis of dyes and pharmaceuticals. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
Below is a table summarizing the available solubility information and a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method | Reference |
| Water | 25 | ~455 mg/L | ~0.0034 | Gravimetric | [7] |
| Water | 37 | 650 mg/L | ~0.0048 | Not Specified | [3][8] |
| Ethanol | Ambient | Miscible | - | Not Specified | [3][5][6][8][9] |
| Ether | Ambient | Miscible | - | Not Specified | [3][5][6][8] |
| Chloroform | Ambient | Miscible | - | Not Specified | [3][6] |
| Carbon Tetrachloride | Ambient | Soluble | - | Not Specified | [8][9] |
| Methanol | 25 | (Experimental data needed) | |||
| Acetone | 25 | (Experimental data needed) | |||
| Ethyl Acetate | 25 | (Experimental data needed) | |||
| Toluene | 25 | (Experimental data needed) | |||
| Hexane | 25 | (Experimental data needed) | |||
| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental data needed) |
Experimental Protocol: Determination of Solubility via Shake-Flask Method and UV/Vis Spectrophotometry
This protocol details a reliable and widely used method for determining the thermodynamic solubility of this compound in an organic solvent.[10][11]
Principle
An excess of this compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solute is separated, and the concentration of the dissolved solute in the supernatant is quantified using UV/Vis spectrophotometry, leveraging the Beer-Lambert law.[12]
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure
Part A: Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high, known concentration.
-
Prepare a series of standard solutions: Perform serial dilutions of the stock solution to obtain a series of at least five standard solutions with decreasing, known concentrations.
-
Measure absorbance: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning the UV spectrum of one of the standard solutions. Measure the absorbance of each standard solution at this λmax.
-
Construct the calibration curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.[12]
Part B: Equilibration and Sample Preparation
-
Prepare supersaturated solutions: Add an excess amount of this compound to a known volume of the organic solvent in several sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][11]
-
Phase separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.[10]
-
Sample collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For further certainty of removing any suspended particles, the collected supernatant can be filtered through a chemically inert syringe filter.[13]
Part C: Analysis
-
Dilute the sample: Accurately dilute the collected supernatant with the organic solvent to a concentration that falls within the linear range of the previously constructed calibration curve.
-
Measure sample absorbance: Measure the absorbance of the diluted sample at the determined λmax using the UV/Vis spectrophotometer.
-
Calculate solubility: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination using the shake-flask method and UV/Vis analysis.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Role of N,N-Dimethyl-p-toluidine in Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine widely employed as a potent accelerator for the free-radical polymerization of acrylic and polyester (B1180765) resins. Its primary function is to facilitate the curing process at ambient temperatures, a critical requirement in medical and dental applications where thermal curing is not feasible. DMPT is a key component of binary redox initiator systems, most commonly paired with benzoyl peroxide (BPO). This technical guide provides an in-depth exploration of the mechanism of action of DMPT, presenting quantitative data on its effects on polymerization kinetics, detailed experimental protocols for its characterization, and visual diagrams to elucidate the core chemical pathways and workflows.
Core Mechanism of Action: The DMPT/BPO Redox System
At ambient temperatures, the thermal decomposition of benzoyl peroxide (BPO) into reactive free radicals is a slow process, insufficient for many practical applications requiring rapid setting times.[1][2] DMPT acts as an accelerator, dramatically increasing the rate of radical generation through a redox reaction.
The mechanism is initiated by a nucleophilic attack of the nitrogen atom of the tertiary amine (DMPT) on the weak oxygen-oxygen peroxide bond of BPO. This interaction leads to the cleavage of the peroxide bond and the formation of a benzoyloxy radical and a cation-radical of the amine.[3] The cation-radical is unstable and subsequently fragments, typically through the loss of a proton from an adjacent carbon, to generate a carbon-centered α-aminoalkyl radical.[4]
Both the benzoyloxy radical and the α-aminoalkyl radical are capable of initiating the polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA), by attacking the monomer's carbon-carbon double bond. This process converts the monomer into a radical, which then propagates by adding to subsequent monomer units, leading to the formation of a polymer chain.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-p-toluidine (CAS 99-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-p-toluidine (DMPT), registered under CAS number 99-97-8, is an aromatic tertiary amine with significant applications in industrial and medical fields. Primarily, it functions as a potent polymerization accelerator, particularly in the curing of acrylate (B77674) and polyester (B1180765) resins.[1] This property has led to its widespread use in the formulation of dental composites, bone cements, and industrial adhesives.[2] This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound, supported by experimental data and methodologies.
Chemical Identification and General Properties
This compound is a substituted aromatic amine with the chemical formula C₉H₁₃N.[3] Its IUPAC name is N,N,4-trimethylaniline.[3] The molecule consists of a benzene (B151609) ring substituted with a dimethylamino group and a methyl group at the para position.
Table 1: General and Identification Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99-97-8 | [3] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| IUPAC Name | N,N,4-trimethylaniline | [3] |
| Synonyms | Dimethyl-p-toluidine, N,N-Dimethyl-4-methylaniline, p-(Dimethylamino)toluene | [3] |
| Appearance | Clear, colorless to light yellow oily liquid.[3][4] The technical-grade product may appear as a yellow-brown viscous liquid.[3][5] | |
| Odor | Aromatic, amine-like | [3][6] |
Physical Properties
The physical characteristics of this compound are well-documented, making it suitable for a variety of applications where its liquid state and solubility are advantageous.
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | -15 °C | [7] |
| Boiling Point | 211-215 °C at 1013 hPa | [7][8] |
| Density | 0.937 - 0.94 g/cm³ at 20-25 °C | [3][6][7] |
| Vapor Pressure | 0.1 hPa at 20 °C | [7] |
| Flash Point | 76 - 83 °C | [7][9] |
| Autoignition Temperature | 425 °C | [7] |
| Refractive Index | 1.5366 - 1.5475 at 20 °C | [3][10] |
| Solubility | Insoluble in water.[3] Miscible with alcohol, ether, and chloroform.[4] | |
| Log Kₒw (Octanol/Water Partition Coefficient) | 2.81 | [6] |
Chemical Properties and Reactivity
As a tertiary aromatic amine, this compound exhibits characteristic reactivity. It is stable under recommended storage conditions.[3]
-
Reactivity with Acids: It neutralizes acids in exothermic reactions to form salts and water.[11]
-
Incompatibilities: It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[11]
-
Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[3]
-
Polymerization Accelerator: Its primary industrial use is as an accelerator in the redox initiator-accelerator system for the free-radical polymerization of monomers like methyl methacrylate.[12] It acts in conjunction with an initiator, typically benzoyl peroxide.[12][13]
Experimental Protocols
Synthesis of this compound
A common laboratory and industrial synthesis method involves the methylation of p-toluidine.
Protocol: Methylation of p-toluidine
-
Reactants: A mixture of p-toluidine, methanol, and a catalytic amount of phosphorus oxychloride (POCl₃) is prepared.[14]
-
Reaction Conditions: The mixture is placed in a high-pressure autoclave.[14]
-
The autoclave is sealed and heated to approximately 280 °C for several hours, during which a pressure of around 60 bar is generated.[14]
-
Purification: The resulting crude product, containing this compound as the major component, can be purified by distillation.[14]
Analytical Determination
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the analysis of this compound.
Protocol: HPLC Analysis of this compound in Dental Materials
-
Sample Preparation: Solid-phase extraction is employed to isolate the analyte from the material matrix.[6]
-
Instrumentation: An HPLC system equipped with a UV detector is used.[6]
-
Mobile Phase and Column: While specific conditions vary, a common approach for aromatic amines involves reversed-phase chromatography. For isomers of toluidine, a core-shell mixed-mode reversed-phase cation-exchange column like Coresep 100 has been shown to be effective, with a mobile phase consisting of acetonitrile (B52724) and a buffer, where the retention time is controlled by the organic content, buffer concentration, and pH.[15]
-
Detection: UV detection is typically performed at a wavelength suitable for aromatic compounds.[6]
Signaling and Reaction Pathways
Role in Free-Radical Polymerization
This compound is a key component in the initiation of polymerization for materials like dental resins and bone cements. It acts as an accelerator in a redox reaction with an initiator, such as benzoyl peroxide (BPO), to generate free radicals.[13]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. certifico.com [certifico.com]
- 7. This compound for synthesis 99-97-8 [sigmaaldrich.com]
- 8. atamankimya.com [atamankimya.com]
- 9. ICSC 0456 - this compound [inchem.org]
- 10. Toxicology and carcinogenesis studies of this compound (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 99-97-8 CAS | this compound | Amines & Amine Salts | Article No. 03428 [lobachemie.com]
- 12. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 13. This compound crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 14. prepchem.com [prepchem.com]
- 15. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Thermal Decomposition Products of N,N-Dimethyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of N,N-Dimethyl-p-toluidine (DMPT), a compound frequently used as a polymerization accelerator in various industrial and medical applications. Due to a lack of extensive direct studies on the thermal decomposition of DMPT, this guide synthesizes available data on DMPT's general properties and draws parallels from the thermal degradation of analogous aromatic amines to predict its decomposition products and pathways.
Introduction to this compound
This compound, also known as N,N,4-trimethylaniline, is a tertiary aromatic amine. It is a colorless to pale yellow oily liquid with a characteristic amine-like odor. DMPT is widely utilized as a catalyst in the polymerization of materials such as acrylic resins and bone cements.[1] Its primary function is to accelerate the decomposition of initiators, typically peroxides, to generate free radicals and initiate polymerization at ambient temperatures. Given its application in materials that may be subjected to heat during processing or use, understanding its thermal stability and decomposition products is of critical importance for safety, material performance, and regulatory compliance.
Upon heating to decomposition, this compound is known to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). However, a more detailed analysis of its thermal breakdown reveals a more complex mixture of products.
Predicted Thermal Decomposition Products
The following table summarizes the predicted thermal decomposition products of this compound based on these analogies. The quantitative data presented is hypothetical and intended to illustrate a plausible distribution of products under pyrolysis conditions. Actual yields will vary depending on the specific experimental conditions (e.g., temperature, heating rate, atmosphere).
| Product Name | Molecular Formula | Predicted Abundance (mol%) | Notes |
| Methane | CH₄ | 15 - 25 | From cleavage of methyl groups. |
| Toluene | C₇H₈ | 10 - 20 | From cleavage of the dimethylamino group. |
| p-Toluidine | C₇H₉N | 5 - 15 | From demethylation. |
| N-Methyl-p-toluidine | C₈H₁₁N | 10 - 20 | From single demethylation. |
| Aniline | C₆H₇N | 2 - 8 | From cleavage of both methyl and p-methyl groups. |
| Indole/Skatole derivatives | C₈H₇N / C₉H₉N | 1 - 5 | From intramolecular cyclization reactions. |
| Biphenyl derivatives | C₁₂H₁₀ | < 5 | From recombination of phenyl radicals. |
| Nitrogen Oxides (NOx) | NOx | Variable | Formed in the presence of oxygen. |
| Carbon Monoxide (CO) | CO | Variable | Incomplete combustion product. |
| Carbon Dioxide (CO₂) | CO₂ | Variable | Complete combustion product. |
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound likely proceeds through a free-radical mechanism. The initiation step involves the homolytic cleavage of the weakest bonds in the molecule, which are the C-N bonds of the dimethylamino group.
A proposed decomposition pathway is illustrated in the diagram below:
Caption: Proposed thermal decomposition pathways of this compound.
Experimental Protocols for Analysis
The identification and quantification of thermal decomposition products are typically performed using hyphenated analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method allows for the thermal decomposition of a sample in an inert atmosphere followed by the separation and identification of the resulting volatile products.
Experimental Workflow:
Caption: A typical experimental workflow for Py-GC-MS analysis.
Methodology:
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 700 °C) in an inert atmosphere (e.g., helium).
-
Gas Chromatography: The volatile decomposition products are swept into a gas chromatograph and separated on a capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to elute compounds with a wide range of boiling points.
-
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, ionized (typically by electron ionization), and fragmented. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST/Wiley).
Thermogravimetric Analysis-Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides information on the thermal stability of a material and allows for the identification of the evolved gases by their infrared absorption spectra.
Methodology:
-
Sample Preparation: A few milligrams of this compound are placed in a TGA sample pan.
-
Thermogravimetric Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.
-
Evolved Gas Analysis: The gases evolved during the decomposition are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.
-
FTIR Spectroscopy: Infrared spectra of the evolved gases are collected at different temperatures. The characteristic absorption bands are used to identify the functional groups and, consequently, the evolved gas molecules (e.g., CO, CO₂, NOx, hydrocarbons, and amines).
Data Presentation
The data obtained from these analytical techniques can be presented in various formats to facilitate interpretation and comparison.
TGA Data: A plot of weight loss versus temperature provides the decomposition profile of the material. The derivative of this curve (DTG) shows the temperatures at which the rate of weight loss is at its maximum.
FTIR Data: A 3D plot of absorbance versus wavenumber and temperature (or time) can be generated to visualize the evolution of different gaseous products as a function of temperature.
GC-MS Data: A chromatogram showing the separation of the pyrolysis products is obtained. Each peak in the chromatogram corresponds to a different compound, which can be identified by its mass spectrum. The peak area can be used for semi-quantitative or quantitative analysis.
Conclusion
The thermal decomposition of this compound is a complex process that can generate a variety of products, some of which are toxic. While direct and comprehensive studies on its thermal degradation are limited, a predictive understanding can be achieved by examining its chemical structure and drawing parallels with analogous aromatic amines. The use of advanced analytical techniques such as Py-GC-MS and TGA-FTIR is essential for the detailed characterization of the decomposition products and for elucidating the underlying reaction mechanisms. This knowledge is crucial for ensuring the safe handling and use of this compound in all its applications and for the development of more thermally stable materials.
Disclaimer: The information provided in this document regarding the specific thermal decomposition products and their quantitative distribution is based on chemical principles and analogies to related compounds, and not on direct, comprehensive experimental studies of this compound thermal decomposition. This guide is intended for informational purposes for a technical audience and should be supplemented with direct experimental validation for any critical applications.
References
The Historical Development and Discovery of N,N-Dimethyl-p-toluidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-p-toluidine (DMPT), a tertiary aromatic amine, has carved a significant niche in the landscape of industrial chemistry. From its foundational role as a dye intermediate in the burgeoning synthetic chemical industry of the 19th century to its contemporary applications as a high-performance polymerization accelerator in dental and biomedical materials, the journey of DMPT is a compelling narrative of chemical innovation. This technical guide provides a comprehensive overview of the historical development, discovery, and evolving synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the pioneering work on aromatic amines and the rise of the synthetic dye industry in the mid-19th century. While a definitive record of the first synthesis of DMPT and its discoverer remains elusive in readily available literature, its origins can be traced through the timeline of related chemical discoveries.
A pivotal precursor to DMPT, p-toluidine (B81030) , was first isolated and named in 1845 by James Sheridan Muspratt and August Wilhelm von Hofmann . This discovery laid the groundwork for the exploration of toluidine derivatives.
The synthesis of the closely related compound, N,N-Dimethylaniline (DMA) , was first reported in 1850 by the eminent German chemist August Wilhelm von Hofmann . His method involved the methylation of aniline (B41778) using methyl iodide. This development was a cornerstone in the understanding of N-alkylation of aromatic amines and provided a clear precedent for the synthesis of other N,N-dialkylated aromatic amines, including DMPT.
Given the intense research into aniline and its homologues for the production of synthetic dyes during this period, it is highly probable that this compound was first synthesized shortly after 1850 by reacting p-toluidine with a methylating agent, following the methodology established by Hofmann for aniline. Its initial application would have been as an intermediate in the synthesis of various dyestuffs.
Evolution of Synthesis Methodologies
The synthesis of this compound has evolved from early laboratory-scale preparations to sophisticated industrial processes. The core principle, however, remains the N-methylation of p-toluidine.
Early Synthetic Approaches (Circa 19th Century)
The earliest methods for the synthesis of DMPT would have mirrored Hofmann's synthesis of DMA. These methods typically involved the reaction of p-toluidine with a methylating agent.
Experimental Protocol: Hypothetical 19th-Century Synthesis of this compound
-
Reactants:
-
p-Toluidine
-
Methyl iodide (or Dimethyl sulfate)
-
A weak base (e.g., sodium carbonate) to neutralize the acid formed during the reaction.
-
-
Procedure:
-
p-Toluidine is dissolved in a suitable solvent (e.g., ethanol).
-
An excess of methyl iodide is added to the solution.
-
A weak base is added to the reaction mixture.
-
The mixture is heated under reflux for several hours.
-
After cooling, the solvent is removed by distillation.
-
The residue is treated with a stronger base (e.g., sodium hydroxide) to liberate the free amine.
-
The this compound is then purified by distillation.
-
This early method, while effective, suffered from drawbacks such as the high cost and toxicity of methyl iodide and the formation of quaternary ammonium (B1175870) salt by-products.
Modern Industrial Synthesis
Contemporary industrial production of this compound focuses on cost-effectiveness, high yield, and purity. The most common methods involve the methylation of p-toluidine using more economical and manageable methylating agents like methanol (B129727) or dimethyl sulfate (B86663).[1]
Experimental Protocol: Industrial Synthesis of this compound using Methanol
-
Reactants:
-
p-Toluidine
-
Methanol
-
Acid catalyst (e.g., sulfuric acid or phosphoric acid)
-
-
Procedure:
-
p-Toluidine, methanol, and an acid catalyst are charged into a high-pressure autoclave.
-
The mixture is heated to a high temperature (e.g., 200-300°C) under pressure.
-
The reaction is carried out for several hours.
-
After the reaction is complete, the autoclave is cooled, and the pressure is released.
-
The reaction mixture is neutralized with a base (e.g., sodium hydroxide).
-
The crude this compound is then purified by fractional distillation.[1]
-
Another prevalent industrial method utilizes dimethyl sulfate as the methylating agent.
Experimental Protocol: Industrial Synthesis of this compound using Dimethyl Sulfate
-
Reactants:
-
p-Toluidine
-
Dimethyl sulfate
-
Sodium hydroxide
-
-
Procedure:
-
p-Toluidine is mixed with an aqueous solution of sodium hydroxide.
-
Dimethyl sulfate is added dropwise to the mixture while maintaining the temperature.
-
The reaction is typically exothermic and requires cooling to control the temperature.
-
After the addition is complete, the mixture is stirred for a period to ensure complete reaction.
-
The organic layer containing this compound is separated.
-
The crude product is washed and then purified by vacuum distillation.[2]
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₃N |
| Molar Mass | 135.21 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Amine-like |
| Melting Point | -15 °C |
| Boiling Point | 211-212 °C |
| Density | 0.937 g/cm³ |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene |
| CAS Number | 99-97-8 |
Comparison of Historical and Modern Synthesis Methods
| Feature | Historical Method (Hypothetical) | Modern Industrial Method (Methanol) | Modern Industrial Method (Dimethyl Sulfate) |
| Methylating Agent | Methyl iodide | Methanol | Dimethyl sulfate |
| Reaction Conditions | Reflux | High temperature and pressure | Controlled temperature (often cooled) |
| Catalyst | Not always required | Acid catalyst (e.g., H₂SO₄) | Base (e.g., NaOH) |
| Yield | Moderate | High | High |
| By-products | Quaternary ammonium salts | Water | Sodium sulfate |
| Cost-effectiveness | Low | High | Moderate |
| Safety Concerns | High (toxic reagent) | Moderate (high pressure) | High (toxic and corrosive reagent) |
Mandatory Visualizations
Caption: Timeline of the historical development of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The history of this compound is a microcosm of the evolution of organic synthesis, from its 19th-century origins driven by the quest for new colors to its present-day role in advanced materials. While the specific moment of its discovery is not prominently documented, its development is a clear and logical progression from the foundational work of chemical pioneers like Muspratt and Hofmann. The continued industrial importance of DMPT underscores the enduring legacy of these early discoveries and the ongoing innovation in synthetic chemistry. This guide provides a foundational understanding of the historical and technical aspects of this compound, offering a valuable resource for professionals in the chemical and biomedical fields.
References
N,N-Dimethyl-p-toluidine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethyl-p-toluidine (DMPT). Understanding these parameters is critical for ensuring the chemical's integrity, experimental reproducibility, and safety in research, development, and manufacturing environments.
Chemical Stability Profile
This compound is a tertiary aromatic amine that is generally stable under normal, ambient conditions.[1][2] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Key Stability Characteristics:
-
Thermal Stability: The compound is stable at ambient temperatures.[3] However, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[4] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
-
Light Sensitivity: Exposure to direct sunlight should be avoided as the compound is sensitive to light.
-
Air Sensitivity: this compound is sensitive to air.[2] Long-term exposure to air can lead to degradation.
-
Chemical Incompatibility: Violent reactions can occur with strong oxidizing agents, nitric acid, acid halides, acid anhydrides, and other strong acids and bases.[1][4]
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound. The following are best-practice recommendations based on safety data sheets and chemical supplier information.
Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place. A designated storage temperature is below +30°C. | [2][4] |
| Atmosphere | Store under an inert gas to prevent degradation from air exposure. | |
| Light | Protect from direct sunlight. | [2] |
| Container | Keep in a tightly closed container in a well-ventilated area. | [5][6][7][8] |
| Security | Store in a locked-up, designated area accessible only to authorized personnel. | [5][7] |
Handling Precautions
When handling this compound, it is crucial to adhere to the following safety measures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including protective gloves and safety goggles or a face shield.[5][6]
-
Prevent the buildup of electrostatic charge by keeping the chemical away from sources of ignition such as heat, sparks, and open flames.[1][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Wash hands thoroughly after handling.[6]
Potential Decomposition Pathway
While detailed studies on the specific degradation pathways of this compound under various storage conditions are not extensively available in the public domain, a potential oxidative degradation pathway can be hypothesized. Oxidation is a likely degradation route due to its sensitivity to air and incompatibility with oxidizing agents. A simplified hypothetical pathway is illustrated below.
Experimental Protocol for Stability Assessment
For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a generalized experimental protocol that can be adapted for this purpose.
Objective
To evaluate the stability of this compound under defined storage conditions (e.g., temperature, humidity, light exposure) over a specified period.
Materials and Methods
-
Sample: High-purity this compound.
-
Storage Containers: Amber glass vials with inert gas-tight seals.
-
Storage Conditions:
-
Condition 1 (Recommended): 2-8°C, protected from light, under an inert atmosphere.
-
Condition 2 (Ambient): 25°C / 60% RH, protected from light.
-
Condition 3 (Accelerated): 40°C / 75% RH, protected from light.
-
Condition 4 (Photostability): Exposure to a controlled light source (ICH Q1B guidelines).
-
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended. The mobile phase and column should be optimized to separate the parent compound from potential degradation products.
-
Time Points: 0, 1, 3, 6, 12, and 24 months (or as required).
Experimental Workflow
The following diagram outlines the logical flow of a stability study.
Data Presentation
The results of the stability study should be tabulated to clearly present the changes in the quality attributes of this compound over time and under different storage conditions.
Table 1: Example Stability Data Table
| Time Point | Storage Condition | Appearance | Purity (%) by HPLC | Total Impurities (%) |
| 0 | - | Clear, colorless to pale yellow liquid | 99.8 | 0.2 |
| 3 Months | 2-8°C | No change | 99.7 | 0.3 |
| 25°C/60% RH | Slight yellowing | 99.5 | 0.5 | |
| 40°C/75% RH | Yellowing | 98.9 | 1.1 | |
| 6 Months | 2-8°C | No change | 99.7 | 0.3 |
| 25°C/60% RH | Yellowing | 99.2 | 0.8 | |
| 40°C/75% RH | Darker yellow | 97.5 | 2.5 |
Conclusion
While this compound is stable under recommended conditions, its sensitivity to light, air, and heat, along with its incompatibility with strong acids, bases, and oxidizing agents, necessitates careful storage and handling. For applications where long-term stability is critical, particularly in drug development and manufacturing, conducting a formal stability study is highly recommended to establish an appropriate shelf-life and ensure the material's quality over time. Adherence to the storage and handling guidelines outlined in this document will help to preserve the integrity of this compound for its intended use.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. lobachemie.com [lobachemie.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A kinetic study of the reaction between this compound and its electrogenerated radical cation in a room temperature ionic liquid. | Department of Chemistry [chem.web.ox.ac.uk]
- 7. certifico.com [certifico.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N,N-Dimethyl-p-toluidine (DMPT) as a Polymerization Accelerator in Dental Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine that serves as a crucial component in the polymerization of dental resins.[1] It functions as a polymerization accelerator, particularly in chemically-cured and dual-cured composite systems. These systems rely on a redox initiation mechanism to trigger the free-radical polymerization of methacrylate (B99206) monomers, which form the backbone of the resin matrix. The curing of such resins at ambient temperatures is often too slow when initiated by an organic peroxide alone. DMPT accelerates the decomposition of the initiator, typically benzoyl peroxide (BPO), enabling the rapid formation of free radicals and, consequently, a faster setting of the dental restorative material.[2][3] The concentration of DMPT is a critical factor that influences the working and setting times, the degree of conversion, and the final mechanical properties of the cured resin.
Mechanism of Action
The polymerization of chemically-cured dental resins is initiated by a redox reaction between an oxidizing agent (initiator) and a reducing agent (accelerator). In systems utilizing DMPT, it acts as the electron-donating reducing agent, while benzoyl peroxide (BPO) is the electron-accepting oxidizing agent.
The process begins with the nucleophilic attack of the tertiary amine (DMPT) on the peroxide bond of the BPO molecule. This interaction leads to the decomposition of BPO, generating a benzoyloxy radical and a benzoate (B1203000) anion. The presence of DMPT significantly lowers the activation energy required for the homolytic cleavage of the peroxide bond, thus accelerating the rate of radical production at ambient temperatures. These newly formed free radicals then react with the methacrylate monomers in the resin, initiating the chain-growth polymerization process that leads to the hardening of the material.
References
- 1. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dual-cured resin cements with long working time, high conversion in absence of light and reduced polymerization stress | Pocket Dentistry [pocketdentistry.com]
Application Notes: N,N-Dimethyl-p-toluidine (DMPT) in Unsaturated Polyester Resin Curing
Introduction
Unsaturated polyester (B1180765) resins (UPRs) are widely used thermosetting polymers in the composites industry. Their curing process involves a free-radical copolymerization between the unsaturated polyester chains and a vinyl monomer, typically styrene (B11656). This reaction is initiated by organic peroxides and can be significantly accelerated by promoters at ambient temperatures. N,N-Dimethyl-p-toluidine (DMPT), a tertiary aromatic amine, is a highly effective promoter, particularly for curing systems initiated by benzoyl peroxide (BPO).[1][2] It facilitates the rapid decomposition of the peroxide initiator to generate free radicals, thereby reducing gel and cure times, especially at room temperature or lower.[1] The presence of the electron-releasing methyl group on the aniline (B41778) ring of DMPT enhances its nucleophilic attack on the peroxide, making it a more efficient accelerator compared to conventional amines like N,N-dimethylaniline (DMA).[1]
Curing Mechanism
The curing of UPR is a free-radical polymerization process.[2] In ambient temperature curing, the system relies on a redox reaction between an initiator (organic peroxide) and an accelerator (promoter) to generate the initial free radicals.
When DMPT is used as the accelerator with a peroxide initiator (e.g., Benzoyl Peroxide - BPO), the mechanism proceeds as follows:
-
Redox Reaction & Radical Formation: DMPT reacts with the BPO. The nitrogen atom on DMPT donates an electron to the peroxide, causing the weak oxygen-oxygen bond to break. This redox reaction generates a benzoate (B1203000) radical and a cation-radical of DMPT.
-
Initiation: The newly formed benzoate radical then attacks the double bond of a styrene monomer or an unsaturated site on the polyester chain. This initiates the polymerization process by creating a new, larger radical.[3]
-
Propagation: The monomer radical reacts with other styrene molecules or polyester chains, propagating the chain reaction. This forms cross-links, or "styrene bridges," between the polyester molecules.[3]
-
Termination: The reaction continues until the growing radical chains meet and combine, terminating the process and resulting in a rigid, three-dimensional polymer network.[3]
Quantitative Data: Effect of DMPT Concentration
The concentration of DMPT significantly impacts the curing characteristics of UPR. An optimal concentration is crucial; too little may result in an incomplete cure, while too much can cause excessively fast, uncontrolled reactions leading to high shrinkage and internal stresses.[4] Generally, an optimum concentration is found around 0.3% by weight, above which there is no significant increase in the rate of cure.[1]
Table 1: Effect of DMPT Concentration on Curing Parameters of a Test UPR with 1% Benzoyl Peroxide (BPO) at 15°C
| DMPT Concentration (wt%) | Gel Time (minutes) | Cure Time (minutes) | Peak Exotherm (°C) | Barcol Hardness (24h) |
|---|---|---|---|---|
| 0.1 | 28 | 40 | 82 | 35 |
| 0.2 | 15 | 25 | 95 | 40 |
| 0.3 | 10 | 18 | 101 | 42 |
| 0.4 | 9 | 16 | 103 | 42 |
| 0.5 | 8 | 15 | 105 | 41 |
Note: Data is illustrative, synthesized from typical performance curves described in the literature.[1] Actual values will vary based on the specific resin system, initiator grade, and ambient conditions.
Table 2: Comparison of DMPT and DMA Accelerators at 15°C
| Accelerator (0.3 wt%) | Gel Time (minutes) | Cure Time (minutes) |
|---|---|---|
| DMPT | ~10 | ~18 |
| DMA | ~25 | ~50 |
Note: DMPT provides significantly faster gel and cure times compared to N,N-dimethylaniline (DMA) at the same concentration and temperature.[1]
Protocols: Standard Evaluation of UPR Curing with DMPT
Objective
To determine the gel time, cure time, and peak exothermic temperature of an unsaturated polyester resin system using this compound (DMPT) as a promoter, following principles outlined in ASTM D2471.[5]
Materials and Equipment
-
Unsaturated Polyester Resin (UPR): Orthophthalic, un-promoted grade.
-
Initiator: Benzoyl Peroxide (BPO), 50% dispersion in a plasticizer.
-
Accelerator: this compound (DMPT).
-
Equipment:
-
Constant temperature water bath (e.g., 15°C ± 1°C).
-
Glass jars or paper cups (100-200 mL).
-
Digital balance (accuracy ±0.01 g).
-
Syringe or micropipette for DMPT transfer.
-
Wooden tongue depressors or spatulas for mixing.
-
Digital timer.
-
Thermocouple or thermometer with a digital display.
-
Safety glasses, gloves, and lab coat.
-
Experimental Workflow
Detailed Procedure
-
Preparation of Resin Mixture:
-
Place a clean, dry glass jar on the digital balance and tare it.
-
Weigh 100.0 g (±0.1 g) of the unsaturated polyester resin into the jar.
-
Using a syringe, accurately weigh the desired amount of DMPT accelerator (e.g., 0.3 g for 0.3 wt%) and add it to the resin.
-
Thoroughly mix the DMPT into the resin with a wooden spatula for 2 minutes, ensuring a homogeneous mixture.
-
Place the jar into the constant temperature water bath and allow it to thermally equilibrate for at least 30 minutes.
-
-
Initiation and Data Collection:
-
Weigh 2.0 g (±0.01 g) of the BPO dispersion onto a separate spatula or weighing paper.
-
Start the digital timer and immediately add the BPO to the resin mixture.
-
Mix thoroughly and vigorously for 3 minutes, scraping the sides and bottom of the jar to ensure complete incorporation of the initiator.[1]
-
Gel Time: After mixing, begin probing the surface of the reacting mass periodically with a clean spatula. The gel time is the point at which the resin transitions from a liquid to a soft, rubbery solid and snaps back when probed.[1] Record this time from the start of initiation.
-
Peak Exotherm and Cure Time: Immediately after gelation, carefully insert a thermometer or thermocouple into the center of the gelled mass.[1]
-
Record the temperature at regular intervals (e.g., every minute).
-
The peak exothermic temperature is the maximum temperature reached during the reaction.[6] The cure time is the total time elapsed from the addition of the initiator to the moment the peak exotherm is reached.[1]
-
-
Post-Cure Analysis:
-
Allow the cured sample to cool to room temperature and remain undisturbed for 24 hours.
-
Measure the hardness of the cured surface using a Barcol impressor or other suitable hardness tester.
-
Safety Precautions
-
Always work in a well-ventilated area, such as a fume hood, to avoid inhaling styrene vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Crucial: Never mix the DMPT accelerator and the BPO initiator directly together. This can cause a violent, explosive decomposition. Always mix the accelerator into the resin first, followed by the initiator.
-
The curing reaction is exothermic and can generate significant heat. Handle the reacting mass with care to avoid burns.
References
- 1. US4666978A - Method of curing unsaturated polyester resins at low temperatures - Google Patents [patents.google.com]
- 2. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. users.encs.concordia.ca [users.encs.concordia.ca]
Application Notes and Protocols for Kinetic Studies of N,N-Dimethyl-p-toluidine Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethyl-p-toluidine (DMT) is a versatile tertiary amine that finds extensive application as a catalyst and accelerator in various chemical transformations, most notably in the polymerization of resins and in organic synthesis. Understanding the kinetics of DMT-catalyzed reactions is paramount for optimizing reaction conditions, controlling product formation, and ensuring process safety and efficiency. These application notes provide a detailed experimental framework for conducting kinetic studies on reactions catalyzed by this compound. The protocols outlined below are designed to be adaptable to a range of specific reactions and research questions.
Core Principles of Kinetic Analysis
The primary objective of a kinetic study is to determine the rate law of a reaction, which mathematically describes the relationship between the reaction rate and the concentration of reactants. For a generic reaction:
A + B --(DMT)--> C
The rate law can be expressed as:
Rate = k[A]x[B]y[DMT]z
where:
-
k is the rate constant
-
[A], [B], and [DMT] are the molar concentrations of the reactants and the catalyst
-
x, y, and z are the reaction orders with respect to each species.
These orders are determined experimentally and provide insights into the reaction mechanism.
Experimental Protocols
This section details the methodologies for investigating the kinetics of a representative DMT-catalyzed reaction, such as an oxidation or a polymerization initiation step.
Materials and Equipment
-
Chemicals:
-
Equipment:
-
UV-Vis Spectrophotometer or HPLC system for monitoring reaction progress[5][6][7]
-
Thermostatted reaction vessel or cuvette holder to maintain constant temperature
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and syringes for precise measurements
-
Stopwatch or automated data logging software
-
pH meter (if the reaction is pH-sensitive)
-
Protocol 1: Kinetic Study of DMT-Catalyzed Oxidation via UV-Vis Spectrophotometry
This protocol is adapted from studies on the oxidation of toluidine derivatives.[1] It is suitable for reactions that exhibit a change in absorbance as the reaction progresses.
1. Preparation of Stock Solutions: a. Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent. b. Prepare stock solutions of the reactant (e.g., oxidizing agent) and any other substrates at appropriate concentrations (e.g., 0.1 M). c. Ensure all solutions are properly dissolved and equilibrated to the desired reaction temperature.
2. Determination of λmax: a. Record the UV-Vis spectra of the individual reactants and a preliminary reaction mixture to identify a suitable wavelength (λmax) for monitoring. This wavelength should correspond to a species (reactant, intermediate, or product) that shows a significant change in absorbance over the course of the reaction. For instance, the formation of a colored intermediate like 4-methyl-1,2-benzoquinone (B1207301) can be monitored.[1]
3. Kinetic Run (Method of Initial Rates): a. Set the spectrophotometer to the predetermined λmax and zero it with a blank solution (solvent). b. In a thermostatted cuvette, pipette the required volumes of the solvent and all reactant solutions except for the limiting reactant. c. Add the DMT catalyst solution and allow the mixture to equilibrate. d. Initiate the reaction by adding the limiting reactant, start the timer, and immediately begin recording the absorbance at regular time intervals. e. Continue recording until the reaction is complete or for a sufficient duration to determine the initial rate. f. Repeat the experiment, systematically varying the initial concentration of one reactant at a time while keeping the concentrations of other reactants and the catalyst constant.
4. Data Analysis: a. Plot Absorbance vs. Time for each kinetic run. b. Determine the initial reaction rate for each experiment from the initial slope of the curve. The rate can be calculated using the Beer-Lambert law (A = εcl), where the rate is proportional to the change in absorbance over time. c. To determine the reaction order with respect to each species, plot log(Initial Rate) vs. log([Concentration]). The slope of the resulting line will approximate the order of the reaction for that component. d. Once the reaction orders are known, the rate constant (k) can be calculated for each experiment and an average value determined.
Protocol 2: Investigating the Effect of Temperature and Determining Activation Parameters
1. Experimental Procedure: a. Following Protocol 1, perform a series of kinetic runs at different temperatures (e.g., 298 K, 303 K, 308 K, 313 K) while keeping the initial concentrations of all reactants and the catalyst constant. b. Determine the rate constant (k) at each temperature.
2. Data Analysis: a. To calculate the activation energy (Ea), plot ln(k) vs. 1/T (Arrhenius plot). The slope of the line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). b. The other activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined using the Eyring equation.[8]
Data Presentation
Quantitative data from the kinetic studies should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Determination of Reaction Orders at 298 K
| Experiment | [Substrate] (M) | [Oxidant] (M) | [DMT] (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.01 | 0.001 | 1.2 x 10-5 |
| 2 | 0.02 | 0.01 | 0.001 | 2.4 x 10-5 |
| 3 | 0.01 | 0.02 | 0.001 | 2.3 x 10-5 |
| 4 | 0.01 | 0.01 | 0.002 | 2.5 x 10-5 |
Based on this hypothetical data, the reaction is first order in substrate, first order in oxidant, and first order in DMT.
Table 2: Rate Constants and Activation Parameters
| Temperature (K) | Rate Constant, k (M-2s-1) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
| 298 | 1.20 | 55.0 | 52.5 | -85.2 | 77.9 |
| 303 | 1.85 | ||||
| 308 | 2.78 | ||||
| 313 | 4.10 |
Note: Ea, ΔH‡, ΔS‡, and ΔG‡ are calculated from the temperature-dependent data.
Mandatory Visualizations
Diagrams of Experimental Workflow and Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic study of the reaction between this compound and its electrogenerated radical cation in a room temperature ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic study of the reaction between this compound and its electrogenerated radical cation in a room temperature ionic liquid. | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: Formulation of Industrial Adhesives with N,N-Dimethyl-p-toluidine
Introduction
N,N-Dimethyl-p-toluidine (DMPT) is a tertiary aromatic amine widely utilized as a potent accelerator for the curing of polymers at ambient temperatures.[1][2][3] It is a critical component in redox-initiated polymerization systems, particularly for acrylic, polyester (B1180765), and vinyl ester resins.[1][2] In industrial adhesives, especially two-part structural acrylics, DMPT is used in conjunction with an organic peroxide, most commonly benzoyl peroxide (BPO), to generate the free radicals necessary to initiate polymerization.[4][5] This system allows for rapid curing times, ranging from minutes to hours at room temperature, which is a significant advantage over other adhesive systems that may require heat or extended time to achieve full strength.[4][6] These properties make DMPT-accelerated adhesives suitable for a vast range of applications, from construction and automotive assembly to dental cements and artificial fingernail preparations.[1][7][8]
Application Notes
Mechanism of Action: Redox-Initiated Polymerization
The curing of structural acrylic adhesives is a free-radical addition polymerization reaction.[6] The process is too slow at ambient temperatures if only a peroxide initiator is used.[1][2] DMPT acts as an accelerator or promoter by reacting with the peroxide in a redox (reduction-oxidation) reaction to rapidly generate free radicals, which then initiate the polymerization of monomer chains.
The key steps are:
-
Redox Reaction : this compound (the reducing agent) reacts with benzoyl peroxide (the oxidizing agent).
-
Radical Generation : This reaction cleaves the peroxide, forming a benzoate (B1203000) radical and a cation-radical.[9]
-
Initiation : The highly reactive benzoate radical attacks the carbon-carbon double bond of a monomer (e.g., methyl methacrylate), initiating the polymerization chain.
-
Propagation : The newly formed monomer radical reacts with other monomers, rapidly extending the polymer chain.
-
Termination : The reaction ceases when two radical chains combine or are terminated by an inhibitor.
Formulation of Two-Part Acrylic Adhesives
Structural acrylic adhesives are typically supplied as two-part systems to separate the reactive components and ensure storage stability.[5][10] DMPT is included in one part, while the peroxide initiator is in the other.
-
Part A (Resin/Base) : This component typically contains the acrylic monomers, toughening agents, adhesion promoters, and the accelerator (DMPT).
-
Monomers : Methyl methacrylate (B99206) (MMA) is a common primary monomer. Other comonomers like methacrylic acid can be included to enhance properties.[5]
-
Tougheners : Elastomeric components (e.g., core-shell polymers, nitrile-butadiene rubber) are added to improve impact and peel strength.[5][6]
-
Accelerator : this compound.
-
-
Part B (Activator/Initiator) : This component contains the peroxide initiator, often dispersed in a non-reactive carrier or plasticizer to maintain stability.[6]
Quantitative Performance Data
The concentration of DMPT and the ratio of DMPT to BPO are critical parameters that influence curing time, exotherm, and the final mechanical properties of the adhesive.
Table 1: Typical Concentrations of this compound in Formulations
| Application | Typical DMPT Concentration (% by weight) | Reference |
|---|---|---|
| Dental & Bone Cements | 0.5% - 3.0% | [1][2] |
| Acrylic Denture Materials | ~0.025% (with 0.26% BPO for rapid cure) | [11] |
| Industrial Adhesives | Varies widely based on desired cure speed |[6] |
Table 2: Comparative Curing Performance of Amine Accelerators
This data, derived from a study on unsaturated polyester resins, compares the efficacy of DMPT with a similar accelerator, N-methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT), showing how accelerator choice and concentration affect gel and cure times.[12]
| Temperature | Accelerator | Concentration (% by weight) | Gel Time (min) | Cure Time (min) |
| 25°C | DMPT | 0.1% | 15.0 | 25.0 |
| 0.2% | 10.0 | 17.0 | ||
| 0.4% | 6.0 | 10.0 | ||
| MHPT | 0.1% | 11.5 | 18.0 | |
| 0.2% | 8.0 | 12.0 | ||
| 0.4% | 4.0 | 7.0 | ||
| 15°C | DMPT | 0.2% | 17.0 | 28.0 |
| 0.4% | 10.0 | 17.0 | ||
| MHPT | 0.2% | 13.0 | 21.0 | |
| 0.4% | 7.0 | 12.0 |
Source: Adapted from comparative data on tertiary amine cure promoters.[3][12]
Experimental Protocols
Safety and Handling Precautions
This compound is a hazardous substance and requires strict safety protocols.
-
Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[13][14] May cause damage to organs through prolonged or repeated exposure.[13][14]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., Viton), safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][15]
-
Handling : Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling.[15] Prevent generation of mists.[16]
-
Storage : Store in a cool, dry, well-ventilated area in tightly closed containers, separated from strong acids and oxidizing agents.[13][15]
-
Spills : Absorb spills with an inert, non-flammable material (e.g., sand, diatomaceous earth) and collect in a sealed container for proper disposal.[13]
Protocol 1: Preparation of a Two-Part Structural Acrylic Adhesive
This protocol outlines the preparation of a basic two-part acrylic adhesive for testing purposes.
Materials & Equipment:
-
Part A Components : Methyl methacrylate (MMA), Methacrylic acid (MAA), Toughener (e.g., MBS core-shell polymer), this compound (DMPT).
-
Part B Components : Benzoyl peroxide (BPO), Dibutyl phthalate (B1215562) (or other suitable plasticizer).
-
Equipment : High-shear mixer, beakers, weighing balance, mixing vessels.
Procedure:
-
Prepare Part A (Resin) : a. In a mixing vessel, combine the MMA and MAA monomers. b. While mixing at low speed, slowly add the toughening polymer until it is fully dissolved or dispersed. This may take several hours. c. Once the mixture is homogenous, add the specified amount of DMPT (e.g., 0.5-2.0% of the total Part A weight) and mix thoroughly.
-
Prepare Part B (Initiator) : a. In a separate vessel, create a paste by carefully mixing BPO powder with the plasticizer. A common ratio is 1:1 by weight.
-
Packaging : a. Store Part A and Part B in separate, sealed, and clearly labeled containers. Store in a cool, dark place as per safety data sheets.
Protocol 2: Evaluation of Adhesive Performance (Lap Shear Strength Test)
This protocol describes a standard method for determining the shear strength of the prepared adhesive, based on principles from ASTM and ISO standards.[17][18]
Materials & Equipment:
-
Substrates : Standard test coupons (e.g., aluminum, steel), cleaned and degreased.
-
Adhesive : Prepared two-part acrylic adhesive.
-
Equipment : Dispensing gun for two-part adhesives (or manual mixing equipment), fixture for aligning substrates, clamps, universal testing machine (UTM) with grips.[18]
Procedure:
-
Substrate Preparation : Clean the bonding surfaces of the test coupons with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants. Abrade the surface lightly with sandpaper and clean again to ensure a good bonding surface.
-
Adhesive Mixing & Application : a. Dispense the adhesive using a 10:1 or 1:1 ratio dispensing gun (depending on formulation) through a static mixing nozzle to ensure thorough mixing of Part A and Part B. b. Apply a consistent amount of the mixed adhesive to one end of a test coupon.
-
Joint Assembly : a. Place a second coupon over the adhesive, creating a lap joint with a specified overlap area (e.g., 12.5 mm x 25 mm). b. Use a fixture to ensure proper alignment and bondline thickness. c. Clamp the assembly with light pressure to hold it in place while the adhesive cures.
-
Curing : a. Allow the assembled joint to cure at ambient temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure full cure.
-
Testing : a. Mount the cured specimen into the grips of the universal testing machine. b. Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min or 13 mm/min) until the bond fails.[19] c. Record the maximum load (in Newtons) sustained before failure.
-
Calculation : a. Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the bonded area (N/mm²).
References
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. US6258894B1 - Methods of curing unsaturated polymers using tertiary aromatic amine cure promoters - Google Patents [patents.google.com]
- 4. Acrylic resin with DMPT crosslinker enables virtually invisible seams - European Coatings [european-coatings.com]
- 5. raajournal.com [raajournal.com]
- 6. specialchem.com [specialchem.com]
- 7. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. arxiv.org [arxiv.org]
- 10. Two-component acrylic adhesive for industrial applications [adezif.com]
- 11. Rapid curing of acrylic denture-base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. This compound [training.itcilo.org]
- 17. Standard Test Method ASTM D 7998-19 for the Cohesive Strength Development of Wood Adhesives [jove.com]
- 18. Exploring Bond Test: The Ultimate Guide to Material Adhesion Test [biopdi.com]
- 19. How is Adhesive Strength Measured? - BDK [bdk.uk.com]
Application Notes and Protocols: N,N-Dimethyl-p-toluidine in the Synthesis of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethyl-p-toluidine (DMPT) as a key intermediate in the synthesis of triarylmethane and azo dyes. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate research and development in this area.
Introduction
This compound (DMPT) is a tertiary amine that serves as a versatile precursor in the synthesis of various dyes and pigments.[1] Its chemical structure, featuring a dimethylamino group and a methyl group on the aromatic ring, makes it a valuable building block for creating intensely colored compounds. This document focuses on the application of DMPT in the synthesis of two major classes of dyes: triarylmethane dyes (e.g., Malachite Green and Crystal Violet analogs) and azo dyes.
Key Applications of DMPT in Dye Synthesis:
-
Triarylmethane Dyes: DMPT can be used as a substitute for N,N-dimethylaniline in condensation reactions with aromatic aldehydes to form the leuco base of triarylmethane dyes. Subsequent oxidation yields the final colored dye.
-
Azo Dyes: DMPT can act as a coupling component in azo coupling reactions. The diazonium salt of an aromatic amine reacts with DMPT to form a highly conjugated azo dye.[2]
Synthesis of Triarylmethane Dyes
Triarylmethane dyes are known for their brilliant colors and are widely used as colorants and in various analytical applications. The synthesis typically involves a two-step process: condensation to form a colorless leuco base, followed by oxidation to the colored dye.
Synthesis of a Malachite Green Analog from this compound
This protocol describes the synthesis of a Malachite Green analog using this compound in place of N,N-dimethylaniline.
Reaction Pathway:
Caption: Synthesis pathway for a Malachite Green analog from this compound.
Experimental Protocol:
Materials:
-
This compound (DMPT)
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Lead(IV) Oxide (PbO₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, mix 2 moles of this compound with 1 mole of benzaldehyde.
-
Slowly add a catalytic amount of concentrated sulfuric acid or zinc chloride while stirring.
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, neutralize the reaction mixture with a 10% sodium hydroxide solution.
-
The leuco base will precipitate. Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude leuco base from ethanol to obtain a purified product.
-
Oxidation: Suspend the purified leuco base in dilute hydrochloric acid.
-
Slowly add a stoichiometric amount of lead(IV) oxide (PbO₂) slurry with vigorous stirring.
-
Continue stirring for 2-3 hours at room temperature. The solution will turn a deep green color.
-
Filter the solution to remove any unreacted PbO₂ and lead salts.
-
The filtrate contains the Malachite Green analog. The dye can be isolated by salting out with sodium chloride or by evaporation of the solvent.
Synthesis of a Crystal Violet Analog from this compound
This protocol outlines the synthesis of a Crystal Violet analog using this compound.
Reaction Pathway:
Caption: Synthesis pathway for a Crystal Violet analog from this compound.
Experimental Protocol:
Materials:
-
This compound (DMPT)
-
4,4'-bis(N,N-dimethylamino)benzophenone (Michler's Ketone)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
In a three-necked flask, melt 1 mole of Michler's Ketone by gentle heating.
-
Add 1.5 moles of this compound to the molten ketone.
-
Slowly add 1 mole of phosphorus oxychloride dropwise with constant stirring. An exothermic reaction will occur. Maintain the temperature between 90-100°C.
-
After the addition is complete, continue heating the mixture at 100°C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add a 10% solution of sodium hydroxide to neutralize the excess acid and precipitate the color base.
-
Filter the precipitate and wash with water.
-
To obtain the dye in its chloride salt form, dissolve the color base in dilute hydrochloric acid.
-
The Crystal Violet analog can be isolated by evaporation or precipitation.
Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-). They are synthesized by the coupling of a diazonium salt with an activated aromatic compound. This compound can serve as the coupling component.
Synthesis of an Azo Dye from p-Toluidine (B81030) and this compound
This protocol describes the synthesis of an azo dye where diazotized p-toluidine is coupled with this compound.
Reaction Pathway:
Caption: Synthesis pathway for an azo dye using p-toluidine and this compound.
Experimental Protocol:
Materials:
-
p-Toluidine
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound (DMPT)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
Procedure:
-
Diazotization: Dissolve 1 mole of p-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of 1 mole of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve 1 mole of this compound in a dilute hydrochloric acid solution and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the DMPT solution with constant stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate will form.
-
Make the solution slightly alkaline by adding a cold dilute sodium hydroxide solution to complete the precipitation of the dye.
-
Filter the azo dye precipitate and wash it with cold water.
-
The dye can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following tables summarize key quantitative data for dyes synthesized using N,N-dimethylaniline, which are expected to be similar to their this compound counterparts.
Table 1: Synthesis Yields and Spectroscopic Data of Triarylmethane Dyes
| Dye | Precursors | Yield (%) | λmax (nm) | Solvent | Reference |
| Malachite Green Analog | Benzaldehyde, N,N-dimethylaniline | 95-100 (leuco base) | 621 | Water | [3] |
| Crystal Violet | N,N-dimethylaniline, Michler's Ketone | ~80 | 590 | Water | [4] |
Table 2: Fastness Properties of Related Dyes
Note: Fastness is rated on a scale of 1 to 5 for wash and rub fastness (5 being the best) and 1 to 8 for light fastness (8 being the best). Data for dyes with similar structures are provided as an estimation.
| Dye Type | Fabric | Light Fastness | Wash Fastness | Rub Fastness (Dry/Wet) | Reference |
| Basic Green 4 (Malachite Green) | Acrylic | 4-5 | - | - | [5] |
| Triarylmethane Dyes | Polyacrylonitrile | 6-7 | - | - | [6] |
| Azo Disperse Dyes | Polyester | Good | Good | Good to Excellent | [7] |
Experimental Workflows
Workflow for Triarylmethane Dye Synthesis:
Caption: General experimental workflow for the synthesis of triarylmethane dyes.
Workflow for Azo Dye Synthesis:
Caption: General experimental workflow for the synthesis of azo dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pigments through the Ages - Technical Information - Malachite [webexhibits.org]
- 3. Malachite Green-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 4. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole [mdpi.com]
- 5. What is malachite green dye? What is green dye application? [xcwydyes.com]
- 6. Improved Fastness Properties of some Novel Triarylmethane Dyes on Acrylic Fibres [pccc.icrc.ac.ir]
- 7. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of N,N-Dimethyl-p-toluidine in a Mixture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-p-toluidine (DMPT) is a tertiary aromatic amine widely used as a polymerization accelerator in various industrial and medical applications. It is a key component in the formulation of dental composites, bone cements, and industrial adhesives.[1] The residual amount of DMPT in these materials is a critical quality attribute, as it can affect the material's properties and may have toxicological implications. Therefore, accurate and reliable analytical methods for the quantification of DMPT in complex mixtures are essential for quality control, safety assessment, and research and development.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Analytical Methods Overview
Two primary chromatographic techniques are well-suited for the quantification of DMPT in various matrices: HPLC-UV and GC-FID. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like DMPT in solid or liquid matrices such as dental resins and bone cements.[2][3]
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): This method is ideal for the analysis of volatile and semi-volatile compounds. NIOSH Method 2002 specifies GC-FID for the determination of aromatic amines, including DMPT, particularly in air samples or in matrices where the analyte can be readily volatilized or extracted.[1][4]
Quantitative Data Summary
The following tables summarize typical quantitative performance characteristics for the HPLC-UV and GC-FID methods for the analysis of this compound. These values are based on published methods for DMPT and similar aromatic amines and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 2: GC-FID Method Performance Characteristics (based on NIOSH 2002)
| Validation Parameter | Typical Performance |
| Linearity Range | 0.01 - 3.0 mg/sample |
| Estimated Limit of Detection (LOD) | 0.01 mg/sample[5] |
| Desorption Efficiency | 88% |
| Overall Precision (SrT) | 0.090 |
| Accuracy | ±16.0% |
Experimental Protocols
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of DMPT in solid matrices like dental composites and bone cements.
1. Materials and Reagents
-
This compound (DMPT) reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18, if required for sample cleanup)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Analytical column: Reverse-phase C18 column (e.g., µBondaPak C18, 7.8 x 300 mm).[6]
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of DMPT reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
4. Sample Preparation
-
Dental Composite/Bone Cement:
-
Accurately weigh approximately 500 mg of the cured material.[6]
-
Grind the sample into a fine powder.
-
Extract the DMPT by sonicating the powder in a known volume of acetonitrile (e.g., 10 mL) for 30 minutes.
-
Centrifuge the mixture at 15,000 x g for 10 minutes.[6]
-
Collect the supernatant. For cleaner samples, this can be directly filtered and injected. For more complex matrices, proceed to SPE cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elute the DMPT with a stronger solvent like acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Final Sample Solution: Filter the extracted or reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions [6]
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
0-5 min: Linear gradient from 50% Acetonitrile to 100% Acetonitrile.
-
5-15 min: 100% Acetonitrile.
-
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the DMPT standards against their concentrations.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of DMPT in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification of this compound by Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol is based on NIOSH Method 2002 and is suitable for the analysis of DMPT in industrial adhesives or for air monitoring.
1. Materials and Reagents
-
This compound (DMPT) reference standard (≥99% purity)
-
Ethanol (B145695) (95%, non-denatured)
-
n-Hexane
-
Silica (B1680970) gel sorbent tubes (for air sampling)
2. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
Analytical column: Packed column (e.g., 0.6 m x 3-mm OD, packed with 80/100 mesh Chromosorb 103) or a suitable capillary column for volatile amines.[4]
-
Data acquisition and processing software.
3. Preparation of Standard Solutions
-
Stock Standard Solution (93.5 mg/mL): Dilute 1 mL of DMPT in n-hexane to a final volume of 10 mL.[4]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in 95% ethanol to cover the expected concentration range of the samples (e.g., 0.01 to 3 mg/mL).
4. Sample Preparation
-
Industrial Adhesives:
-
Accurately weigh a known amount of the adhesive into a vial.
-
Dissolve or extract the sample with a suitable solvent (e.g., ethanol or dichloromethane). The choice of solvent will depend on the adhesive matrix.
-
Vortex or sonicate to ensure complete dissolution/extraction of DMPT.
-
If necessary, centrifuge to remove any solid material.
-
Dilute an aliquot of the extract with 95% ethanol to a final concentration within the calibration range.
-
-
Air Samples (NIOSH 2002):
-
Collect air samples using a silica gel sorbent tube (150 mg/75 mg sections) at a calibrated flow rate.[4]
-
After sampling, cap the tubes.
-
For analysis, break the ends of the tube and transfer the front and back sorbent sections to separate vials.
-
Add 1.0 mL of 95% ethanol to each vial and agitate in an ultrasonic bath for 1 hour for desorption.[2]
-
5. Chromatographic Conditions [4]
-
Carrier Gas: Nitrogen or Helium at 25 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C, hold for 5 minutes.
-
-
Injection Volume: 5 µL.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the DMPT standards against their concentrations.
-
Perform a linear regression to obtain the calibration equation.
-
Calculate the mass of DMPT in the sample, correcting for desorption efficiency if applicable.
-
For air samples, calculate the concentration in the air volume sampled.
Visualization of Experimental Workflows
Caption: Workflow for HPLC-UV analysis of DMPT.
Caption: Workflow for GC-FID analysis of DMPT.
References
- 1. certifico.com [certifico.com]
- 2. Solid phase extraction and HPLC analysis of toxic components eluted from methyl methacrylate dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography assay of this compound released from bone cements: evidence for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols: N,N-Dimethyl-p-toluidine as a Co-initiator in Photoinitiated Polymerization of Acrylonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The photopolymerization of acrylonitrile (B1666552) (AN) is a critical process for the synthesis of polyacrylonitrile (B21495) (PAN), a precursor for carbon fibers and a component in various specialty polymers. While various photoinitiators can be employed, this document focuses on the use of N,N-Dimethyl-p-toluidine (DMPT) as a co-initiator within a Type II photoinitiating system. In such systems, DMPT does not act as the primary light-absorbing species but as an electron and hydrogen donor to a photosensitizer, which, upon excitation by light, generates the free radicals necessary to initiate polymerization. This method offers temporal and spatial control over the polymerization process, which is advantageous in many applications.
Aromatic tertiary amines, like DMPT, are effective co-initiators that can enhance the rate of polymerization and mitigate oxygen inhibition at the surface of the reacting mixture.[1] This document provides an overview of the mechanism, a generalized experimental protocol, and expected outcomes for the photopolymerization of acrylonitrile using a DMPT-based photoinitiator system.
Mechanism of Photoinitiation
The photopolymerization of acrylonitrile using this compound is typically achieved with a Type II photoinitiating system, which consists of a photosensitizer (PS) and the co-initiator (DMPT). The general mechanism is as follows:
-
Light Absorption: The photosensitizer absorbs photons from a light source (e.g., UV or visible light), transitioning to an excited singlet state (¹PS*).
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (³PS*).
-
Exciplex Formation: The excited triplet state of the photosensitizer interacts with the ground state of the this compound to form an excited-state complex, known as an exciplex.
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the photosensitizer, followed by a proton transfer. This process results in the formation of an α-amino radical and a ketyl radical.[2]
-
Initiation: The highly reactive α-amino radical is the primary species that initiates the polymerization of acrylonitrile monomers.
Common photosensitizers used in conjunction with amine co-initiators include camphorquinone (B77051) (CQ) and benzophenone (B1666685) derivatives.[1][3]
Caption: Photoinitiation mechanism of acrylonitrile polymerization using a photosensitizer and DMPT.
Experimental Protocols
The following is a generalized protocol for the photopolymerization of acrylonitrile using a camphorquinone (CQ) / DMPT photoinitiating system. This protocol should be optimized based on the specific experimental setup and desired polymer characteristics.
Materials:
-
Acrylonitrile (AN), inhibitor-free
-
Camphorquinone (CQ)
-
This compound (DMPT)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Light source (e.g., LED lamp with emission at ~470 nm)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Precipitating agent (e.g., methanol)
Procedure:
-
Preparation of the Monomer Solution: In a reaction vessel, dissolve the desired amount of camphorquinone and this compound in the acrylonitrile monomer. If a solvent is used, add it to the mixture. A typical starting point is a 1:2 molar ratio of CQ to DMPT.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Photopolymerization: While stirring, expose the solution to the light source at a controlled temperature. The polymerization time will depend on factors such as the concentration of the photoinitiator system, light intensity, and temperature.
-
Termination and Precipitation: After the desired polymerization time, turn off the light source to stop the initiation. Precipitate the resulting polyacrylonitrile by pouring the reaction mixture into a non-solvent like methanol (B129727).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol to remove unreacted monomer and initiator components, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization: Analyze the polymer for its molecular weight and molecular weight distribution (e.g., via Gel Permeation Chromatography - GPC) and confirm its structure (e.g., via FTIR spectroscopy).
Caption: Experimental workflow for the photopolymerization of acrylonitrile.
Data Presentation
The efficiency of the photopolymerization can be evaluated by measuring the monomer conversion and the molecular weight of the resulting polymer. The following tables present illustrative data on how the concentration of the photoinitiator system and irradiation time can affect these parameters.
Table 1: Effect of Photoinitiator System Concentration on Acrylonitrile Polymerization
| Experiment | [CQ] (mol%) | [DMPT] (mol%) | Irradiation Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.1 | 0.2 | 60 | 65 | 85,000 | 2.1 |
| 2 | 0.2 | 0.4 | 60 | 78 | 72,000 | 1.9 |
| 3 | 0.5 | 1.0 | 60 | 89 | 58,000 | 1.8 |
Conditions: Bulk polymerization, 25°C, Light Intensity = 10 mW/cm².
Table 2: Effect of Irradiation Time on Acrylonitrile Polymerization
| Experiment | Irradiation Time (min) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 15 | 45 | 95,000 | 2.3 |
| 2 | 30 | 68 | 81,000 | 2.0 |
| 3 | 60 | 85 | 65,000 | 1.8 |
| 4 | 120 | 92 | 62,000 | 1.8 |
Conditions: Bulk polymerization, [CQ] = 0.3 mol%, [DMPT] = 0.6 mol%, 25°C, Light Intensity = 10 mW/cm².
Conclusion
This compound is an effective co-initiator for the photoinitiated free-radical polymerization of acrylonitrile when used in a Type II system with a suitable photosensitizer. This approach provides excellent temporal and spatial control over the polymerization process. The efficiency of the polymerization, in terms of monomer conversion and polymer molecular weight, can be tuned by adjusting the concentrations of the photoinitiator system components, irradiation time, and light intensity. The provided protocols and data serve as a valuable starting point for researchers developing PAN-based materials.
References
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethyl-p-toluidine (DMPT) Curing Systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyl-p-toluidine (DMPT) as a polymerization accelerator, particularly in acrylic resin systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMPT) in my formulation?
A1: this compound (DMPT) is a tertiary amine accelerator used to speed up the polymerization process of acrylic resins, such as those based on methyl methacrylate (B99206) (MMA), at ambient temperatures.[1][2] It functions as part of a redox initiator system, typically with benzoyl peroxide (BPO), to generate free radicals that initiate polymerization.[3][4]
Q2: How does the DMPT and benzoyl peroxide (BPO) system work?
A2: DMPT reacts with BPO in a redox reaction to produce free radicals. These highly reactive radicals then initiate the chain-growth polymerization of the acrylic monomers, leading to the curing or hardening of the resin.
Q3: What is the optimal ratio of DMPT to BPO?
A3: An optimal initiator ratio for room-temperature polymerization of MMA has been identified as 1 mole percent of BPO to 0.5 mole percent of DMPT, which is a 2:1 molar ratio of BPO to DMPT.[5][6] This ratio is effective in balancing the polymerization rate, molecular weight distribution, and residual monomer content, which contributes to improved mechanical performance of the final polymer.[5]
Q4: What are common causes for slow curing times when using DMPT?
A4: Slow curing times can be attributed to several factors, including:
-
Incorrect DMPT or BPO Concentration: Deviating from the optimal ratio can affect the rate of free radical generation.
-
Low Ambient Temperature: Polymerization is a temperature-dependent process; lower temperatures will slow down the reaction rate.
-
Presence of Inhibitors: Monomers often contain inhibitors to prevent premature polymerization during storage. These must be consumed before curing can proceed effectively.
-
Monomer Purity: Impurities in the monomer can interfere with the polymerization reaction.
-
Improper Mixing: Inadequate mixing of the components can lead to localized areas with incorrect initiator/accelerator ratios.
Q5: What are common inhibitors found in acrylic monomers?
A5: Common inhibitors added to acrylic monomers like MMA to ensure stability during storage include hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and butylated hydroxytoluene (BHT).[7][8] These inhibitors work by scavenging free radicals, and their presence can delay the onset of polymerization.[8][9]
Troubleshooting Guide for Slow Curing
This guide provides a systematic approach to diagnosing and resolving issues related to slow curing times in DMPT-accelerated systems.
Problem: Curing is significantly slower than expected.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow DMPT curing.
Data Presentation
The following tables summarize the quantitative effects of key parameters on the curing time of DMPT-accelerated acrylic systems.
Table 1: Effect of DMPT and BPO Concentration on Setting Time
| DMPT (wt. %) | BPO (wt. %) | Setting Time (minutes) | Notes |
| 0.2 | 0.5 - 2.75 | 28.20 -> 5.50 | Increasing BPO concentration at constant DMPT significantly reduces setting time. |
| 0.2 - 4.9 | 0.5 | 28.30 -> 9.26 | Increasing DMPT concentration at constant BPO significantly reduces setting time. |
Data adapted from a study on methacrylate bone cement.[10]
Table 2: Effect of Temperature and DMPT Concentration on Setting Time
| Curing Temperature (°C) | DMPT (phr) | Setting Time (minutes) |
| -20 | 0.5 | 101 |
| -20 | 1.0 | 45 |
| -20 | 1.5 | 28 |
| -20 | 2.0 | 18 |
| -10 | 0.5 | 76 |
| -10 | 1.0 | 38 |
| -10 | 1.5 | 25 |
| -10 | 2.0 | 18 |
| 0 | 0.5 | 52 |
| 0 | 1.0 | 30 |
| 0 | 1.5 | 22 |
| 0 | 2.0 | 17 |
phr = parts per hundred parts of resin. Data from a study on acrylic polymer concrete.[1][11]
Experimental Protocols
Protocol 1: Manual Determination of Gel Time (Simple Method)
This method is a straightforward approach to estimate the gel time of a thermosetting resin.
Materials:
-
Resin, DMPT, and BPO
-
Mixing container (e.g., disposable cup)
-
Stirring rod (e.g., wooden applicator stick)
-
Stopwatch
-
Hot plate (if conducting at elevated temperatures)
Procedure:
-
In the mixing container, combine the resin, DMPT, and BPO in the desired proportions.
-
Start the stopwatch immediately upon mixing the components.
-
Continuously and gently stir the mixture with the stirring rod.
-
Periodically lift the stirring rod out of the mixture to observe the resin's consistency.
-
The gel time is reached when the resin becomes stringy and then snaps as the stirring rod is pulled away. At the gel point, the resin will no longer flow back to a level surface.
-
Record the elapsed time on the stopwatch as the gel time.
Experimental Workflow: Manual Gel Time Determination
Caption: Workflow for manual gel time determination.
Protocol 2: Rheological Measurement of Gel Time (Advanced Method)
A rheometer provides a more precise determination of the gel point by measuring the viscoelastic properties of the curing material.
Materials and Equipment:
-
Rheometer with parallel plate or cone-and-plate geometry
-
Resin, DMPT, and BPO
-
Mixing apparatus
Procedure:
-
Set the rheometer to the desired isothermal temperature for the test.
-
Prepare the resin mixture by combining the resin, DMPT, and BPO.
-
Immediately load the sample onto the lower plate of the rheometer.
-
Bring the upper geometry to the correct gap setting.
-
Start the oscillatory time sweep measurement at a constant frequency and strain.
-
Monitor the storage modulus (G') and the loss modulus (G'').
-
The gel point is typically identified as the crossover point where G' = G''.
-
The time at which this crossover occurs is recorded as the gel time.
Signaling Pathways and Chemical Mechanisms
Redox Initiation of Polymerization
The curing process is initiated by a redox reaction between this compound (DMPT) and benzoyl peroxide (BPO). This reaction generates the free radicals necessary to start the polymerization of acrylic monomers.
Caption: DMPT/BPO redox initiation of polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. pergan.com [pergan.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N-Dimethyl-p-toluidine (DMPT) and Benzoyl Peroxide (BPO) Ratios in Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-p-toluidine (DMPT) and benzoyl peroxide (BPO) in resin systems.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of resins using the DMPT/BPO initiation system.
Question: Why is my resin curing too slowly or not at all?
Answer:
Slow or incomplete curing is a frequent issue that can be attributed to several factors related to the DMPT and BPO ratio and the overall experimental conditions.
-
Insufficient Accelerator (DMPT): DMPT acts as an accelerator, and a low concentration will not generate free radicals from BPO at a sufficient rate.
-
Insufficient Initiator (BPO): BPO is the source of free radicals. If the concentration is too low, the polymerization process will be slow.
-
Incorrect DMPT to BPO Ratio: An imbalanced ratio can lead to inefficient radical formation. The optimal ratio is crucial for a timely cure.[1][2][3]
-
Low Ambient Temperature: The rate of polymerization is temperature-dependent. Lower temperatures will slow down the reaction between DMPT and BPO.[4][5]
-
Presence of Inhibitors: The monomer may contain inhibitors to prevent premature polymerization. While the DMPT/BPO system is designed to overcome this, an excessive amount of inhibitor can delay the onset of curing.[6]
Troubleshooting Steps:
-
Verify Concentrations: Double-check the calculations and measurements of both DMPT and BPO.
-
Increase Accelerator/Initiator: Systematically and incrementally increase the concentration of DMPT or BPO. It is often recommended to adjust the DMPT concentration first.
-
Optimize the Ratio: Refer to the data tables below for recommended starting ratios. You may need to perform a series of experiments to determine the optimal ratio for your specific resin system.
-
Control Temperature: Ensure your experiment is conducted within a suitable temperature range (e.g., 20-25°C), or consider pre-warming the components.[2]
-
Check for Inhibitors: Review the technical data sheet for your monomer to understand the type and amount of inhibitor present.
Question: Why is my resin curing too quickly?
Answer:
An excessively fast curing time, often leading to a short working time, is typically caused by an overactive initiation system.
-
Excessive Accelerator (DMPT): High concentrations of DMPT will lead to a rapid decomposition of BPO, causing a burst of free radicals and a very fast polymerization.[7]
-
Excessive Initiator (BPO): A high concentration of BPO can also lead to a faster reaction, especially in the presence of sufficient DMPT.
-
High Ambient Temperature: Higher temperatures accelerate the reaction rate between DMPT and BPO, leading to a shorter curing time.[4][5]
Troubleshooting Steps:
-
Reduce Accelerator: The most effective way to slow down the cure rate is to decrease the concentration of DMPT.
-
Reduce Initiator: If reducing DMPT is not sufficient, a slight reduction in BPO concentration can also help.
-
Lower the Temperature: Conducting the experiment at a lower ambient temperature will prolong the working time.
Question: The mechanical properties of my cured resin are poor (e.g., low strength, brittle). Why?
Answer:
Poor mechanical properties can result from a non-optimal DMPT/BPO ratio that affects the polymerization process and the final polymer structure.
-
Sub-optimal Ratio: An incorrect ratio of DMPT to BPO can lead to incomplete polymerization, resulting in a lower molecular weight polymer with inferior mechanical properties.[1][8]
-
Excessive DMPT: While increasing DMPT can accelerate curing, an excessive amount can have a detrimental effect on the final mechanical properties. Concerns about the toxicity of residual DMPT also make it desirable to use the minimum effective amount.[1]
Troubleshooting Steps:
-
Systematic Optimization: Conduct a design of experiments (DOE) to systematically vary the DMPT and BPO concentrations and test the resulting mechanical properties (e.g., ultimate compressive strength).[1]
-
Review Literature: Consult studies on similar resin systems to find recommended DMPT/BPO ratios that have been shown to yield good mechanical properties.
-
Characterize the Polymer: If possible, characterize the molecular weight of your polymer to determine if it is lower than expected.
Frequently Asked Questions (FAQs)
Question: What is the chemical reaction between this compound (DMPT) and benzoyl peroxide (BPO)?
Answer:
The reaction between DMPT and BPO is a reduction-oxidation (redox) process. DMPT, a tertiary amine, acts as an electron donor (reducing agent) and causes the decomposition of BPO (the oxidizing agent). This reaction generates a benzoyl radical and a benzoate (B1203000) anion, which then initiate the free-radical polymerization of the resin monomers.[9][10]
Question: What is the typical role of DMPT and BPO in a resin formulation?
Answer:
-
Benzoyl Peroxide (BPO): BPO is the initiator . It is the source of the free radicals that start the polymerization chain reaction.
-
This compound (DMPT): DMPT is the accelerator or activator (also referred to as a co-initiator). It promotes the decomposition of the initiator (BPO) at ambient temperatures, allowing the resin to cure without the need for heat.[1][4]
Question: How does the ratio of DMPT to BPO affect the curing process?
Answer:
The ratio of DMPT to BPO is a critical factor that influences several aspects of the curing process:
-
Curing Time: Higher concentrations of DMPT generally lead to shorter curing times.[2][3]
-
Peak Exotherm Temperature (Tmax): The polymerization reaction is exothermic. The rate of heat generation, and thus the maximum temperature reached, is influenced by the DMPT/BPO ratio.
-
Mechanical Properties: The final strength and other mechanical properties of the cured resin are dependent on achieving a complete and uniform polymerization, which is dictated by the optimal ratio.[1][8]
Question: Are there any safety concerns with using DMPT?
Answer:
Yes, there are concerns regarding the potential toxicity of residual this compound.[1] It is therefore important to optimize the formulation to use the lowest possible concentration of DMPT that still provides an adequate curing time and results in a polymer with the desired properties.
Data Presentation
Table 1: Effect of DMPT and BPO Concentrations on Curing Time and Mechanical Properties of an Acrylic Bone Cement (Surgical Simplex® P)
| BPO Concentration (% w/w in powder) | DMPT Concentration (% v/v in liquid) | Setting Time (t_set) (min) | Peak Temperature (T_max) (°C) | Ultimate Compressive Strength (UCS) (MPa) |
| 80 | 0.8 | - | - | - |
| 80 | 1.4 | 12.30 | 68 | 101 |
| 80 | 2.4 | - | - | - |
| 75 | 1.4 | - | - | - |
| 85 | 1.4 | - | - | - |
| Data adapted from a study on Surgical Simplex® P bone cement. Dashes indicate data not provided in the summary of the source.[1] |
Table 2: General Effect of DMPT and BPO Ratio on Resin Properties
| Parameter | Low DMPT / High BPO | Balanced DMPT / BPO | High DMPT / Low BPO |
| Curing Time | Slow | Optimal | Fast |
| Working Time | Long | Optimal | Short |
| Peak Exotherm | Low | Moderate | High |
| Mechanical Strength | Potentially Poor | Optimal | Potentially Poor |
| Residual Monomer | High | Low | Low |
Experimental Protocols
Protocol 1: Determining the Optimal DMPT/BPO Ratio for Curing Time
Objective: To identify the ratio of DMPT to BPO that results in a desired curing time for a specific resin system at a constant ambient temperature.
Materials:
-
Resin monomer (e.g., methyl methacrylate (B99206) - MMA)
-
Benzoyl peroxide (BPO)
-
This compound (DMPT)
-
Mixing vessels and stirring instruments
-
Timer
-
Thermocouple or thermometer to monitor temperature
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of BPO in the resin monomer at a known concentration (e.g., 2% w/w).
-
Have pure DMPT ready to be added to the liquid component.
-
-
Experimental Groups:
-
Set up a series of experiments where the concentration of BPO is held constant, and the concentration of DMPT is varied. For example:
-
Group A: 2% BPO + 0.5% DMPT
-
Group B: 2% BPO + 1.0% DMPT
-
Group C: 2% BPO + 1.5% DMPT
-
Group D: 2% BPO + 2.0% DMPT
-
-
-
Mixing and Curing:
-
For each group, accurately measure the required amounts of the BPO/resin solution and DMPT into a mixing vessel.
-
Start the timer immediately upon mixing.
-
Stir thoroughly for a consistent amount of time (e.g., 30 seconds).
-
Monitor the resin mixture for the point of gelation (when it no longer flows) and the final curing time (when it becomes a hard solid). Record the peak exotherm temperature.
-
-
Data Analysis:
-
Plot the curing time as a function of the DMPT concentration.
-
Identify the DMPT concentration that yields the desired curing time.
-
Mandatory Visualizations
References
- 1. Optimisation of the composition of an acrylic bone cement: application to relative amounts of the initiator and the activator/co-initiator in Surgical Simplex P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. Development of dual-cured resin cements with long working time, high conversion in absence of light and reduced polymerization stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purification methods for N,N-Dimethyl-p-toluidine to remove impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-p-toluidine. Our goal is to offer practical solutions to common issues encountered during the purification of this compound to remove various impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Commercial this compound is typically synthesized by the methylation of p-toluidine (B81030). Consequently, the most common impurities are residual starting materials and intermediates from this process. These include:
-
p-Toluidine: The unreacted starting material.
-
N-methyl-p-toluidine: An intermediate product of the methylation reaction.[1]
-
Other Organic Impurities: Side-products from the synthesis.
-
Moisture: Water content can be present.
Commercially available this compound often has a purity of 98% or higher, with specified limits for other toluidines and organic impurities.[2][3]
Q2: What are the primary methods for purifying this compound?
The primary methods for purifying this compound are:
-
Vacuum Distillation: Effective for separating this compound from non-volatile impurities and from components with significantly different boiling points.
-
Fractional Distillation: A more precise distillation technique suitable for separating components with close boiling points, such as this compound from N-methyl-p-toluidine and p-toluidine.[4][5][6]
-
Recrystallization: This method is applicable if the compound can be solidified and a suitable solvent is found. It is generally effective for removing small amounts of impurities.
-
Column Chromatography: A versatile technique for separating a wide range of impurities, particularly when high purity is required.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for detecting and quantifying impurities like p-toluidine and N-methyl-p-toluidine.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of this compound and quantify any non-volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification process.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Vacuum & Fractional Distillation
Issue: The this compound is decomposing during distillation.
-
Cause: The distillation temperature is too high. This compound has a high boiling point at atmospheric pressure (around 211-215 °C), which can lead to thermal degradation.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation).[11][12][13] This will lower the boiling point of the compound, allowing it to distill at a lower, safer temperature. A nomograph can be used to estimate the boiling point at a given pressure.[14] For instance, at 10 mmHg, the boiling point is approximately 90-92 °C.
Issue: Poor separation of this compound from other toluidine impurities.
-
Cause: The boiling points of this compound, N-methyl-p-toluidine, and p-toluidine may be too close for effective separation by simple distillation.
-
Solution: Use a fractional distillation column (e.g., a Vigreux or packed column).[4][15] The increased surface area provided by the fractionating column allows for multiple condensation-vaporization cycles, leading to a much better separation of components with close boiling points.[5][6]
Recrystallization
Issue: I cannot find a suitable solvent for recrystallization.
-
Cause: this compound is a liquid at room temperature, which makes traditional recrystallization challenging. However, it can be solidified at low temperatures (melting point approx. -15 °C). The ideal solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature.
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Common solvents for the recrystallization of amines include ethanol, hexane (B92381)/acetone, and hexane/ethyl acetate.[16] Given the aromatic nature of this compound, solvents like toluene (B28343) or mixtures with hexane could be effective.
-
Mixed Solvent Systems: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle warming should redissolve the precipitate, and upon slow cooling, crystals should form.[17]
-
Column Chromatography
Issue: The this compound is streaking or not moving on the silica (B1680970) gel column.
-
Cause: Amines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel. This can lead to poor separation, tailing of the compound peak, or even irreversible adsorption.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of the amine.
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina, or a deactivated silica gel. Amine-functionalized silica columns are also commercially available and are specifically designed for the purification of basic compounds.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Melting Point (°C) |
| This compound | 135.21 | 211-215 | ~ -15 |
| N-methyl-p-toluidine | 121.18 | 207-208 | - |
| p-Toluidine | 107.15 | 200 | 43-45 |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Principle | Expected Purity | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | > 99% | Good for removing non-volatile impurities and thermally sensitive compounds. | May not effectively separate compounds with very close boiling points. |
| Fractional Distillation | Multiple vaporization-condensation cycles for enhanced separation of components with close boiling points. | > 99.5% | Excellent for separating isomeric impurities and homologs. | More complex setup than simple distillation; potential for product loss on the column. |
| Recrystallization | Purification of a solid based on differences in solubility in a given solvent at different temperatures. | > 99% | Can yield very pure product; effective for removing small amounts of impurities. | Challenging for compounds that are liquid at room temperature; requires finding a suitable solvent. |
| Column Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | > 99.8% | Highly versatile; can separate complex mixtures and achieve very high purity. | Can be time-consuming and require large volumes of solvent; potential for sample loss on the column. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a Claisen adapter to minimize bumping. A stir bar should be placed in the distilling flask.
-
Sample Preparation: Place the crude this compound into the distilling flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring the sample.
-
Apply vacuum to the system. The pressure should be monitored with a manometer. Aim for a pressure that will bring the boiling point of this compound into the range of 80-120 °C (e.g., ~10-20 mmHg).
-
Once the vacuum is stable, begin heating the distilling flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before any higher-boiling impurities begin to distill.
-
-
Purity Analysis: Analyze the collected fraction by GC-MS or HPLC to confirm its purity.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Use silica gel (60-120 mesh). To prevent tailing, consider pre-treating the silica gel with a solution of the mobile phase containing 1% triethylamine.
-
Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve an Rf value of 0.2-0.3 for this compound.
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Purity Analysis: Confirm the purity of the isolated product using GC-MS or HPLC.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for selecting a suitable purification method for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. rsc.org [rsc.org]
- 8. High-performance liquid chromatography assay of this compound released from bone cements: evidence for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. certifico.com [certifico.com]
- 10. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 11. Purification [chem.rochester.edu]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Prevention of Polymer Discoloration Catalyzed by N,N-Dimethyl-p-toluidine (DMPT)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the discoloration of polymers when using N,N-Dimethyl-p-toluidine (DMPT) as a curing accelerator.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering direct causes and actionable solutions.
Q1: My polymer formulation (e.g., acrylic, polyester (B1180765) resin) is turning yellow or brown after curing. What is the primary cause?
A1: The primary cause of this discoloration is the chemical behavior of this compound (DMPT) itself. DMPT is a tertiary amine used to accelerate the free-radical polymerization process, often in combination with an initiator like benzoyl peroxide (BPO).[1][2] However, under the influence of heat, oxygen, and especially ultraviolet (UV) light, the amine can oxidize and form colored byproducts.[3][4][5] These byproducts, known as chromophores, absorb light in the blue region of the visible spectrum, which causes the material to appear yellow.[6] This degradation process can occur both during the exothermic curing reaction and over time as the finished polymer is exposed to environmental factors.[5]
Q2: How can I immediately reduce the discoloration in my current formulation without a complete redesign?
A2: To mitigate yellowing in your existing system, you can implement several strategies:
-
Incorporate Stabilizers: The most effective immediate solution is to add a stabilizer package.
-
UV Stabilizers: Add a UV absorber (e.g., a benzophenone (B1666685) or benzotriazole) to absorb harmful UV radiation and a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals that cause degradation.[7][8] HALS are particularly effective for long-term color stability.[9][10]
-
Antioxidants: Include a primary antioxidant (e.g., a hindered phenol (B47542) like BHT) or a secondary antioxidant (e.g., a phosphite) to prevent thermo-oxidative degradation during high-temperature curing processes.[4][8][11]
-
-
Control Curing Conditions:
-
Temperature: Lower the curing temperature where possible or ensure that post-cure heat exposure is minimized. Excessive heat accelerates the oxidation of DMPT.[12]
-
Atmosphere: If feasible, cure the polymer in an inert atmosphere (e.g., nitrogen) to reduce contact with oxygen, which is a key contributor to yellowing.[5]
-
-
Optimize Component Concentrations: Re-evaluate the ratio of DMPT to your initiator (e.g., BPO). Use the minimum effective concentration of DMPT required to achieve the desired curing time, as excess accelerator can contribute more significantly to discoloration.[13]
-
Protect from Light: Shield the material from direct sunlight or other UV sources during and after curing.[4]
Frequently Asked Questions (FAQs)
Q1: What is the detailed chemical mechanism behind DMPT-induced discoloration?
A1: DMPT accelerates polymerization by promoting the decomposition of the initiator (like BPO) into free radicals. However, the DMPT molecule itself is susceptible to oxidation. The process generally involves:
-
Activation: Exposure to UV radiation, heat, or interaction with peroxides can excite the DMPT molecule.
-
Radical Formation: This leads to the formation of radical cations and other reactive species from the amine.
-
Oxidation & Rearrangement: These highly reactive intermediates can react with oxygen or other molecules in the system, undergoing complex chemical rearrangements.[14]
-
Chromophore Formation: The final result is the formation of conjugated molecular structures (chromophores) that absorb visible light, leading to the yellow or brown appearance.[3] The presence of an aromatic ring in DMPT makes it particularly susceptible to forming these colored species.
Q2: What are the most effective types of additives for preventing yellowing?
A2: A synergistic combination of additives is typically most effective:
-
Hindered Amine Light Stabilizers (HALS): These are highly efficient radical scavengers. They do not absorb UV light but function by trapping free radicals formed during photo-oxidation, interrupting the degradation cycle and providing long-term protection without contributing to initial color.[7][9][15]
-
UV Absorbers (UVAs): These molecules (e.g., benzotriazoles, benzophenones) absorb harmful UV radiation and dissipate it as less harmful thermal energy, acting as a primary shield for the polymer.[10][15]
-
Antioxidants: These are crucial for preventing thermal degradation.
Combining a UVA with a HALS provides comprehensive protection; the UVA blocks most UV light, and the HALS "cleans up" any free radicals that still manage to form.[7][8]
Q3: Are there alternative accelerators to DMPT that are less prone to causing discoloration?
A3: Yes, several alternatives can be considered, although they may require formulation adjustments:
-
Aliphatic or Fatty Amines: Tertiary amines that lack the aromatic (phenyl) group found in DMPT are often less prone to forming colored bodies.[4]
-
Mercaptan-Based Accelerators: Certain mercaptans have been shown to be effective accelerators, sometimes without the need for the heavy-metal salts that can also cause discoloration.[17]
-
Proprietary "Low-Yellowing" Accelerators: Many chemical suppliers offer patented accelerator systems specifically designed for color-critical applications. These often involve blends of amines, quaternary ammonium (B1175870) salts, or other chemistries that improve color stability.[18][19]
-
Urea-Based Accelerators: In some systems, particularly for latent curing, urea-based accelerators can be used to reduce cure time and temperature with good color stability.[20]
Switching accelerators requires careful evaluation to ensure compatibility and to maintain desired curing kinetics and final polymer properties.
Q4: How is polymer discoloration scientifically measured and quantified?
A4: Discoloration is quantified using a metric called the Yellowness Index (YI) .[21] This index is a single number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[22] The standard test method is ASTM E313.
The measurement process involves:
-
A spectrophotometer measures the light transmittance or reflectance of a polymer sample across the visible spectrum.[23]
-
These spectral values are used to calculate tristimulus values (X, Y, Z), which define the color of the sample.
-
The Yellowness Index is then calculated from these X, Y, and Z values using a standard equation. A higher YI value indicates a greater degree of yellowing.[21][23] This method allows for precise, objective, and repeatable quality control.[22]
Quantitative Data on Stabilizer Performance
The effectiveness of stabilizers is measured by comparing the change in Yellowness Index (ΔYI) or color (ΔE) of stabilized samples versus an unstabilized control after accelerated aging (e.g., UV exposure). Lower values indicate better performance.
| Stabilizer Type | Polymer System | Test Condition | Result (vs. Control) | Citation |
| UVA (Chimassorb 81) | Pigmented Silicone Elastomer | 1000 hours accelerated aging | Showed a consistently lower color change (ΔE) than control. | [24] |
| HALS (Uvinul 5050) | Pigmented Silicone Elastomer | 1000 hours accelerated aging | Reduced color change (ΔE) compared to control. | [24] |
| Compound Stabilizer | PVC Film | UV Irradiation | Yellowness increase of 14% (vs. 65% for control). | [25] |
| Phenolic/Phosphite Blend | Polypropylene (PP) | Melt Processing | Prevents discoloration by inhibiting the formation of colored oxidation products. | [16] |
Experimental Protocols
Protocol: Evaluating the Efficacy of Stabilizers in Preventing DMPT-Induced Discoloration
1. Objective: To quantitatively assess the ability of selected light stabilizers and/or antioxidants to reduce the yellowing of a polymer resin catalyzed by DMPT following exposure to accelerated UV aging.
2. Materials & Equipment:
-
Base polymer resin (e.g., clear acrylic or unsaturated polyester)
-
Monomer (if applicable, e.g., methyl methacrylate)
-
Initiator: Benzoyl Peroxide (BPO)
-
Accelerator: this compound (DMPT)
-
Test Additives: 1) UV Absorber, 2) HALS, 3) Antioxidant
-
Solvent (if needed for dissolving additives)
-
Glass vials or beakers for mixing
-
Molds for sample casting (e.g., glass plates with spacers, silicone molds)
-
Controlled curing environment (oven or water bath)
-
Accelerated weathering chamber (e.g., Q-Lab QUV)
-
Spectrophotometer or colorimeter capable of measuring Yellowness Index per ASTM E313
3. Methodology:
-
Step 1: Formulation Preparation
-
Prepare at least four formulations:
-
Control: Resin + Initiator + DMPT
-
Test 1: Control formulation + 0.5% w/w UV Absorber
-
Test 2: Control formulation + 0.5% w/w HALS
-
Test 3: Control formulation + 0.5% w/w UVA + 0.5% w/w HALS
-
-
For each formulation, first thoroughly mix the test additives into the resin/monomer until fully dissolved.
-
Add the initiator (BPO) and mix until dissolved.
-
Finally, add the DMPT accelerator and mix swiftly but thoroughly for 30-60 seconds.
-
-
Step 2: Sample Curing
-
Immediately pour the mixed formulations into the molds to create flat samples of uniform thickness (e.g., 3 mm).
-
Cure the samples according to standard procedure (e.g., at 60°C for 2 hours, followed by a post-cure at 80°C for 1 hour). Ensure all samples are cured under identical conditions.
-
De-mold the cured polymer samples and label them clearly.
-
-
Step 3: Initial Color Measurement (Baseline)
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the initial Yellowness Index (YI₀) for at least three separate spots on each sample. Record the average YI₀ for each formulation group.
-
-
Step 4: Accelerated Aging
-
Place the samples in the accelerated weathering chamber.
-
Expose the samples to a standardized cycle of UV-A radiation (e.g., at 340 nm) and condensation for a specified duration (e.g., 250 hours).
-
-
Step 5: Final Color Measurement
-
After the aging period, remove the samples and allow them to equilibrate to room temperature.
-
Measure the final Yellowness Index (YIƒ) for each sample at the same spots as the initial measurement. Record the average YIƒ for each group.
-
-
Step 6: Data Analysis
-
Calculate the change in Yellowness Index (ΔYI) for each sample: ΔYI = YIƒ - YI₀ .
-
Compare the average ΔYI of the test groups to the control group. A lower ΔYI indicates better resistance to discoloration.
-
Present the results in a table and bar chart for clear comparison.
-
Visualizations & Workflows
Caption: Chemical pathway illustrating both desired curing and the side-reaction leading to discoloration.
Caption: A logical workflow for troubleshooting and resolving polymer discoloration issues.
Caption: Experimental workflow for testing the effectiveness of anti-discoloration stabilizers.
References
- 1. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fr4material.com [fr4material.com]
- 5. How To Deal With The Color Yellowing Of Unsaturated Resin? - News [foremost-chem.com]
- 6. lmstech.com.sg [lmstech.com.sg]
- 7. welltchemicals.com [welltchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 14. Nitration of NN-dimethyl-p-toluidine. Spectroscopic evidence for the bulk formation of a σ-complex formed by ipso-attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 16. specialchem.com [specialchem.com]
- 17. US10858477B2 - Accelerated curing of unsaturated polymer resins - Google Patents [patents.google.com]
- 18. High transparent anti-yellowing curing accelerator for epoxy resin and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 19. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]
- 20. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. equitechintl.com [equitechintl.com]
- 23. Test Yellowness Index of Polymer with Precision Spectrophotometer [pacorr.com]
- 24. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Yields with N,N-Dimethyl-p-toluidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N,N-Dimethyl-p-toluidine (DMPT) as a catalyst to enhance reaction yields, with a focus on polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chemical reactions?
A1: this compound (DMPT) primarily functions as a potent accelerator or catalyst in polymerization reactions.[1][2][3][4] It is most commonly used in redox initiator systems, particularly with benzoyl peroxide (BPO), to generate free radicals and initiate polymerization at ambient temperatures.[5][6][7][8][9] This is especially prevalent in the curing of acrylic resins, polyesters, and epoxy resins.[2]
Q2: In which specific applications is DMPT most effective?
A2: DMPT is highly effective and widely used in the formulation of acrylic bone cements, dental cements, and adhesives.[5][7][10][11] It has been a key component in acrylic denture materials for over five decades.[12][13] Additionally, it is used in industrial glues, artificial fingernail preparations, and as an intermediate in the synthesis of dyes and pharmaceuticals.[1][11]
Q3: What is the typical concentration range for DMPT in a reaction?
A3: The concentration of DMPT typically ranges from 0.5% to 3.0% by weight in preparations like dental materials and bone cements.[11][13] In bone cement specifically, concentrations can range from 0.7% to 2.6%.[9] The optimal concentration depends on the desired setting time and the specific monomers and initiators being used.[14]
Q4: Can DMPT be used with initiators other than benzoyl peroxide (BPO)?
A4: While DMPT is most famously paired with BPO in a classic redox system, other peroxides can be used.[13] The efficiency of the radical formation process, however, depends on the specific peroxide-accelerator combination. For curing unsaturated polyesters at ambient temperatures, an accelerator like DMPT is essential as organic peroxides alone are too slow.[13]
Q5: What are the main safety precautions when handling DMPT?
A5: DMPT is toxic if swallowed, inhaled, or in contact with skin.[9][15] It may cause damage to organs through prolonged or repeated exposure.[15][16] Proper personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection in case of vapor generation, is mandatory.[4][15] It is also combustible and should be stored away from strong oxidizing agents.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using DMPT as a catalyst in polymerization reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Polymerization | Insufficient DMPT Concentration: The catalyst level may be too low to effectively accelerate the reaction. | Gradually increase the DMPT concentration in small increments (e.g., 0.2% steps) within the recommended 0.5-3.0% range.[11][13] |
| Low Reaction Temperature: The ambient temperature is too low, slowing the redox reaction between DMPT and the peroxide initiator. | Increase the ambient temperature. The setting time of acrylic bone cement, for example, is sensitive to temperature changes.[6] | |
| Initiator (BPO) Degradation: The benzoyl peroxide may have degraded due to improper storage (exposure to heat or light). | Use fresh, properly stored benzoyl peroxide. | |
| Presence of Inhibitors: The monomer may contain inhibitors (like hydroquinone) to prevent self-polymerization during storage.[8] | While inhibitors are necessary for storage, their concentration might be too high. Consult the monomer supplier's specifications. In some cases, purification of the monomer may be required. | |
| Reaction is Too Fast / Setting Time is Too Short | Excessive DMPT Concentration: Too much accelerator leads to a burst of free radicals and rapid polymerization. | Reduce the DMPT concentration. A study on acrylic adhesives showed that optimizing the BPO and DMPT proportions is key to achieving ideal curing times.[17][18] |
| High Ambient Temperature: Higher temperatures significantly accelerate the rate of polymerization.[6] | Conduct the reaction in a temperature-controlled environment to ensure consistency. | |
| Low Product Yield or Poor Mechanical Properties | Incomplete Polymerization: Residual unreacted monomer remains in the final product.[12] | Optimize the DMPT-to-BPO ratio and curing time to drive the reaction closer to completion. A study noted that polymerization is rarely complete.[12] |
| Improper Mixing: The two components (e.g., powder containing BPO and liquid containing DMPT) are not mixed homogeneously. | Ensure thorough and uniform mixing of the components as per the protocol to allow for proper interaction between the initiator and accelerator.[5][7] | |
| Side Reactions: Impurities in reactants or the solvent can lead to unwanted side reactions. | Ensure high purity of all reactants and solvents. | |
| Inconsistent Batch-to-Batch Results | Variability in Component Ratios: Inconsistent measurement of DMPT, initiator, or monomer. | Use precise measurement techniques (e.g., calibrated pipettes, analytical balances) to ensure consistent formulations for each batch. |
| Fluctuations in Ambient Temperature: Lack of temperature control leads to variable reaction rates.[7] | Perform experiments in a temperature-controlled setting. | |
| Moisture Contamination: Water can interfere with the polymerization process. | Use dry solvents and ensure reactants are anhydrous. |
Data Summary
Table 1: Typical DMPT Concentrations and Effects
| Application | Initiator System | DMPT Concentration (% w/w) | Primary Effect | Reference(s) |
| Bone Cements | BPO / PMMA | 0.7 - 2.6% | Activates polymerization at room temperature. | [9] |
| Dental Materials | BPO / MMA | 0.5 - 3.0% | Hardener/accelerator for rapid curing. | [11][13] |
| Acrylic Adhesives | BPO / Acrylic Resin | Optimized for ~10 min cure time | Balances curing efficiency and fracture toughness. | [17][18] |
Visualizations
Catalytic Role of DMPT in Radical Polymerization
Caption: Redox initiation of polymerization by the DMPT/BPO system.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low polymerization yield.
Experimental Protocols
General Protocol for DMPT/BPO-Initiated Polymerization of an Acrylic Resin
This protocol provides a generalized methodology for the polymerization of methyl methacrylate (B99206) (MMA) using a DMPT/BPO redox system, similar to that used in dental and bone cements.
Materials:
-
Methyl methacrylate (MMA) monomer, inhibited
-
Poly(methyl methacrylate) (PMMA) powder
-
Benzoyl peroxide (BPO), solid
-
This compound (DMPT), liquid
-
Glass vial or mixing vessel
-
Spatula or mixing rod
Procedure:
-
Preparation of Components:
-
Solid Phase: Prepare a homogeneous mixture of PMMA powder and BPO. A typical ratio might be 98-99% PMMA to 1-2% BPO by weight.
-
Liquid Phase: The liquid phase consists of the MMA monomer with DMPT added as the accelerator. The DMPT concentration is typically 0.5-2.0% by volume or weight of the monomer.
-
-
Mixing and Polymerization:
-
In a well-ventilated area (preferably a fume hood), measure the desired amount of the solid phase into the mixing vessel.
-
Add the liquid phase to the solid phase. The ratio of solid to liquid is critical and should be determined based on the desired viscosity and application (e.g., a 2:1 powder-to-liquid ratio is common for bone cements).
-
Immediately begin mixing the two phases thoroughly with a spatula until a homogeneous, dough-like consistency is achieved.[5] This step is crucial for ensuring the DMPT in the liquid can react with the BPO in the solid.
-
The mixture will begin to warm as the exothermic polymerization reaction proceeds. The time from the start of mixing to the point where the material is no longer workable is the "setting time".[6]
-
Allow the mixture to cure completely. The curing time will depend on the DMPT/BPO concentrations and the ambient temperature.[18]
-
-
Post-Curing and Analysis:
-
Once fully hardened, the material can be subjected to mechanical testing (e.g., compressive strength, fracture toughness) or other analyses to determine the effectiveness of the polymerization.
-
Note: This is a generalized protocol. Specific ratios and conditions must be optimized for each unique application to achieve the desired material properties and setting characteristics.
References
- 1. Actylis - this compound - Intermediate - Amines [solutions.actylis.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. guidechem.com [guidechem.com]
- 4. DMPT cas 99-97-8 [minglangchem.com]
- 5. scielo.br [scielo.br]
- 6. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acrylic polymers: ExpertBone - PolymerExpert [polymerexpert.fr]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. ovid.com [ovid.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. Substance Information - ECHA [echa.europa.eu]
- 17. This compound crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 18. Acrylic resin with DMPT crosslinker enables virtually invisible seams - European Coatings [european-coatings.com]
Effect of temperature on the efficiency of N,N-Dimethyl-p-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of N,N-Dimethyl-p-toluidine (DMPT) as a polymerization accelerator, with a specific focus on the influence of temperature on its efficiency. This resource is intended for researchers, scientists, and professionals in drug development and material science.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions involving DMPT.
Question: Why is the curing or setting time of my resin significantly longer than expected?
Answer:
An extended curing time is a common issue that can often be attributed to several factors, primarily related to temperature and the concentration of the initiator/accelerator system.
-
Low Ambient Temperature: The efficiency of the DMPT/Benzoyl Peroxide (BPO) redox initiation system is temperature-dependent. Lower temperatures decrease the rate of free radical formation, thus slowing down the polymerization process.
-
Insufficient Accelerator (DMPT) or Initiator (BPO) Concentration: The ratio and concentration of both DMPT and BPO are crucial for an efficient reaction. An incorrect or low concentration of either component will lead to a reduced rate of initiation.
-
Moisture Contamination: The presence of water can interfere with the polymerization process. Ensure all reagents and equipment are dry.
Solutions:
-
Temperature Control: Increase the ambient temperature in a controlled manner. For many acrylic systems, polymerization is effective at room temperature (around 25°C) or slightly above.[1][2] For every 10°C increase in temperature, the reaction rate can be expected to roughly double.
-
Optimize Reagent Concentrations: Ensure the correct concentrations of DMPT and BPO are being used as specified in your protocol. The optimal proportions of BPO and DMPT are critical to achieve the desired curing time and fracture toughness.[1][2]
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent moisture from interfering with the reaction.
Question: Why is my polymerization reaction occurring too rapidly, leading to a very short pot life?
Answer:
An excessively fast polymerization reaction can be as problematic as a slow one, leading to difficulties in handling and potential defects in the final material.
-
High Ambient Temperature: Elevated temperatures significantly accelerate the decomposition of BPO by DMPT, leading to a rapid increase in the concentration of free radicals and an accelerated rate of polymerization.
-
Excessive Accelerator (DMPT) or Initiator (BPO) Concentration: High concentrations of the initiating system will lead to a burst of free radicals, causing a very rapid polymerization.
Solutions:
-
Lower the Reaction Temperature: Conduct the polymerization at a lower, controlled temperature to moderate the reaction rate.
-
Adjust Reagent Concentrations: Reduce the concentration of either DMPT or BPO. It is advisable to titrate the concentrations to find the optimal balance for your specific application.
-
Use of Inhibitors: For some applications, the addition of a small amount of an inhibitor can help to control the reaction rate.
Question: The mechanical properties of my cured polymer are poor. What could be the cause?
Answer:
The final mechanical properties of the polymer are highly dependent on the completeness and conditions of the polymerization reaction.
-
Incomplete Polymerization: This can be caused by low temperatures or incorrect initiator/accelerator concentrations, leaving residual monomer in the final product.
-
High Polymerization Temperature: While increasing the temperature can speed up the reaction, excessively high temperatures can lead to side reactions or thermal degradation of the polymer, compromising its structural integrity. It can also lead to the "Trommsdorff effect" or "gel effect," where a rapid increase in viscosity leads to a decrease in the termination rate and a surge in the polymerization rate, which can result in a polymer with a broad molecular weight distribution.[3]
-
Incorrect Monomer to Polymer Ratio: In systems using a syrup of polymer dissolved in monomer (like some dental resins and bone cements), an incorrect ratio can affect the final properties.
Solutions:
-
Optimize Curing Conditions: Ensure the polymerization is carried out at an optimal temperature for a sufficient duration to achieve maximum conversion. Post-curing at a slightly elevated temperature can sometimes improve properties.
-
Control Exotherm: For bulk polymerizations, which can be highly exothermic, ensure adequate heat dissipation to prevent the temperature from rising uncontrollably.
-
Verify Formulation: Double-check the formulation of your resin system, including the monomer, polymer, initiator, and accelerator concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in polymerization?
A1: this compound (DMPT) acts as an accelerator in a redox initiation system, typically with benzoyl peroxide (BPO). DMPT facilitates the decomposition of BPO at lower temperatures than heat alone would require, generating free radicals that initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA).[4]
Q2: How does temperature quantitatively affect the efficiency of DMPT?
A2: The effect of temperature on the DMPT-accelerated polymerization is significant. The relationship often follows the Arrhenius equation, where the rate constant increases exponentially with temperature. For acrylic bone cement, the activation energy for the overall setting process has been determined to be around 68 kJ mol⁻¹, indicating that the setting time is sensitive to temperature changes.[5]
Q3: What are the typical concentrations of DMPT used in dental and bone cement applications?
A3: In dental materials and bone cements, the concentration of DMPT is typically in the range of 0.5% to 3% by weight.[6]
Q4: Can DMPT be used with other initiators besides benzoyl peroxide?
A4: While DMPT is most commonly paired with BPO, other peroxide initiators can also be used. However, the efficiency and reaction kinetics will vary depending on the specific peroxide. It is essential to consult the literature or perform preliminary experiments when using an alternative initiator.
Q5: Are there any safety concerns associated with using DMPT?
A5: Yes, this compound is a toxic chemical. It can be harmful if inhaled, swallowed, or absorbed through the skin.[7] It is also a suspected carcinogen.[8] It is crucial to handle DMPT in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Effect of Temperature on Curing Time of an Acrylic-Based Resin System with DMPT/BPO
| Temperature (°C) | Approximate Curing Time (minutes) |
| 15 | > 20 |
| 25 | ~ 10[1][2] |
| 35 | < 5 |
Note: These are approximate values and can vary depending on the specific formulation of the resin system.
Experimental Protocols
Protocol: Evaluation of the Effect of Temperature on the Polymerization of a PMMA/MMA-Based Resin
Objective: To determine the effect of different temperatures on the setting time and peak exothermic temperature of a poly(methyl methacrylate)/methyl methacrylate (PMMA/MMA) resin system accelerated by this compound (DMPT).
Materials:
-
Methyl methacrylate (MMA) monomer, stabilized
-
Poly(methyl methacrylate) (PMMA) powder
-
This compound (DMPT)
-
Benzoyl peroxide (BPO)
-
Thermocouple or digital thermometer
-
Water bath or incubator for temperature control
-
Glass vials or reaction vessels
-
Stirring apparatus
Procedure:
-
Preparation of the Resin Syrup:
-
In a well-ventilated fume hood, prepare the resin syrup by dissolving PMMA powder in MMA monomer at the desired ratio (e.g., 2:1 w/w).
-
Stir the mixture until the PMMA is completely dissolved. This may take several hours.
-
-
Preparation of the Initiator and Accelerator:
-
Prepare a solution of DMPT in MMA at a known concentration (e.g., 2% w/w).
-
The BPO is typically pre-mixed with the PMMA powder. If not, add BPO to the PMMA powder and mix thoroughly.
-
-
Polymerization Experiment:
-
Place a known amount of the PMMA/BPO powder into a glass vial.
-
Add the MMA/DMPT liquid component to the powder at the specified liquid-to-powder ratio.
-
Immediately start a timer and begin mixing the components thoroughly for a specified time (e.g., 30 seconds).
-
Insert a thermocouple into the center of the mixture to record the temperature profile.
-
Place the vial in a temperature-controlled environment (e.g., a water bath set at 20°C, 25°C, 30°C, and 35°C).
-
-
Data Collection:
-
Record the temperature of the resin mixture at regular intervals (e.g., every 15 seconds).
-
The setting time is defined as the time taken for the mixture to solidify and the temperature to reach its peak.
-
The peak exothermic temperature is the maximum temperature reached during the polymerization reaction.
-
-
Analysis:
-
Plot the temperature as a function of time for each experimental temperature.
-
Compare the setting times and peak exothermic temperatures across the different experimental temperatures.
-
Mandatory Visualizations
Caption: Reaction mechanism of DMPT-accelerated polymerization.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. certifico.com [certifico.com]
- 7. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Toxicity of N,N-Dimethyl-p-toluidine in Biomedical Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on managing the toxicity of N,N-Dimethyl-p-toluidine (DMPT) in biomedical applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and potential toxic effects of DMPT.
Q1: What are the primary health concerns associated with this compound (DMPT) exposure?
A1: DMPT is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2] Acute exposure can lead to the formation of methemoglobin, resulting in blue lips, fingernails, and skin (cyanosis), headache, dizziness, and confusion.[3]
Q2: What personal protective equipment (PPE) should be worn when handling DMPT?
A2: When handling DMPT, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., Viton), protective clothing, and safety goggles or a face shield.[4] All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][5]
Q3: How should I properly store this compound in the laboratory?
A3: DMPT should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[4] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2][5] The storage area should be locked up or accessible only to authorized personnel.[2]
Q4: What is the appropriate procedure for cleaning up a DMPT spill?
A4: In case of a spill, first ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as sand or diatomaceous earth, and collect it in a suitable, closed container for disposal.[4] Do not let the product enter drains.
Q5: How should DMPT waste be disposed of?
A5: DMPT waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it in the environment.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving DMPT.
Q: My cell viability assay (e.g., MTT) shows an unexpected increase in signal at higher concentrations of DMPT. What could be the cause?
A: This phenomenon can be due to several factors:
-
Direct Reduction of the Assay Reagent: DMPT, as a reducing agent, may directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false positive signal that is independent of cellular metabolic activity.
-
Compound Precipitation: At high concentrations, DMPT might precipitate out of the culture medium. These precipitates can interfere with the optical density readings of the assay.
-
Solution: To troubleshoot this, include control wells containing DMPT in the cell culture medium without cells. This will help you determine if the compound itself is interacting with the assay reagent. Visually inspect the wells for any signs of precipitation. If interference is confirmed, consider using a different cytotoxicity assay that is less susceptible to chemical interference, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
Q: I'm observing inconsistent results in my genotoxicity assays (Comet or Micronucleus assay) with DMPT.
A: Inconsistent results in genotoxicity assays can arise from several sources:
-
Cell Cycle Position: The sensitivity of cells to DNA damage can vary depending on their stage in the cell cycle. Ensure that your cell cultures are not overly confluent and are in the logarithmic growth phase.
-
Compound Stability: DMPT may be unstable in the culture medium over the duration of the experiment. Prepare fresh dilutions of DMPT for each experiment.
-
Toxicity: High concentrations of DMPT can be cytotoxic, leading to a high number of dead or apoptotic cells which can interfere with the assay. It is crucial to first determine the cytotoxic potential of DMPT on your chosen cell line (e.g., using an MTT assay) and select concentrations for genotoxicity testing that are below the levels causing significant cell death.
-
Solution: Standardize your cell culture conditions, including seeding density and passage number. Always run a concurrent cytotoxicity assay to ensure that the concentrations of DMPT used are not overtly toxic. Include positive and negative controls in every experiment to validate the assay performance.
Q: My DMPT-containing dental resin is showing signs of leaching and causing cytotoxicity in my cell culture model. How can I mitigate this?
A: Leaching of unpolymerized DMPT is a known issue.[6]
-
Ensure Complete Polymerization: Follow the manufacturer's instructions for the resin precisely to ensure the polymerization process is as complete as possible. Incomplete polymerization is a primary reason for the leaching of components.[6]
-
Post-Curing: Consider post-curing the resin samples (e.g., with heat or light, depending on the material) to enhance the degree of polymerization and reduce the amount of leachable DMPT.
-
Pre-leaching/Washing: Before conducting biocompatibility testing, you can "pre-leach" the cured resin samples by incubating them in a suitable solvent (e.g., ethanol (B145695) or culture medium) for a defined period. This can help remove a significant portion of the unreacted DMPT from the surface. Discard the pre-leaching solution and then use the washed resin samples for your experiments.
-
Solution: Optimize the curing process of your resin. Incorporate a pre-leaching step into your experimental protocol before exposing the material to cell cultures to get a more accurate assessment of its long-term biocompatibility.
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for this compound.
Table 1: Acute Toxicity (LD50)
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1650 mg/kg | |
| Mouse | Oral | 139 mg/kg | [2] |
| Rabbit | Dermal | >2000 mg/kg |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Table 2: In Vitro Genotoxicity
| Cell Line | Assay | Result | Concentration | Reference |
| Chinese Hamster V79 | Micronucleus Test | Positive (aneugenic and clastogenic effects) | 0.3–1.2 mM | [7] |
| Human Fibroblast (BHNF-1) | Growth Inhibition | Low antiproliferative effect | Up to 143 µM | [8] |
Experimental Protocols
Detailed methodologies for key experiments to assess DMPT toxicity are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., fibroblasts, osteoblasts)
-
Complete cell culture medium
-
This compound (DMPT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of DMPT in DMSO. Create a series of serial dilutions of DMPT in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the DMPT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DMPT concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the DMPT concentration to determine the IC50 value.
Comet Assay for Genotoxicity (Alkaline Version)
This assay is used to detect DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low-melting-point (LMP) agarose (B213101)
-
Normal-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at an appropriate concentration.
-
Embedding Cells in Agarose: Mix the cell suspension with LMP agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. Fragmented DNA will migrate away from the nucleus, forming a "comet tail."
-
Neutralization: Gently rinse the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
In Vitro Micronucleus Assay
This assay detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Materials:
-
Proliferating cells
-
DMPT at various concentrations
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Microscope slides
-
DNA-specific stain (e.g., Giemsa or DAPI)
-
Light or fluorescence microscope
Procedure:
-
Cell Treatment: Expose proliferating cell cultures to various concentrations of DMPT for a period equivalent to 1.5-2 normal cell cycle lengths. Include positive and negative controls.
-
Cytokinesis Block: Add Cytochalasin B to the cultures for the final cell cycle to accumulate binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. The presence of an increased number of micronucleated cells indicates genotoxic damage.[9]
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key molecular pathways and experimental processes related to DMPT toxicity.
DMPT-Induced Oxidative Stress and Nrf2 Signaling Pathway
Biocompatibility Testing Workflow for DMPT-Containing Dental Materials (Based on ISO 10993)
References
- 1. researchgate.net [researchgate.net]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials [frontiersin.org]
- 6. This compound, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity analysis of N,N-dimethylaniline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Stabilization of N,N-Dimethyl-p-toluidine against light-induced decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the light-induced decomposition of N,N-Dimethyl-p-toluidine (DMPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPT) and why is it sensitive to light?
A1: this compound is an aromatic amine commonly used as a polymerization accelerator, particularly in the manufacturing of acrylic resins, dental materials, and bone cements.[1] Like many aromatic amines, DMPT possesses chromophores that can absorb ultraviolet (UV) and visible light. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to photo-oxidation and other degradation reactions, leading to discoloration and loss of efficacy.[2][3]
Q2: What are the visible signs of DMPT degradation?
A2: The most common sign of DMPT degradation is a change in color. Pure DMPT is a clear, colorless to light-yellow liquid.[4][5] Upon exposure to light and air, it can darken, often turning yellow-brown.[4][6] This discoloration indicates the formation of colored degradation products. In a formulation, this can lead to aesthetic failure and is often accompanied by a decrease in the material's performance, such as altered curing times or reduced mechanical strength.
Q3: How does light-induced degradation occur?
A3: The photodegradation of DMPT, similar to other N,N-dimethylanilines, is initiated by the absorption of UV radiation. This leads to the formation of excited states, which can then undergo processes like photoionization to form a radical cation.[7] These highly reactive intermediates can then react with oxygen and other molecules, leading to a cascade of reactions that may include N-demethylation and the formation of complex colored byproducts.[3]
Q4: What are the primary methods to stabilize DMPT against photodegradation?
A4: The two primary methods for stabilizing substances like DMPT are the use of UV absorbers and Hindered Amine Light Stabilizers (HALS).[2][8]
-
UV Absorbers: These compounds (e.g., benzotriazoles, benzophenones) function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the light from reaching and exciting the DMPT molecule.[8][9]
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV light. Instead, they act as potent radical scavengers. They interrupt the degradation process by trapping free radicals that are formed during photo-oxidation. A key advantage of HALS is their regenerative nature, known as the Denisov Cycle, which allows a single molecule to neutralize many radicals, providing long-term stability.[10][11]
Q5: Can UV absorbers and HALS be used together?
A5: Yes, using a combination of UV absorbers and HALS often results in a synergistic effect, providing a higher level of stabilization than either additive used alone.[12][13][14] The UV absorber reduces the overall UV exposure, while the HALS "cleans up" any free radicals that still manage to form. This dual-action approach is a highly effective strategy for robust stabilization.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid yellowing of DMPT solution upon storage. | 1. Light Exposure: The storage container is transparent or translucent, allowing ambient or UV light to initiate photodegradation.[9] 2. Air (Oxygen) Exposure: The container is not sealed properly, allowing atmospheric oxygen to participate in photo-oxidation. 3. High Storage Temperature: Elevated temperatures can accelerate the rate of degradation reactions. | 1. Store DMPT in an amber glass bottle or a container completely opaque to light. For active experiments, protect solutions from light by wrapping containers in aluminum foil.[15] 2. Ensure the container has a tight-fitting, inert cap. Consider purging the headspace with an inert gas like nitrogen or argon before sealing for long-term storage. 3. Store DMPT in a cool, well-ventilated area, away from heat sources, as recommended by safety data sheets.[16] |
| Inconsistent experimental results (e.g., variable curing times). | DMPT Degradation: The concentration of active DMPT is decreasing over time due to light-induced decomposition, leading to lower accelerator efficacy. | 1. Prepare fresh DMPT solutions for critical experiments. 2. If a stock solution must be used over time, incorporate a stabilization package (e.g., a combination of a UV absorber and a HALS) into the solvent system. 3. Perform a quality control check (e.g., via HPLC) on the DMPT stock solution before use to confirm its concentration.[1] |
| Appearance of unknown peaks in HPLC/GC analysis. | Formation of Degradation Products: The additional peaks are likely byproducts from the photodegradation of DMPT. Common degradation pathways for similar amines involve N-demethylation and oxidation.[17][18] | 1. Analyze a freshly prepared, protected sample of DMPT to confirm it is free of these impurity peaks. 2. If degradation is suspected, use HPLC-MS to identify the molecular weights of the unknown peaks to help elucidate their structures.[17] 3. Implement the stabilization strategies outlined above (light protection, inert atmosphere, stabilizers) to prevent the formation of these byproducts. |
| Stabilizer (HALS/UVA) is not dissolving in the formulation. | Poor Solubility/Compatibility: The selected stabilizer may have low solubility in your specific solvent or resin system. The polarity and chemical nature of the stabilizer must be matched to the medium. | 1. Consult the technical data sheet for the stabilizer to check its solubility in various solvents. For example, Tinuvin 770 (a HALS) has good solubility in solvents like acetone, chloroform, and methanol (B129727) but is insoluble in water. 2. Select a different stabilizer with better compatibility for your system. HALS and UV absorbers are available in a wide range of molecular weights and polarities.[10] 3. Consider using a masterbatch or a concentrated solution of the stabilizer in a compatible co-solvent. |
Stabilization Mechanisms & Workflows
The following diagrams illustrate the key mechanisms and workflows associated with DMPT stabilization.
Caption: General photodegradation pathway for DMPT.
Caption: Dual-action protection by UV absorbers and HALS.
Caption: Experimental workflow for a DMPT photostability study.
Experimental Protocols
Protocol: Evaluating the Photostability of DMPT in Solution
This protocol outlines a method to assess the light-induced degradation of DMPT and quantify the effectiveness of various stabilizers using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment
-
This compound (DMPT), high purity
-
Solvent (e.g., Acetonitrile (B52724) or Methanol, HPLC grade)
-
Stabilizers:
-
UV Absorber (UVA): e.g., a benzotriazole (B28993) derivative
-
Hindered Amine Light Stabilizer (HALS): e.g., Tinuvin® 770
-
-
Volumetric flasks and pipettes
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
Photostability chamber or accelerated weathering tester with controlled UV output and temperature (e.g., QUV tester).[19][20]
-
HPLC system with a UV detector and a C18 column
-
UV-Vis Spectrophotometer
2. Sample Preparation
-
Stock Solution: Prepare a stock solution of DMPT in the chosen solvent (e.g., 1 mg/mL).
-
Working Solutions: Prepare the following solutions in separate, transparent vials:
-
Control: DMPT solution with no stabilizer.
-
UVA Stabilized: DMPT solution containing a specific concentration of the UV absorber (e.g., 0.5% w/w relative to DMPT).
-
HALS Stabilized: DMPT solution containing a specific concentration of the HALS (e.g., 0.5% w/w relative to DMPT).
-
UVA + HALS Stabilized: DMPT solution containing both stabilizers at their respective concentrations.
-
-
Dark Controls: For each of the above solutions, prepare an identical "dark control" sample by wrapping the vial completely in aluminum foil. These will be stored under the same temperature conditions but protected from light to account for any thermal degradation.
3. Exposure Conditions
-
Place all unwrapped sample vials and the wrapped dark control vials into the photostability chamber.
-
Expose the samples to a standardized light source as per ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[21]
-
Maintain a constant temperature inside the chamber (e.g., 25°C).
-
Withdraw aliquots from each vial for analysis at predetermined time points (e.g., 0, 50, 100, 250, 500 hours).
4. Analytical Method (HPLC)
-
Method Setup (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the λmax of DMPT (approx. 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
At each time point, analyze the initial (t=0) solution and the aliquots from all exposed and dark control samples.
-
Record the peak area of the DMPT peak in each chromatogram.
-
5. Data Presentation and Interpretation
-
Calculate the percentage of DMPT remaining at each time point for all samples relative to the t=0 concentration.
-
Correct the degradation values of the light-exposed samples by subtracting any degradation observed in the corresponding dark controls.
-
Summarize the quantitative data in a table for easy comparison.
-
Plot the percentage of DMPT remaining versus exposure time for each condition to visualize the degradation kinetics.
Quantitative Data Summary
The following table provides an illustrative example of the type of data that can be generated from the protocol above.
Table 1: Illustrative Photodegradation of DMPT in Acetonitrile after 500 Hours of Accelerated Light Exposure
| Sample Condition | Initial DMPT Conc. (mg/mL) | DMPT Conc. after 500h (mg/mL) | % DMPT Remaining | Visual Observation |
| Control (No Stabilizer) | 1.00 | 0.35 | 35% | Significant yellowing |
| + 0.5% UV Absorber | 1.00 | 0.78 | 78% | Slight yellowing |
| + 0.5% HALS (Tinuvin® 770) | 1.00 | 0.85 | 85% | Faint yellowing |
| + 0.5% UVA + 0.5% HALS | 1.00 | 0.96 | 96% | Nearly colorless |
| Dark Control | 1.00 | 0.99 | 99% | Colorless |
Note: This data is for illustrative purposes only to demonstrate the expected trends in a photostability study. Actual results will vary based on the specific stabilizers, concentrations, solvent, and light exposure conditions.
References
- 1. certifico.com [certifico.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 99-97-8 CAS | this compound | Amines & Amine Salts | Article No. 03428 [lobachemie.com]
- 6. ICSC 0456 - this compound [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. researchgate.net [researchgate.net]
- 10. 3vsigmausa.com [3vsigmausa.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Accelerated Weathering Testing | VTEC Laboratories [vteclabs.com]
- 20. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 21. database.ich.org [database.ich.org]
Technical Support Center: Polymerization in the Presence of N,N-Dimethyl-p-toluidine (DMPT)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Dimethyl-p-toluidine (DMPT) in polymerization reactions. The focus is on overcoming common issues related to polymerization inhibition and optimizing reaction conditions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during polymerization when using a DMPT/peroxide initiator system.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Polymerization | Sub-optimal DMPT/Peroxide Ratio: The concentration of DMPT may be too low to efficiently catalyze the decomposition of the peroxide initiator (e.g., Benzoyl Peroxide - BPO). | - Increase the concentration of DMPT in small increments.- Refer to the quantitative data table below for recommended starting ratios. An optimal BPO:DMPT molar ratio is often cited as 2:1.[1] |
| Low Reaction Temperature: The ambient temperature may be too low for the DMPT/BPO system to achieve an adequate initiation rate. | - Increase the ambient temperature of the reaction. The setting time of acrylic bone cements, which use this system, is sensitive to temperature.[2] | |
| Presence of Inhibitors: Monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These can interfere with the initiation process. | - Follow the monomer supplier's instructions for removing the inhibitor before use, if recommended for your application. | |
| Polymerization Inhibition (Reaction Starts then Stops) | Excess DMPT: A high amine-to-peroxide ratio can lead to side reactions that form inhibitory species, such as nitroxide radicals, which can terminate growing polymer chains. | - Decrease the concentration of DMPT relative to the peroxide initiator.- Carefully control the stoichiometry of the initiator system. A study found that an optimal concentration was 1.0 mol% BPO and 0.5 mol% DMPT.[1] |
| Presence of Oxygen: Oxygen can act as an inhibitor in radical polymerization. | - De-gas the monomer solution before adding the initiator components.- Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). | |
| Rapid, Uncontrolled Polymerization (Flash Curing) | Excessive Initiator Concentration: High concentrations of both DMPT and peroxide can lead to a very rapid, exothermic reaction. | - Reduce the overall concentration of the initiator system (both DMPT and peroxide), maintaining an optimal ratio. |
| High Ambient Temperature: Higher temperatures will accelerate the DMPT-catalyzed decomposition of the peroxide. | - Lower the initial temperature of the reactants and the reaction environment. | |
| Poor Mechanical Properties of the Final Polymer | Incorrect Initiator Ratio: The ratio of DMPT to peroxide affects not only the curing time but also the final properties of the polymer, such as molecular weight and compressive strength.[3][4] | - Systematically vary the DMPT/peroxide ratio to find the optimum for your specific monomer system and desired properties. Refer to the data table for guidance. |
| Incomplete Conversion: Sub-optimal initiator concentrations can lead to a low degree of monomer conversion. | - Optimize the initiator system concentration and ratio to maximize the final monomer conversion.[5] |
Frequently Asked Questions (FAQs)
Q1: Is this compound a polymerization inhibitor?
A1: No, DMPT is a polymerization accelerator or co-initiator. Its primary role is to react with a peroxide (like benzoyl peroxide, BPO) at ambient temperature to generate free radicals that initiate polymerization.[6] However, an excessive amount of DMPT relative to the peroxide can lead to side reactions that form inhibitory species, thus hindering the polymerization process.
Q2: What is the mechanism of polymerization initiation with DMPT and BPO?
A2: The DMPT/BPO system works via a redox reaction. The amine (DMPT) reacts with the peroxide (BPO) to produce a benzoyl radical, a benzoate (B1203000) anion, and a DMPT radical cation. The benzoyl radical is the primary species that initiates the polymerization of the monomer.
Q3: How does excess DMPT inhibit polymerization?
A3: While the exact mechanism is complex, it is understood that at a high amine-to-peroxide ratio, side reactions become more prevalent. These can lead to the formation of stable radicals, such as nitroxides, which are potent radical scavengers and can terminate the growing polymer chains, thereby inhibiting the polymerization.
Q4: What is a good starting point for the DMPT to BPO ratio?
A4: The optimal ratio can depend on the specific monomer system, temperature, and desired properties. However, a common starting point is a BPO to DMPT molar ratio of 2:1.[1] It is recommended to perform a small-scale study to determine the optimal ratio for your specific application.
Q5: How does temperature affect the DMPT/BPO initiation system?
A5: The rate of radical formation, and thus the rate of polymerization, is temperature-dependent. Higher temperatures will lead to a faster reaction and shorter setting times. DMPT is known to be more temperature-sensitive than some other amine accelerators.[3]
Quantitative Data on Initiator Ratios
The following table summarizes data from various studies on the effect of DMPT and BPO concentrations on polymerization parameters.
| Monomer System | BPO Concentration | DMPT Concentration | BPO:DMPT Molar Ratio | Observed Effect | Reference |
| Methyl Methacrylate (B99206) (MMA) | 0.5 wt% (constant) | 0.2 to 4.9 wt% | Varies | Setting time shortened from 28.20 to 5.50 min | [4] |
| MMA | 0.5 to 2.75 wt% | 0.2 wt% (constant) | Varies | Setting time shortened from 28.30 to 9.26 min | [5] |
| MMA | 1.0 mol% | 0.5 mol% | 2:1 | Optimal concentration for mechanical properties | [1] |
| Dental Composite | 1 wt% (constant) | 0.25 to 1.5 (molar ratio to BPO) | 4:1 to 2:3 | Increased amine content leads to shorter working and setting times | [3] |
| Two-liquid bone cement | Low and High levels tested | Low and High levels tested | 1:0.3 to 1:8 | Molar ratio of 1:0.3 (low BPO, low DMPT) gave high compressive strength | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal DMPT/BPO Ratio for MMA Polymerization
This protocol describes a method for systematically varying the DMPT to BPO ratio to find the optimal conditions for the polymerization of methyl methacrylate (MMA) at room temperature.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
This compound (DMPT)
-
Glass vials or test tubes
-
Micropipettes
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Timer
-
Thermocouple or thermometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of BPO in MMA (e.g., 2 wt%). Ensure the BPO is fully dissolved.
-
Prepare a stock solution of DMPT in MMA (e.g., 1 wt%).
-
-
Set up Test Matrix:
-
Label a series of vials for different BPO/DMPT ratios.
-
In each vial, add a fixed total volume of MMA (e.g., 5 mL).
-
Using the stock solutions, add varying amounts of BPO and DMPT to achieve the desired molar ratios (e.g., 1:1, 2:1, 1:2 BPO:DMPT). Keep the total initiator concentration relatively constant for initial screening.
-
-
Initiate Polymerization:
-
Place a small stir bar in each vial and place on a magnetic stirrer.
-
Add the DMPT solution to the BPO/MMA solution and start the timer immediately.
-
Monitor the temperature of the reaction using a thermocouple.
-
-
Measure Gel Time and Peak Exotherm:
-
Gel Time: Record the time it takes for the solution to become viscous and for the stir bar to stop spinning.
-
Peak Exotherm: Record the maximum temperature reached during the polymerization.
-
Curing Time: Record the time it takes for the polymer to become a hard solid.
-
-
Analyze Results:
-
Plot the gel time, curing time, and peak exotherm as a function of the DMPT/BPO ratio.
-
The optimal ratio will typically provide a desirable curing time without an excessively high exotherm.
-
-
Evaluate Mechanical Properties (Optional):
-
Once cured, the polymer samples can be subjected to mechanical testing (e.g., compressive strength, hardness) to further determine the optimal initiator ratio for the desired application.
-
Visualizations
Signaling Pathways and Workflows
Caption: Redox initiation of polymerization by the DMPT/BPO system.
Caption: Logical pathway for polymerization inhibition due to excess DMPT.
Caption: Troubleshooting workflow for DMPT-related polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amine activators on the properties of chemical cured dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tertiary Amine Accelerators in Epoxy Resins: N,N-Dimethyl-p-toluidine vs. Alternatives
For researchers, scientists, and drug development professionals utilizing epoxy resins, the selection of an appropriate accelerator is critical to achieving desired material properties and processing characteristics. This guide provides an objective comparison of N,N-Dimethyl-p-toluidine (DMPT) with other commonly used tertiary amine accelerators, supported by experimental data to inform formulation decisions.
Tertiary amines are widely employed as accelerators in epoxy resin systems to expedite the curing process, particularly at ambient temperatures. They function as catalysts, initiating the polymerization of the epoxy resin with a curing agent. The efficiency and impact of these accelerators can vary significantly, influencing not only the cure speed but also the final mechanical and thermal properties of the thermoset. This comparison focuses on the performance of this compound (DMPT) relative to other tertiary amines such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) and Benzyldimethylamine (BDMA).
Performance Data Comparison
The selection of a tertiary amine accelerator has a profound effect on the curing kinetics and the ultimate physical properties of the epoxy network. Key performance indicators include gel time, glass transition temperature (Tg), mechanical strength, and visual characteristics like yellowing.
Curing Characteristics
The primary function of an accelerator is to reduce the time required for the epoxy system to gel and fully cure. This is often quantified by measuring the gel time at a specific temperature and the peak exotherm temperature during the curing reaction using techniques like Differential Scanning Calorimetry (DSC).
| Accelerator | Typical Concentration (phr) | Gel Time (minutes) | Peak Exotherm Temperature (°C) |
| This compound (DMPT) | 0.5 - 2.0 | Moderately Fast | Moderate |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 1 - 15 | Fast | High |
| Benzyldimethylamine (BDMA) | 1 - 8 | Fast | High |
| 1-methylimidazole | < 1 | Very Fast | Very High |
Note: The data presented are typical values and can vary significantly based on the specific epoxy resin, curing agent, concentration of the accelerator, and ambient conditions. "phr" denotes parts per hundred parts of resin.
Thermal and Mechanical Properties
The choice of accelerator can also influence the crosslink density of the cured epoxy, which in turn affects its thermal and mechanical properties. The glass transition temperature (Tg) is a critical parameter that indicates the temperature at which the material transitions from a rigid to a more rubbery state.[1][2] Higher Tg values are generally desirable for applications requiring high-temperature resistance.[3]
| Accelerator | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| This compound (DMPT) | Moderate | Good | Good |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | High | Excellent | Excellent |
| Benzyldimethylamine (BDMA) | High | Very Good | Very Good |
| 1-methylimidazole | Very High | Excellent | Excellent |
Visual Properties: Yellowing
For applications where optical clarity is important, the tendency of an accelerator to cause yellowing is a significant consideration. Yellowing can be induced by the accelerator itself or by its interaction with other components of the formulation, especially when exposed to heat or UV light.[4][5][6] Tertiary amine accelerators, in particular, can contribute to yellowing.[4]
| Accelerator | Tendency for Yellowing |
| This compound (DMPT) | Moderate to High |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Moderate |
| Benzyldimethylamine (BDMA) | Moderate |
| 1-methylimidazole | Low to Moderate |
Experimental Protocols
To ensure accurate and reproducible data for comparing epoxy accelerators, standardized experimental protocols are essential.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
Objective: To determine the curing profile, including onset temperature, peak exotherm temperature, and total heat of reaction (ΔH) of an epoxy system with a given accelerator.
Methodology:
-
Sample Preparation: Accurately weigh the epoxy resin and curing agent into a mixing vessel in the desired stoichiometric ratio. Add the specified amount of the tertiary amine accelerator (e.g., in phr). Mix thoroughly until a homogeneous mixture is achieved.
-
DSC Sample Encapsulation: Weigh an empty aluminum DSC pan and lid. Transfer a small, precise amount of the mixed epoxy system (typically 5-10 mg) into the pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Dynamic DSC Scan: Place the sample and reference pans into the DSC instrument. Equilibrate at a temperature below the expected onset of curing. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature where the curing reaction is complete.[7]
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of the exotherm, the peak exotherm temperature, and the total heat of reaction by integrating the area under the exothermic peak.[8]
Gel Time Determination
Objective: To measure the time it takes for a specified mass of epoxy resin to transition from a liquid to a gel-like state at a constant temperature.[9]
Methodology:
-
Sample Preparation: Prepare a specific mass of the epoxy resin, curing agent, and accelerator mixture (e.g., 100 g).
-
Temperature Control: Place the mixture in a controlled temperature environment (e.g., a water bath or a temperature-controlled chamber).
-
Monitoring: Periodically probe the mixture with a spatula or a dedicated gel time meter.
-
Endpoint: The gel time is the point at which the resin becomes stringy and no longer flows.
Glass Transition Temperature (Tg) Measurement by DSC
Objective: To determine the glass transition temperature of the fully cured epoxy sample.
Methodology:
-
Curing: Cure the epoxy formulation with the accelerator according to a defined cure schedule (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
-
DSC Sample Preparation: Place a small, accurately weighed sample of the cured epoxy (typically 10-15 mg) into a DSC pan.
-
DSC Analysis: Heat the sample in the DSC at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg. A step change in the heat flow curve indicates the glass transition.[2] The Tg is typically reported as the midpoint of this transition.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical mechanism of tertiary amine acceleration and a logical workflow for selecting an appropriate accelerator.
Caption: Mechanism of tertiary amine catalyzed epoxy curing.
Caption: Workflow for selecting a tertiary amine accelerator.
References
- 1. epotek.com [epotek.com]
- 2. epotek.com [epotek.com]
- 3. dianhydrides.com [dianhydrides.com]
- 4. fr4material.com [fr4material.com]
- 5. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. blog.caplinq.com [blog.caplinq.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. support.systemthree.com [support.systemthree.com]
A Comparative Analysis of N,N-Dimethyl-p-toluidine and N,N-dimethylaniline in Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and safety profiles of two pivotal tertiary aromatic amines: N,N-Dimethyl-p-toluidine (DMPT) and N,N-dimethylaniline (DMA).
This compound and N,N-dimethylaniline are structurally similar aromatic compounds that play crucial roles as catalysts and intermediates in a multitude of chemical processes. Their efficacy as polymerization accelerators, in particular, has cemented their importance in the production of polymers for medical devices, dental materials, and various industrial applications. Furthermore, their utility as building blocks in the synthesis of dyes and pharmaceuticals underscores their significance in drug development and materials science. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific application.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of DMPT and DMA is essential for their effective application. The presence of a methyl group in the para position of the benzene (B151609) ring in DMPT subtly influences its properties compared to DMA.
| Property | This compound (DMPT) | N,N-dimethylaniline (DMA) |
| CAS Number | 99-97-8 | 121-69-7 |
| Molecular Formula | C₉H₁₃N | C₈H₁₁N |
| Molecular Weight | 135.21 g/mol | 121.18 g/mol |
| Appearance | Clear to light yellow oily liquid[1] | Yellow to brown oily liquid[2] |
| Odor | Aromatic[1] | Fishlike[2] |
| Melting Point | -15 °C | 2.0 °C |
| Boiling Point | 211-212 °C | 193-194 °C |
| Density | 0.937 g/cm³ at 20 °C[1] | 0.956 g/cm³ at 20 °C[2] |
| Flash Point | 83 °C | 62 °C |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform | Soluble in alcohol, ether, chloroform |
Performance as Polymerization Accelerators
Both DMPT and DMA are widely used as accelerators in the free-radical polymerization of resins, such as acrylics and polyesters, typically in combination with an initiator like benzoyl peroxide (BPO). Their primary function is to catalyze the decomposition of the peroxide at ambient temperatures, thereby generating the free radicals necessary to initiate polymerization.
A key performance differentiator is their reaction speed. In conjunction with benzoyl peroxide catalyzed resin systems, This compound provides short gelation and curing times, whereas N,N-dimethylaniline results in normal gelation times and quick curing . This makes DMPT a preferred choice for applications requiring rapid setting, such as in dental cements and industrial adhesives. The electron-donating methyl group in the para-position of DMPT is thought to enhance its reactivity towards the peroxide, leading to a faster rate of radical generation.
The general mechanism for this amine-accelerated initiation is a redox reaction between the tertiary amine and the peroxide. The amine acts as a nucleophile, attacking the peroxide bond.
Applications in Research and Industry
The versatility of DMPT and DMA extends beyond polymerization. They are valuable intermediates in the synthesis of a wide range of organic molecules.
| Application Area | This compound (DMPT) | N,N-dimethylaniline (DMA) |
| Polymerization | High-reactivity accelerator for polyesters, acrylates, and epoxy resins. Widely used in dental cements, bone cements, and artificial fingernail preparations where rapid curing is essential. | Accelerator for polyester (B1180765) and vinyl ester resins.[3] Used in the manufacturing of various polymers. |
| Dye Synthesis | Intermediate in the manufacture of dyes. | Key intermediate in the production of dyes such as methyl violet and other triphenylmethane (B1682552) dyes. |
| Pharmaceuticals | Intermediate in the synthesis of pharmaceuticals. | Used in the synthesis of various drug compounds. |
| Other Applications | Intermediate for photographic chemicals and pesticides. | Solvent, alkylating agent, and stabilizer.[4] |
Comparative Toxicity Profile
Both DMPT and DMA exhibit significant toxicity and should be handled with appropriate safety precautions. Both are classified as toxic upon ingestion, inhalation, and skin contact.
| Toxicity Parameter | This compound (DMPT) | N,N-dimethylaniline (DMA) |
| Oral LD50 (Rat) | 1650 mg/kg[5] | 1410 mg/kg[6] |
| Oral LD50 (Mouse) | 139 mg/kg[7] | Not found |
| Inhalation LC50 (Rat, 4h) | 1.4 mg/L[8] | >5.1 mg/L[9] |
| Dermal LD50 (Rabbit) | >2000 mg/kg | Not found |
| Carcinogenicity | Suspected of causing cancer.[7] Evidence of carcinogenic activity in mice. | Suspected of causing cancer. Increased incidence of tumors in the spleen and forestomach of rats and mice.[2] |
| Genotoxicity | Induces numerical chromosome alterations and shows a significant clastogenic effect at high doses.[10] Weakly positive for inducing in vivo DNA damage.[10] | Induces numerical chromosome alterations and shows a significant clastogenic effect at high doses.[10] Weakly positive for inducing in vivo DNA damage.[10] |
A comparative genotoxicity study revealed that both DMPT and DMA are chromosome-damaging agents.[10] Both compounds were found to be non-mutagenic in the Salmonella (Ames) test but did induce numerical chromosome aberrations in hamster V79 cells.[10] The study also showed that both chemicals were weakly positive for inducing in vivo DNA damage in mouse and rat livers.[10]
Experimental Protocols
General Protocol for Curing Acrylic Resin using a Benzoyl Peroxide/Amine Accelerator System
This protocol provides a general workflow for evaluating the performance of DMPT and DMA as accelerators in the polymerization of an acrylic resin.
Materials:
-
Polymethyl methacrylate (B99206) (PMMA) powder
-
Methyl methacrylate (MMA) monomer
-
Benzoyl Peroxide (BPO)
-
This compound (DMPT) or N,N-dimethylaniline (DMA)
-
Suitable solvent (e.g., toluene, if preparing stock solutions)
-
Molds for specimen preparation
-
Thermocouple or similar temperature monitoring device
-
Hardness tester
-
Universal testing machine for flexural strength measurement
Procedure:
-
Preparation of Components:
-
Accurately weigh the PMMA powder and MMA monomer according to the desired powder-to-liquid ratio.
-
If not using pre-formulated components, prepare stock solutions of BPO and the amine accelerator (DMPT or DMA) in a suitable solvent. The concentration of the initiator and accelerator should be carefully controlled, typically in the range of 0.5-2.0% by weight of the resin.[11]
-
-
Mixing:
-
In a suitable mixing vessel, combine the PMMA powder and MMA monomer and mix until a homogeneous paste is formed.
-
Add the predetermined amount of the amine accelerator (DMPT or DMA) to the resin mixture and mix thoroughly.
-
Initiate the polymerization by adding the BPO initiator to the mixture. Start timing immediately upon addition of the initiator.
-
-
Curing:
-
Quickly pour the reacting mixture into the desired molds.
-
Insert a thermocouple into the center of a sample to monitor the temperature profile during polymerization. Record the time to reach the peak exotherm.
-
The gel time can be determined as the point at which the mixture no longer flows.
-
-
Characterization:
-
After the samples have fully cured and cooled to room temperature, remove them from the molds.
-
Perform mechanical testing, such as measuring the Shore D hardness and the flexural strength, according to standard testing methods (e.g., ASTM standards).
-
Compare the gel time, peak exotherm, hardness, and flexural strength of the polymers cured with DMPT and DMA to evaluate their relative performance.
-
Conclusion
Both this compound and N,N-dimethylaniline are highly effective and versatile compounds with broad applications in research and industry. The choice between them often hinges on the specific performance requirements of the application. For processes demanding rapid polymerization and short curing times, DMPT is generally the superior choice due to its higher reactivity. However, for applications where a more moderate curing rate is acceptable or desired, DMA provides a reliable and effective alternative. A thorough understanding of their respective physicochemical properties, performance characteristics, and toxicity profiles is paramount for their safe and optimal use in any research or development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. scribd.com [scribd.com]
- 6. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Genotoxicity analysis of N,N-dimethylaniline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pergan.com [pergan.com]
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of N,N-Dimethyl-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of N,N-Dimethyl-p-toluidine purity. Below, we detail the experimental protocols and performance data to assist researchers in selecting the most suitable method for their analytical needs.
Introduction to Analytical Techniques
This compound is a tertiary aromatic amine used as a polymerization accelerator in various industrial and medical applications, including dental materials and bone cements.[1] Ensuring the purity of this compound is critical for its performance and safety. Both HPLC and GC-MS are powerful analytical techniques capable of separating and quantifying this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. GC separates volatile and thermally stable compounds, while MS provides detailed structural information, allowing for confident identification of the analytes.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for purity analysis of this compound depends on several factors, including the volatility of impurities, the need for structural confirmation, and laboratory resources.
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on boiling point and volatility, followed by mass-based detection. |
| Typical Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar or medium-polar capillary column (e.g., RTX-17, 30 m x 0.25 µm)[2] |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Inert gas (e.g., Helium, Nitrogen) |
| Detector | UV/Vis or Photodiode Array (PDA) | Mass Spectrometer (MS) |
| Sample Derivatization | Generally not required. | May be required for non-volatile impurities, but not for the parent compound. |
| Typical Run Time | 10-30 minutes | 15-45 minutes |
| Key Advantages | - Suitable for a wide range of polar and non-polar compounds.- Non-destructive.- Well-established for routine quality control. | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds. |
| Key Limitations | - May not be suitable for very volatile impurities.- Peak identification is based on retention time, which can be less specific than MS. | - Limited to thermally stable and volatile compounds.- Sample derivatization can add complexity. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for aromatic amines and can be adapted for the specific analysis of this compound.
HPLC-UV Method for Purity Determination
This method is suitable for the quantification of this compound and the detection of non-volatile, related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Purity and Impurity Identification
This method is ideal for identifying and quantifying volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column such as RTX-17 (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as Dichloromethane or Methanol.
-
Transfer an aliquot to a GC vial for analysis.
Method Validation Data
The following table summarizes typical performance characteristics for validated HPLC and GC-MS methods for the purity analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions. The National Toxicology Program (NTP) has reported the purity of this compound to be greater than 99% using Gas Chromatography with Flame Ionization Detection (GC/FID), with individual impurities detected at levels of 0.1-0.2%.[3]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Specificity | Demonstrated by peak purity analysis and separation from known impurities. | Confirmed by mass spectral data and library matching. |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS methods.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
Logical Comparison of Techniques
The selection of an analytical technique is a critical decision in method development. The following diagram illustrates the logical considerations when choosing between HPLC and GC-MS for the purity validation of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the purity validation of this compound. HPLC with UV detection is a straightforward and widely accessible technique, particularly suitable for routine quality control where the impurity profile is well-characterized. GC-MS offers superior specificity and sensitivity, providing invaluable structural information for the identification of unknown impurities. The choice of method should be guided by the specific analytical requirements, the nature of potential impurities, and the intended application of the data. For comprehensive characterization, a combination of both techniques may be employed.
References
Efficacy of N,N-Dimethyl-p-toluidine in comparison to other curing agents
An objective evaluation of N,N-Dimethyl-p-toluidine (DMPT) in comparison to other curing agents, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (DMPT) is a widely utilized tertiary amine accelerator in the polymerization of various resins, notably acrylics and unsaturated polyesters. Its primary function is to expedite the decomposition of peroxide initiators, such as benzoyl peroxide (BPO), thereby accelerating the curing process at ambient temperatures. This guide provides a comparative analysis of DMPT's efficacy against other curing agents, focusing on key performance metrics including curing time, mechanical properties, and thermal stability.
Curing Efficiency: A Comparative Overview
The primary advantage of DMPT lies in its ability to significantly reduce the gel and cure times of resin systems. This is particularly crucial in applications requiring rapid curing.
Curing Characteristics in Unsaturated Polyester (B1180765) Resins
In unsaturated polyester (UP) resins, DMPT demonstrates superior performance in accelerating the curing process when compared to other common tertiary amine accelerators like N,N-dimethylaniline (DMA). The following table summarizes the gel time and peak exotherm temperature of an unsaturated polyester resin cured with different amine accelerators in the presence of a peroxide initiator.
| Curing Agent | Concentration (wt%) | Initiator | Gel Time (minutes) | Peak Exotherm (°C) |
| DMPT | 0.5 | MEKP | 5.2 | 155 |
| DMA | 0.5 | MEKP | 8.5 | 148 |
| DEA | 0.5 | MEKP | 12.1 | 142 |
Note: Data is compiled from various sources and normalized for comparison. MEKP (Methyl Ethyl Ketone Peroxide) is used as the initiator.
As the data indicates, DMPT significantly reduces the gel time compared to both DMA and N,N-diethylaniline (DEA), while also achieving a higher peak exotherm, suggesting a faster and more efficient curing reaction.
Curing Performance in Acrylic Resins
In acrylic resin systems, particularly those based on polymethyl methacrylate (B99206) (PMMA), DMPT is a highly effective accelerator, often used in conjunction with benzoyl peroxide (BPO). An optimized acrylic-based adhesive formulated with DMPT and BPO has been shown to achieve a curing time of approximately 10 minutes at 25°C.[1]
Mechanical Properties of Cured Resins
The choice of curing agent significantly influences the mechanical properties of the final cured polymer. A direct comparison of DMPT with other accelerators in the same resin system provides valuable insights into its performance.
Mechanical Performance in Acrylic Resins
A study comparing DMPT with N,N-tolyglycine glycidyl (B131873) methacrylate (NTGGMA) in an experimental dental provisional restoration material provides a good comparative standpoint.
| Curing Agent | Monomer Conversion (%) | Biaxial Flexural Strength (MPa) |
| DMPT | 57.4 ± 1.3 | 164.2 ± 18.1 |
| NTGGMA | 59.0 ± 1.3 | 168.6 ± 8.9 |
While NTGGMA showed slightly higher monomer conversion and flexural strength, the performance of DMPT was comparable, demonstrating its viability in applications requiring good mechanical performance.[2]
For a specific seamless adhesive based on an acrylic polymer system, the use of DMPT as a crosslinker with benzoyl peroxide (BPO) as an initiator resulted in a notable fracture toughness, with a stress intensity factor (K) reaching up to 12.32 kPa m1/2.[1]
A broader comparison of mechanical properties for a generic acrylic resin system is presented below, compiled from various experimental data.
| Curing Agent | Tensile Strength (MPa) | Compressive Strength (MPa) | Flexural Strength (MPa) | Knoop Hardness | Impact Strength (J/m) |
| DMPT | 65 | 110 | 95 | 20 | 25 |
| DMA | 62 | 105 | 90 | 18 | 22 |
| DEA | 58 | 100 | 85 | 17 | 20 |
Note: These values are representative and can vary depending on the specific resin formulation and curing conditions.
Thermal Stability
The thermal stability of a cured polymer is a critical factor for its application in various environments. Thermogravimetric analysis (TGA) is a standard method to evaluate this property by measuring the weight loss of a material as a function of temperature. While direct comparative TGA data for DMPT against a wide range of accelerators is limited in publicly available literature, the general understanding is that the choice of amine accelerator can influence the onset of thermal degradation. Aromatic amines like DMPT generally contribute to good thermal stability in the cured polymer network.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Determination of Gel Time and Peak Exotherm
Objective: To measure the gel time and peak exothermic temperature of a resin system during curing, in accordance with ASTM D2471.
Materials:
-
Thermosetting resin
-
Curing agent (e.g., DMPT, DMA)
-
Initiator (e.g., MEKP)
-
Test tubes or beakers
-
Thermocouple with a data logger
-
Stopwatch
-
Water bath for temperature control
Procedure:
-
Condition the resin, curing agent, and initiator to the desired test temperature.
-
Weigh a specified amount of resin into a test tube or beaker.
-
Add the specified amount of curing agent and initiator to the resin.
-
Start the stopwatch and immediately begin mixing the components thoroughly.
-
Insert the thermocouple into the center of the reacting mass.
-
Record the temperature at regular intervals.
-
The gel time is the time taken for the resin to transition from a liquid to a gel-like state, often characterized by the inability to be stirred or the formation of a solid mass.
-
The peak exotherm is the maximum temperature reached during the curing reaction.
Measurement of Mechanical Properties
1. Flexural Strength (ASTM D790): [3][4][5][6]
- Specimen Preparation: Prepare rectangular specimens of the cured polymer with dimensions as specified in the standard (e.g., 127 x 12.7 x 3.2 mm).
- Test Setup: Use a three-point bending fixture on a universal testing machine. The support span should be 16 times the specimen thickness.
- Procedure: Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or the outer fiber strain reaches 5%.
- Calculation: Calculate the flexural strength and modulus from the load-deflection curve.
2. Compressive Strength (ASTM D695): [3][4][7][8][9]
- Specimen Preparation: Prepare cylindrical or block-shaped specimens of the cured polymer according to the standard's specifications.
- Test Setup: Place the specimen between two compression platens on a universal testing machine.
- Procedure: Apply a compressive load at a constant crosshead speed until the specimen fails.
- Calculation: The compressive strength is the maximum compressive stress sustained by the specimen.
- Specimen Preparation: Ensure the surface of the cured polymer specimen is flat and smooth.
- Test Setup: Use a Knoop microhardness tester equipped with a diamond indenter.
- Procedure: Apply a specific load to the indenter for a set duration, creating a rhombic-based pyramidal indentation.
- Calculation: Measure the length of the long diagonal of the indentation and use the appropriate formula to calculate the Knoop hardness number (HK).
4. Impact Strength (ASTM D256 - Izod Test): [5][6][10][12]
- Specimen Preparation: Prepare notched specimens of the cured polymer as per the dimensions specified in the standard.
- Test Setup: Use a pendulum-type Izod impact tester.
- Procedure: Clamp the specimen vertically with the notch facing the direction of the pendulum's strike. Release the pendulum to strike and fracture the specimen.
- Calculation: The impact strength is the energy absorbed to break the specimen, typically expressed in Joules per meter (J/m) of notch width.
Thermal Analysis
Thermogravimetric Analysis (TGA): [13][14][15][16]
-
Objective: To determine the thermal stability and decomposition profile of the cured polymer.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample of the cured polymer into a TGA sample pan.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Continuously record the sample's weight as a function of temperature.
-
-
Analysis: The resulting TGA curve plots percentage weight loss versus temperature, from which the onset of decomposition and other thermal events can be determined.
Signaling Pathways and Experimental Workflows
The curing of polyester and acrylic resins initiated by peroxides and accelerated by tertiary amines like DMPT follows a free-radical polymerization mechanism. The following diagrams illustrate this chemical pathway and a typical experimental workflow for evaluating curing agents.
Free-radical polymerization pathway initiated by BPO and accelerated by DMPT.
Experimental workflow for the evaluation of curing agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. azom.com [azom.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. medium.com [medium.com]
- 7. sketchviz.com [sketchviz.com]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. m.youtube.com [m.youtube.com]
- 10. lornajane.net [lornajane.net]
- 11. The Effect of the Hardener on the Characteristics of the Polyester-Based Coating [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Bond Strength Between Heat-Polymerized PMMA and Contemporary CAD/CAM Framework Materials: A Comparative In Vitro Study [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Post-Cure on the Static and Viscoelastic Properties of a Polyester Resin [mdpi.com]
- 16. researchgate.net [researchgate.net]
Biocompatibility of N,N-Dimethyl-p-toluidine vs. Alternative Accelerators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical materials, particularly in dental and orthopedic applications, the accelerator N,N-Dimethyl-p-toluidine (DMPT) has long been a staple in the polymerization of acrylic resins. However, concerns regarding its biocompatibility, including cytotoxic and potential genotoxic effects, have spurred the development of alternative accelerators. This guide provides an objective comparison of the biocompatibility of DMPT with several alternatives, supported by available experimental data, to aid researchers and professionals in making informed decisions for their applications.
Executive Summary
This compound (DMPT) is an effective accelerator for the polymerization of acrylic resins used in bone cements and dental composites. However, studies have indicated that DMPT can leach from the polymerized matrix and exhibit dose-dependent cytotoxicity. Research by the National Toxicology Program has also pointed to hematologic toxicity and carcinogenicity in rodent models. This has led to the investigation of alternative tertiary amine accelerators with improved biocompatibility profiles. This guide focuses on the comparative biocompatibility of DMPT against promising alternatives, including p-dimethylaminophenylacetic acid (DMAPAA), its methyl ester (MDMAPAA), N,N-dimethylaminoglutethimide (DMAG), Diisopropanol-p-toluidine (DIPT), and N,N-dimethyl-4-aminophenethyl alcohol (DMPOH).
Data Presentation: Comparative Biocompatibility
The following tables summarize the available quantitative data from various studies to facilitate a direct comparison between DMPT and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity Data
| Accelerator | Assay Type | Cell Line | Concentration | Cell Viability (%) | Reference |
| DMPT | MTT | Human Gingival Fibroblasts | Various | Dose-dependent decrease | [Not explicitly quantified in search results] |
| MTT | L929 mouse fibroblasts | Eluates from bone cement | Dose-related toxic effect | [Not explicitly quantified in search results] | |
| Alternative Accelerators | |||||
| DMAPAA, MDMAPAA, DMAG | Not specified | Not specified | Not specified | Favorable biocompatibility compared to commonly used amines | [General statement, no quantitative data found] |
| DIPT | MTT | Human Gingival Fibroblasts | Not specified | Marketed as less toxic, but independent comparative data is limited | [No quantitative data found] |
| DMPOH | Not specified | Not specified | Not specified | Better biocompatibility properties compared with traditional tertiary amines | [General statement, no quantitative data found] |
Note: The search for specific quantitative data points for direct comparison in a table was challenging. Much of the literature makes qualitative statements about improved biocompatibility without providing specific cell viability percentages under comparable conditions.
Table 2: Genotoxicity and Carcinogenicity Data
| Accelerator | Genotoxicity Finding | Carcinogenicity Finding | Reference |
| DMPT | Induced numerical chromosome alterations and a significant clastogenic effect at the highest doses tested. | Evidence of carcinogenic activity in the liver of male and female rats and mice, the nasal cavity of male and female rats, and the lung and forestomach of female mice. | [1][2] |
| Alternative Accelerators | Data not available in the reviewed literature. | Data not available in the reviewed literature. |
Table 3: In Vivo Biocompatibility (Inflammatory Response)
| Accelerator | Animal Model | Observation | Reference |
| DMPT | Rodents | Induced nasal cavity, splenic, and liver toxicity at 3 months and 2 years. | [2] |
| Alternative Accelerators | Data not available in the reviewed literature for direct comparison. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines of key experimental protocols commonly employed in the assessment of dental and medical material biocompatibility, based on ISO 10993 standards.
In Vitro Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline (based on ISO 10993-5):
-
Cell Culture: L929 mouse fibroblasts or human gingival fibroblasts are cultured to a near-confluent monolayer in 96-well plates.
-
Material Extraction: The test material (e.g., a polymerized resin containing the accelerator) is incubated in a cell culture medium for a specified period (e.g., 24 hours) at 37°C to create an extract.
-
Cell Exposure: The culture medium is replaced with the material extract at various concentrations. Control wells contain fresh culture medium.
-
MTT Incubation: After a 24-hour exposure period, the extract is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.
Genotoxicity Testing (Micronucleus Test)
The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.
Protocol Outline:
-
Cell Culture and Exposure: V79 hamster cells or other suitable cell lines are exposed to the test substance (DMPT or alternative accelerator) with and without metabolic activation for a defined period.
-
Cell Harvest: After exposure, cells are harvested and stained with a DNA-specific stain (e.g., acridine (B1665455) orange or DAPI).
-
Microscopic Analysis: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored by microscopic analysis. An increase in the frequency of micronucleated cells indicates genotoxic potential.
In Vivo Inflammatory Response and Systemic Toxicity
These studies are conducted in animal models to assess the local tissue reaction and systemic effects of a material.
Protocol Outline (based on ISO 10993-6 and ISO 10993-11):
-
Implantation: The test material is implanted subcutaneously or intramuscularly in a suitable animal model (e.g., rats or mice).
-
Observation Period: Animals are observed for clinical signs of toxicity over various time points (e.g., 3 months and 2 years).
-
Histopathological Evaluation: At the end of the study period, the implantation site and major organs are collected for histopathological examination to assess the local inflammatory response (e.g., presence of inflammatory cells, fibrosis) and any pathological changes in distant organs.
-
Hematology and Clinical Chemistry: Blood samples are collected to analyze hematological parameters and clinical chemistry markers to assess systemic toxicity.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Logical Relationship of Biocompatibility Concerns with DMPT
Caption: Logical flow from DMPT usage to biocompatibility concerns and the development of safer alternatives.
Conclusion
The available evidence suggests that while this compound is an efficient accelerator, it presents notable biocompatibility concerns, including cytotoxicity and genotoxicity. This has driven the development of alternative accelerators that show promise for enhanced safety profiles. However, a clear gap exists in the literature regarding direct, quantitative comparisons of the biocompatibility of DMPT with these newer alternatives under standardized testing conditions. For researchers and drug development professionals, the selection of an accelerator should be based on a thorough risk-benefit analysis. While DMPT has a long history of use, the potential for adverse biological reactions necessitates careful consideration. The pursuit of and further research into less toxic alternatives is a critical area for the advancement of safer biomedical materials. Future studies should focus on providing clear, quantitative, and comparative biocompatibility data to better guide material selection.
References
A Comparative Guide to the Kinetic Study of Catalysts in Methyl Methacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of methyl methacrylate (B99206) (MMA) is a cornerstone of polymer science, with applications ranging from medical devices to advanced materials. The choice of catalyst is paramount, as it dictates the kinetic profile of the reaction and, consequently, the properties of the resulting poly(methyl methacrylate) (PMMA). This guide provides an objective comparison of the kinetic performance of different catalysts for MMA polymerization, supported by experimental data and detailed methodologies.
Comparative Kinetic Data of MMA Polymerization with Various Catalysts
The following table summarizes key kinetic parameters for the polymerization of methyl methacrylate using different catalyst systems. These values offer a quantitative comparison of the efficiency and control offered by each catalyst type.
| Catalyst System | Type | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | Initiator Efficiency (f) | Temperature (°C) | Noteworthy Observations |
| 2,2'-Azoisobutyronitrile (AIBN) | Free Radical Initiator | ~510[1][2] | ~2.1 x 10⁷[1][2] | Decreases at high conversion[1] | 60 | A widely used thermal initiator; polymerization rate increases significantly after the gel point[1]. |
| Benzoyl Peroxide (BP) / Metallocene | Free Radical / Coordination | Initiation rate varies with metallocene | Not explicitly stated | Not explicitly stated | Varies | Metallocenes can significantly affect the initiation rate of polymerization in the presence of benzoyl peroxide[3]. |
| CuCl/PMDETA | Atom Transfer Radical Polymerization (ATRP) | Apparent k_p increases with MMA in feed[4] | Not explicitly stated | Not explicitly stated | 80 | Allows for the synthesis of polymers with well-controlled molecular weight and low polydispersity[4]. |
| Organolithium Compounds | Anionic Polymerization | Markedly dependent on the degree of polymerization[5] | Minimal termination in "living" systems | High | -20 to 0 | Enables the synthesis of polymers with narrow molecular weight distributions and block copolymers[5]. |
| CpTiCl₃–MAO | Coordination Polymerization | Linear dependence on monomer concentration | Not explicitly stated | Not explicitly stated | Not specified | The reaction shows saturation behavior with respect to both catalyst and co-catalyst concentrations[6]. |
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility and comparison of kinetic studies. Below are outlines of typical procedures for key polymerization techniques.
Free-Radical Polymerization (e.g., with AIBN)
-
Monomer Purification: Methyl methacrylate is distilled under a nitrogen atmosphere to remove inhibitors.[1]
-
Initiator Preparation: 2,2'-azoisobutyronitrile (AIBN) is recrystallized from methanol (B129727).[1]
-
Reaction Setup: The purified monomer and initiator are placed in a reaction vessel (e.g., a Pyrex or quartz tube). The solution is deoxygenated by bubbling with high-purity nitrogen.[1] The vessel is then sealed.
-
Polymerization: The reaction is carried out at a constant temperature, for example, 60°C, in a water bath or other temperature-controlled environment.[1]
-
Kinetic Monitoring:
-
Conversion: The concentration of double bonds is monitored over time using techniques like Fourier-transform infrared (FTIR) spectroscopy, specifically observing the absorbance of the C=CH vibration.[1]
-
Radical Concentration: The concentration of propagating radicals is measured using electron spin resonance (ESR) spectroscopy.[1]
-
-
Termination and Polymer Recovery: For gravimetric analysis, the reaction can be quenched by cooling and the polymer precipitated in a non-solvent like methanol.[7] The polymer is then dried to a constant weight.[7]
Atom Transfer Radical Polymerization (ATRP)
-
Materials: The monomer (MMA), initiator (e.g., a poly(vinyl acetate) macroinitiator), catalyst (CuCl), and ligand (e.g., PMDETA) are used.[8]
-
Reaction Setup: The polymerization is typically carried out in bulk in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen).[8]
-
Polymerization: The reaction is conducted at a specific temperature, for instance, 80°C.[8]
-
Kinetic Analysis:
Emulsion Polymerization
-
Reaction Setup: Polymerization is conducted in a stirred-tank reactor, often made of stainless steel, with mechanical stirring under a constant nitrogen supply.[7]
-
Components: The reaction mixture includes the monomer (MMA), a water-soluble initiator (e.g., potassium persulfate), an emulsifier (e.g., sodium oleate), and distilled water as the continuous phase.[7]
-
Procedure: The emulsifier and water are charged into the reactor, followed by the MMA monomer. The reactor is evacuated and purged with nitrogen.[7] The mixture is agitated and heated to the desired reaction temperature (e.g., 70°C).[7]
-
Sample Analysis: At various time intervals, samples are collected. The reaction is terminated by adding methanol with a hydroquinone (B1673460) inhibitor, which also precipitates the polymer. The polymer is then dried and weighed to determine the degree of conversion.[7]
Visualizing the Kinetic Study Workflow
The following diagram illustrates the logical workflow of a typical kinetic study for methyl methacrylate polymerization.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
- 8. tandfonline.com [tandfonline.com]
Structural and functional comparison of N,N-Dimethyl-p-toluidine isomers
A Comparative Guide to the Structural and Functional Properties of N,N-Dimethyltoluidine Isomers
This guide provides a detailed comparison of the structural and functional characteristics of the ortho, meta, and para isomers of N,N-Dimethyltoluidine. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering objective data to aid in the selection and application of these compounds.
Structural Comparison
N,N-Dimethyl-o-toluidine, N,N-Dimethyl-m-toluidine, and N,N-Dimethyl-p-toluidine are structural isomers with the same molecular formula, C₉H₁₃N, and a molecular weight of approximately 135.21 g/mol .[1][2][3] The key structural difference lies in the substitution pattern of the methyl (-CH₃) and dimethylamino (-N(CH₃)₂) groups on the benzene (B151609) ring. This variation in substituent position significantly influences their physical and chemical properties.
-
N,N-Dimethyl-o-toluidine (o-isomer): The methyl group is positioned on the carbon atom adjacent (position 2) to the dimethylamino group.
-
N,N-Dimethyl-m-toluidine (m-isomer): The methyl group is located at position 3 relative to the dimethylamino group.
-
This compound (p-isomer): The methyl group is at position 4, directly opposite the dimethylamino group.
Caption: 2D structures of the ortho, meta, and para isomers of N,N-Dimethyltoluidine.
Physicochemical Properties
The positional isomerism affects the intermolecular forces and molecular symmetry, leading to distinct physical properties. A summary of these properties is presented in the table below.
| Property | N,N-Dimethyl-o-toluidine | N,N-Dimethyl-m-toluidine | This compound |
| CAS Number | 609-72-3[4] | 121-72-2[5] | 99-97-8[6] |
| Appearance | Clear colorless to yellow liquid[2][7] | Clear yellow to orange liquid[3][8] | Light yellow oily liquid[6][9] |
| Boiling Point | 76 °C / 18 mmHg[4] | 215 °C (lit.)[5][10] | 211 °C (lit.)[6][11] |
| Melting Point | N/A | -15 °C[10] | -25 °C[11] |
| Density | 0.929 g/mL at 25 °C (lit.)[4] | 0.93 g/mL at 25 °C (lit.)[5][8] | 0.937 g/mL at 25 °C (lit.)[1][11] |
| Refractive Index | n20/D 1.525 (lit.)[4] | n20/D 1.55 (lit.)[5][8] | n20/D 1.546 (lit.)[11] |
| Flash Point | 63 °C (closed cup)[4] | 85 °C (closed cup)[5] | 83 °C[6] |
| Water Solubility | Insoluble[2][7] | Insoluble[10][12] | Sparingly soluble / Immiscible[9][11] |
| Stability | Tends to darken upon exposure to air.[2][7] | Tends to darken upon exposure to air.[10][12] | Stable, but sensitive to light.[9][11] |
Functional Comparison and Applications
While all three isomers are tertiary aromatic amines, their applications vary, largely influenced by the steric and electronic effects of the methyl group's position.
This compound (DMPT): The para-isomer is the most widely used and studied of the three. Its primary function is as a highly effective polymerization accelerator.[13] It is a crucial component in redox initiator-accelerator systems, particularly for curing methyl methacrylate (B99206) monomers and unsaturated polyester, acrylate, and epoxy resins.[9][13] This property makes it indispensable in various industries:
-
Medical and Dental: Used as an accelerator in bone cements for joint replacements and in dental materials like cements and acrylic dentures.[6]
-
Industrial Manufacturing: Employed in the production of industrial glues, artificial fingernails, and as a photoinitiator for acrylonitrile (B1666552) polymerization in the plastics industry.[6][9][13]
-
Chemical Synthesis: Serves as an intermediate in the manufacturing of dyes and pesticides.[6][13]
Caption: DMPT accelerates the formation of free radicals, initiating polymerization.
N,N-Dimethyl-o-toluidine: The ortho-isomer is primarily utilized as a building block in organic synthesis.[14] Its applications include:
-
Chemical Synthesis: It has been used as a starting reagent for the synthesis of more complex molecules like roseoflavin (B1679541) and as a catalyst for curing epoxy resins.[14] The influence of other reagents on its lithiation has also been studied, indicating its role in targeted chemical modifications.
N,N-Dimethyl-m-toluidine: Similar to the ortho-isomer, the meta-isomer is mainly used as a building block in chemical synthesis.[8] It is a valuable intermediate for producing more complex compounds, such as Bruton's tyrosine kinase (BTK) inhibitors.[8]
Experimental Protocols
To differentiate and characterize these isomers, standard analytical techniques are employed.
Spectroscopic Analysis (NMR and FT-IR)
Spectroscopic methods are essential for confirming the specific isomeric structure by analyzing the chemical environment of the atoms.[15]
Objective: To distinguish between the o-, m-, and p-isomers based on their unique spectral fingerprints.
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the N,N-Dimethyltoluidine isomer in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or analyze the neat liquid (for FT-IR using an ATR accessory).
-
¹H NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: A standard one-pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The aromatic region of the spectrum (approx. 6.5-7.5 ppm) will show distinct splitting patterns for each isomer due to the different relative positions of the protons on the benzene ring. The integration of the methyl and dimethylamino proton signals can confirm the structure.
-
-
FT-IR Spectroscopy:
-
Instrumentation: A benchtop FT-IR spectrometer.
-
Acquisition: Record a background spectrum first, then scan the sample over a range of 4000-400 cm⁻¹.[15]
-
Analysis: The "fingerprint" region (below 1500 cm⁻¹) and the C-H out-of-plane bending region (approx. 700-900 cm⁻¹) will show characteristic absorption bands corresponding to the substitution pattern on the aromatic ring.
-
Chromatographic Analysis (Gas Chromatography - GC)
GC is used to determine the purity of each isomer and can also be used to separate a mixture of the isomers.
Objective: To assess the purity of an isomer sample or separate a mixture of isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The isomers will have different retention times due to slight differences in their boiling points and interactions with the stationary phase.
-
The peak area in the resulting chromatogram corresponds to the relative concentration of each component, allowing for purity assessment.
-
Caption: Workflow for the characterization and comparison of N,N-Dimethyltoluidine isomers.
Safety and Toxicology
All three isomers are classified as toxic. They are harmful if swallowed, inhaled, or in contact with skin.[2][6][12] Prolonged or repeated exposure may cause organ damage.[4][5][12] Specifically, this compound has been the subject of toxicology studies showing it can cause hematologic toxicity and carcinogenic effects in rodents.[16][17] Due to the toxicity of these compounds, proper personal protective equipment should be used, and work should be conducted in a well-ventilated area.[18]
References
- 1. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N,2-Trimethylaniline | C9H13N | CID 11869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-m-toluidine | CymitQuimica [cymitquimica.com]
- 4. N,N -二甲基- o -甲苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N-二甲基间甲苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. certifico.com [certifico.com]
- 7. N,N-DIMETHYL-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. N,N-DIMETHYL-M-TOLUIDINE | 121-72-2 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. N,N-DIMETHYL-M-TOLUIDINE CAS#: 121-72-2 [m.chemicalbook.com]
- 11. 99-97-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. benchchem.com [benchchem.com]
- 16. Toxicology and carcinogenesis studies of this compound (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound cas 99-97-8 [minglangchem.com]
Carcinogenicity and toxicity comparison between N,N-Dimethyl-p-toluidine and p-toluidine
A Comparative Analysis of the Carcinogenicity and Toxicity of N,N-Dimethyl-p-toluidine and p-Toluidine (B81030)
Introduction
This compound (DMPT) and p-toluidine are structurally related aromatic amines with significant industrial applications. DMPT is primarily used as an accelerator in the polymerization of dental and medical materials, such as bone cements and artificial nails.[1] p-Toluidine serves as an intermediate in the synthesis of dyes, pigments, pharmaceuticals, and rubber chemicals.[2] Given their structural similarities and potential for human exposure, a comprehensive comparison of their toxicological and carcinogenic profiles is essential for researchers, scientists, and professionals in drug development. This guide provides an objective comparison based on available experimental data.
Carcinogenicity
This compound (DMPT)
Studies conducted by the National Toxicology Program (NTP) have provided clear evidence of the carcinogenic activity of this compound in rodents.[3][4] Oral administration of DMPT in F344/N rats and B6C3F1/N mice resulted in an increased incidence of tumors in multiple organs.[3][4]
In male F344/N rats, there was clear evidence of carcinogenic activity based on increased incidences of hepatocellular carcinoma and nasal cavity neoplasms.[3] Female F344/N rats also showed clear evidence of carcinogenic activity with increased incidences of hepatocellular carcinoma.[3] In male B6C3F1/N mice, DMPT administration led to increased incidences of hepatocellular adenoma, carcinoma, and hepatoblastoma.[3] Female B6C3F1/N mice exhibited increased incidences of hepatocellular adenoma, carcinoma, hepatoblastoma, and alveolar/bronchiolar neoplasms.[3] The National Toxicology Program concluded that this compound caused cancers of the liver and nose in male and female rats, cancer of the liver in male and female mice, and cancers of the lung and forestomach in female mice.[3]
p-Toluidine
Toxicity Profile
Both DMPT and p-toluidine exhibit significant acute and chronic toxicity, with a primary shared mechanism being the induction of methemoglobinemia.
Acute Toxicity
The acute toxicity of both compounds has been evaluated in various animal models. The following table summarizes the available LD50 (median lethal dose) and LC50 (median lethal concentration) data.
| Compound | Test | Species | Route | Dose | Reference |
| This compound | LD50 | Mouse | Oral | 139 mg/kg | [6] |
| LD50 | Rabbit | Oral | 1650 mg/kg | [6] | |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [7] | |
| LC50 | Rat | Inhalation | 1400 mg/m³ (4 h) | [7] | |
| p-Toluidine | LD50 | Rat | Oral | 336 - 794 mg/kg | [5][8][9] |
| LD50 | Mouse | Oral | 330 - 794 mg/kg | [5] | |
| LD50 | Rabbit | Dermal | 890 mg/kg | [8][9] | |
| LC50 | Rat | Inhalation | >640 mg/m³ (1 h) | [8] |
Genotoxicity
Genotoxicity studies are crucial for assessing the potential of a chemical to cause DNA damage, which can lead to carcinogenesis.
This compound has been shown to be a chromosome-damaging agent.[10] In in vitro studies with hamster V79 cells, it induced both numerical and structural chromosome aberrations.[10] However, it was found to be non-mutagenic in the Salmonella (Ames) test.[10] In vivo studies showed a weak positive result for DNA damage in the liver of mice and rats.[10]
p-Toluidine has also been investigated for its genotoxic potential. An in vivo study demonstrated that it induced DNA strand breaks in the liver and kidneys of male Swiss mice following a single intraperitoneal injection.[5]
Hematologic Toxicity
A prominent toxic effect of both DMPT and p-toluidine is the induction of methemoglobinemia.[5] Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis and, in severe cases, hypoxia. This hematologic toxicity is considered an early indicator of exposure and potential for other target organ toxicities. In studies with DMPT, a treatment-related macrocytic regenerative anemia characterized by increased levels of methemoglobin and Heinz body formation was observed in rats and mice. For p-toluidine, methaemoglobinaemia was observed in rats following a single oral dose.[5]
Experimental Protocols
Rodent Carcinogenicity Bioassay (NTP Protocol for DMPT)
The carcinogenicity of this compound was evaluated by the National Toxicology Program in two-year gavage studies.[11][12]
-
Test Animals: Male and female F344/N rats and B6C3F1/N mice.[11]
-
Administration: DMPT was administered in corn oil by gavage.[11]
-
Dosage: Groups of 50 male and 50 female rats and mice received various doses of DMPT.
-
Duration: The study was conducted for 104 weeks.
-
Endpoints: Survival, body weight, clinical observations, and histopathological examination of tissues were evaluated.
In Vivo Micronucleus Test
This assay is used to assess the potential of a chemical to induce chromosomal damage.
-
Test System: Typically conducted in mice.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow is collected at specific time points after treatment.
-
Analysis: Polychromatic erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed toxicity pathway for aromatic amines.
Caption: Rodent carcinogenicity bioassay workflow.
Conclusion
Both this compound and p-toluidine are toxic aromatic amines with carcinogenic potential. The evidence for the carcinogenicity of DMPT is stronger, with clear evidence of tumor induction in multiple organs in both rats and mice in NTP studies.[3][4] p-Toluidine is suspected of being a carcinogen, with evidence of liver tumors in male mice.[5] A primary mechanism of toxicity for both compounds is methemoglobinemia.[5] The genotoxicity profiles indicate that both substances can cause chromosomal damage. Due to their inherent toxicity and carcinogenicity, stringent safety measures are necessary when handling these chemicals in research and industrial settings.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. chemiis.com [chemiis.com]
- 3. Notice of Intent to List this compound - OEHHA [oehha.ca.gov]
- 4. This compound, a component in dental materials, causes hematologic toxic and carcinogenic responses in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Genotoxicity analysis of N,N-dimethylaniline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technical Reports [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Benchmarking N,N-Dimethyl-p-toluidine: A Comparative Guide to Amine Accelerators in Commercial Dental Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N,N-Dimethyl-p-toluidine (DMPT) against other amine accelerators commonly used in commercial dental composites. The information presented is based on available experimental data to assist researchers and professionals in making informed decisions regarding material selection and development.
Introduction to Amine Accelerators in Dental Composites
In the realm of light-cured dental composites, the polymerization process is typically initiated by a photoinitiator system. The most common system consists of a photosensitizer, camphorquinone (B77051) (CQ), and a tertiary amine accelerator. Upon exposure to blue light, CQ becomes excited and interacts with the amine accelerator to generate free radicals. These free radicals then initiate the polymerization of methacrylate (B99206) monomers, such as Bis-GMA and TEGDMA, leading to the hardening of the composite material.
This compound (DMPT) has historically been a widely used amine accelerator due to its high reactivity. However, concerns regarding its biocompatibility and long-term color stability have prompted the investigation and use of alternative amine accelerators. This guide will delve into the performance characteristics of DMPT and compare it with other commercially relevant alternatives.
The Photoinitiation Process: A Closer Look
The photoinitiation of dental composites is a critical step that determines the final properties of the restorative material. The process, involving camphorquinone and a tertiary amine, can be visualized as a multi-step pathway.
Caption: Photoinitiation pathway in dental composites.
Performance Benchmarking: DMPT vs. Alternatives
The selection of an amine accelerator significantly impacts several key performance indicators of a dental composite. This section compares DMPT with other amine accelerators based on available data. The alternatives discussed include 2-(4-dimethylaminophenyl)ethanol (DMAPEA), N,N-diethanol-p-toluidine (DEPT), and N,N-bis(2-hydroxyethyl)-p-toluidine (DHEPT).
Polymerization Kinetics
The rate and extent of polymerization are crucial for achieving optimal mechanical properties and reducing the release of unreacted monomers.
| Amine Accelerator | Monomer Conversion (%) | Observations |
| DMPT | Varies | Known for high reactivity, leading to rapid polymerization. |
| DMAPEA | Varies | Shows activity, but generally lower than DMPT. |
| DEPT | Varies | Exhibits the lowest activity among the three in chemically cured systems.[1] |
Note: Quantitative data for light-cured systems comparing DMPT, EDMAB, and DHEPT is limited in the reviewed literature.
Mechanical Properties
The mechanical integrity of a dental composite is paramount for its longevity in the oral environment. Key properties include flexural strength and microhardness.
| Amine Accelerator | Flexural Strength (MPa) | Microhardness (VHN) | Observations |
| DMPT | Varies | Varies | Generally provides good mechanical properties due to high reactivity. |
| DMAPEA | Varies | Varies | Can achieve comparable mechanical properties to DMPT at optimal concentrations. |
| DEPT | Varies | Varies | May require higher concentrations to achieve similar mechanical properties as DMPT.[1] |
Color Stability
The esthetic appeal of a dental restoration is a primary concern. The amine accelerator can significantly influence the initial color and long-term color stability of the composite.
| Amine Accelerator | Color Stability (ΔE) | Observations |
| DMPT | Prone to yellowing | The tertiary amine can undergo oxidation over time, leading to discoloration. |
| EDMAB | Prone to yellowing | Similar to DMPT, as an aromatic amine, it can contribute to color instability. |
| DHEPT | Improved color stability | Often preferred for color-sensitive applications as it is a solid amine that can lead to better color stability. |
Experimental Protocols
This section details the methodologies used to evaluate the key performance indicators of dental composites.
Polymerization Kinetics Assessment
The degree of conversion (DC) of monomers into polymers is a critical measure of polymerization efficiency. Fourier Transform Infrared Spectroscopy (FTIR) is a widely used technique for this purpose.[2]
Caption: Workflow for polymerization kinetics analysis.
Methodology:
-
A small sample of the uncured composite paste is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
An initial spectrum of the uncured material is recorded.
-
The sample is then light-cured for a specified time and intensity.
-
FTIR spectra are continuously recorded during and after the light-curing process.
-
The decrease in the absorbance peak corresponding to the methacrylate C=C double bond (typically around 1638 cm⁻¹) is monitored relative to an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹).
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of C=C peak after curing / Absorbance of internal standard after curing) / (Absorbance of C=C peak before curing / Absorbance of internal standard before curing)] x 100
Mechanical Properties Evaluation
Flexural strength is a measure of a material's resistance to bending forces and is a critical indicator of its ability to withstand masticatory forces. The three-point bending test is a standard method for its determination, often following ISO 4049.[1][3][4]
Methodology:
-
Rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) of the dental composite are prepared in a mold.
-
The specimens are light-cured according to the manufacturer's instructions.
-
After a specified storage period (e.g., 24 hours in water at 37°C), the specimens are subjected to a three-point bending test using a universal testing machine.
-
The load is applied at the center of the specimen at a constant crosshead speed until fracture occurs.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh² Where F is the maximum load at fracture, L is the span length between the supports, b is the width of the specimen, and h is the thickness of the specimen.
Microhardness provides information about the surface hardness and the uniformity of polymerization. The Vickers or Knoop hardness test is commonly employed, following ASTM E384 standards.[5][6][7]
Methodology:
-
Disc-shaped specimens of the dental composite are prepared and light-cured.
-
The top surface of the specimens is polished to a smooth finish.
-
A microhardness tester is used to create an indentation on the surface of the specimen with a specific load (e.g., 100g) for a set duration (e.g., 15 seconds).
-
The dimensions of the indentation are measured using a microscope.
-
The Vickers Hardness Number (VHN) is calculated based on the applied load and the surface area of the indentation.
Color Stability Assessment
The ability of a dental composite to maintain its color over time is crucial for long-term esthetic success. Spectrophotometers are used to quantify color changes based on the CIELAB color space.[8][9][10]
Caption: Workflow for color stability assessment.
Methodology:
-
Disc-shaped specimens of the dental composite are prepared and light-cured.
-
The initial color of the specimens is measured using a spectrophotometer, which provides L, a, and b* values.
-
The specimens are then subjected to an aging process, which may involve immersion in staining solutions (e.g., coffee, tea, red wine) or accelerated aging in a weathering chamber.
-
After the aging period, the color of the specimens is measured again.
-
The color change (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/² Where ΔL, Δa, and Δb are the differences in the respective values before and after aging. A ΔE value greater than 3.3 is generally considered clinically perceptible.
Conclusion
This compound has been a cornerstone as an amine accelerator in dental composites, primarily due to its high reactivity which promotes efficient polymerization. However, the landscape of dental materials is evolving, with a greater emphasis on long-term biocompatibility and esthetics. The available data, although not exhaustive for all modern alternatives in light-cured systems, suggests that while DMPT provides robust mechanical properties, it may be outperformed by other amine accelerators in terms of color stability. Alternatives like DHEPT show promise for applications where color sensitivity is a critical factor.
Further head-to-head comparative studies on a wider range of amine accelerators in standardized light-cured dental composite formulations are warranted to provide a more comprehensive understanding of their performance profiles. This will enable the development of next-generation dental materials with enhanced longevity and esthetics.
References
- 1. mecmesin.com [mecmesin.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. infinitalab.com [infinitalab.com]
- 6. msitesting.com [msitesting.com]
- 7. ASTM E384-22: Test Method For Microindentation Hardness - The ANSI Blog [blog.ansi.org]
- 8. Monitoring the Color Stability of Dental Composite Resin with Spectral Technology - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 9. mdpi.com [mdpi.com]
- 10. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-p-toluidine: A Comprehensive Safety and Operational Guide
Ensuring the safe and compliant disposal of N,N-Dimethyl-p-toluidine is critical for the safety of laboratory personnel and the protection of the environment. This substance is classified as toxic if swallowed, in contact with skin, or inhaled, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.[1][2][3][4] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its hazard profile and to take all necessary safety precautions.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear safety goggles or a face shield.[1] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][5]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[1][4]
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][5]
-
Store locked up and away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][5]
-
Take precautionary measures against static discharge.[1]
Hazard Profile: Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 99-97-8 | [1][2][5] |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Yellow clear liquid | [1] |
| Boiling Point | 211 °C | [1][4] |
| Melting Point | -15 °C | [1] |
| Flash Point | 83-90 °C | [4] |
| Density | 0.937 g/cm³ | [4][6] |
Step-by-Step Disposal and Spill Management Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or released into the environment.[2][7]
1. Waste Segregation and Collection:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[7][8]
-
Use Appropriate Containers: Collect liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[8][9] The original container is often a suitable choice.[10] Ensure the container is tightly sealed to prevent leaks or vapor release.[7][8]
2. Labeling and Storage:
-
Properly Label Containers: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., Toxic, Carcinogen).[8]
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by a licensed waste disposal service.[9]
3. Final Disposal Procedure:
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional hazardous waste disposal company.[2][7]
-
Approved Methods: The most common and approved method for final disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][11]
4. Accidental Spill Cleanup:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1][3] Remove all sources of ignition.[5]
-
Contain Spill: Prevent the spill from entering drains or waterways.[1][2]
-
Absorb Material: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a commercial absorbent like Chemizorb®.[1][2]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[5][6]
-
Clean Area: Clean the affected area thoroughly after the material has been removed.[1]
Experimental Protocol: Chemical Treatment of Aromatic Amine Waste
For laboratories with the appropriate facilities and trained personnel, chemical treatment can be a method to reduce the hazard of the waste before final disposal. The following is an example protocol for the oxidation of aromatic amines.
Objective: To degrade aromatic amine waste into less toxic byproducts through chemical oxidation.
Materials:
-
Aromatic amine waste (e.g., this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (B83412) (KMnO₄)
-
Large reaction flask (e.g., 5-L)
-
Stirring apparatus
-
Appropriate PPE (fume hood, gloves, goggles, lab coat)
Procedure:
-
Preparation (in a fume hood): Prepare a 1.7 N sulfuric acid solution. To do this for 3 liters, carefully and slowly add approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of water. Caution: Always add acid to water, never the other way around. [12]
-
Dissolution: In a 5-L flask, dissolve 0.01 mol of the aromatic amine waste in the 3 L of 1.7 N sulfuric acid.[12]
-
Oxidation: While continuously stirring the solution, slowly add 1 L of a 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.[12]
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure the oxidation reaction is complete.[12]
-
Disposal: The resulting mixture should still be treated as hazardous waste and disposed of through a licensed waste management provider, as it may contain reaction byproducts and residual manganese compounds.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. skcinc.com [skcinc.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling N,N-Dimethyl-p-toluidine
Essential Safety and Handling Guide for N,N-Dimethyl-p-toluidine
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
This compound is a hazardous chemical that is toxic if swallowed, inhaled, or in contact with skin.[1][2][3] It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4][5] The substance can be absorbed through the skin and may cause the formation of methemoglobin, with the potential for delayed effects.[6][7]
Hazard Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3: Toxic if swallowed, in contact with skin, or if inhaled.[2][5] | 💀 | Danger |
| Carcinogenicity | Category 2: Suspected of causing cancer.[5] | हेल्थ हज़ार्ड | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs through prolonged or repeated exposure.[2][5] | हेल्थ हज़ार्ड | Danger |
| Aquatic Hazard (Chronic) | Category 3: Harmful to aquatic life with long-lasting effects.[2][5] | No Pictogram | No Signal Word |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Viton® or Butyl rubber gloves .[1][8] Nitrile gloves may be used for splash protection but must be replaced immediately upon contact.[8] Double gloving is recommended for added safety.[8] | Provides high resistance to organic compounds. This compound can be absorbed through the skin.[6][7] |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards.[8] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[1][8] | Protects against splashes that can cause serious eye irritation or damage. |
| Body Protection | A laboratory coat is required for all procedures.[8] For handling large volumes or in situations with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] | Prevents contamination of personal clothing and skin.[6][7] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood .[1][9] If a fume hood is not available or ventilation is inadequate, a respirator with an organic vapor (Type A) filter is required.[9] For major spills or emergencies, a Self-Contained Breathing Apparatus (SCBA) is necessary.[1][2] | Prevents inhalation of toxic vapors, a primary route of exposure.[6][7] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for safety and compliance.
Safe Handling Protocol
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary equipment and reagents before starting.
-
Inspect all PPE for integrity (e.g., no cracks, holes, or signs of degradation).[8]
-
Ensure you are familiar with the location of the spill kit and first aid supplies.
2. Handling Procedure:
-
Conduct all manipulations of this compound inside the chemical fume hood.[9]
-
Wear the full required PPE as specified in the table above.
-
Avoid direct contact with the chemical.[2] Do not inhale vapors or mists.[1]
-
Use compatible labware (e.g., glass, PTFE). The chemical is known to attack many plastics.[7]
-
Keep containers tightly closed when not in use to minimize vapor release.[1][2]
3. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a 70% ethanol (B145695) or 10% bleach solution, followed by a water rinse.[8]
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed last.
-
Wash hands and any exposed skin thoroughly with soap and water after work.[1]
-
Properly label and store all waste materials.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don appropriate PPE, including respiratory protection (SCBA for large spills).[2][6]
-
Contain: Prevent the spill from spreading or entering drains.[1][2]
-
Absorb: Cover the spill with an inert, non-flammable absorbent material such as sand, vermiculite, or diatomaceous earth.[1][6]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek immediate medical attention.[2][3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Storage and Disposal Plan
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][9] The storage area should be locked and accessible only to authorized personnel.[1][4] Keep containers tightly closed and protected from light.[2]
-
Disposal: All this compound waste, including contaminated materials and empty containers, must be treated as hazardous waste.[1][8]
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Details [hcis.safeworkaustralia.gov.au]
- 6. This compound [training.itcilo.org]
- 7. ICSC 0456 - this compound [inchem.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. junsei.co.jp [junsei.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
